Product packaging for Terphenyl, ar-methoxy-(Cat. No.:CAS No. 106176-93-6)

Terphenyl, ar-methoxy-

Cat. No.: B15424359
CAS No.: 106176-93-6
M. Wt: 260.3 g/mol
InChI Key: QZRIFEIZEXYPEV-UHFFFAOYSA-N
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Description

Terphenyl, ar-methoxy- is a useful research compound. Its molecular formula is C19H16O and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Terphenyl, ar-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terphenyl, ar-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O B15424359 Terphenyl, ar-methoxy- CAS No. 106176-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106176-93-6

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methoxy-2,3-diphenylbenzene

InChI

InChI=1S/C19H16O/c1-20-18-14-8-13-17(15-9-4-2-5-10-15)19(18)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

QZRIFEIZEXYPEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of ar-Methoxy-Terphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ar-methoxy-terphenyls. These aromatic compounds, consisting of a central benzene ring substituted with two phenyl groups and at least one methoxy group, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document details established synthetic protocols, thorough characterization data, and explores the mechanistic pathways of their biological functions.

Synthesis of ar-Methoxy-Terphenyls

The construction of the terphenyl scaffold with methoxy substituents is primarily achieved through two powerful synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Diels-Alder reaction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biaryl and terphenyl systems. This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide.

A general and efficient protocol for the synthesis of unsymmetrically substituted p-terphenyls involves a sequential Suzuki-Miyaura cross-coupling.[1] This approach allows for the controlled introduction of different aryl groups. For instance, the synthesis of 4-methoxy-3″,4″-dimethyl-2′-nitro-1,1′:4′,1″-terphenyl has been reported with a 75% yield.[1]

Experimental Protocol: Synthesis of 4-Methoxy-p-terphenyl via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of a methoxy-substituted p-terphenyl.

  • Materials: 1,4-dibromobenzene, 4-methoxyphenylboronic acid, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), potassium carbonate (K₂CO₃), dimethylformamide (DMF), water, ethyl acetate, brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 1,4-dibromobenzene (1 equivalent) and 4-methoxyphenylboronic acid (1.1 equivalents) in a mixture of DMF and water, add Pd(OAc)₂ (5 mol%) and K₂CO₃ (3 equivalents).

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

    • Upon completion of the first coupling, add the second arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents) and additional Pd(OAc)₂ (5 mol%) and K₂CO₃ (3 equivalents) to the reaction mixture.

    • Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ar-methoxy-terphenyl.

Suzuki_Miyaura_Synthesis cluster_step2 Second Coupling Step ArylHalide Aryl Halide (e.g., Dibromobenzene) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition ArylBoronicAcid1 Aryl Boronic Acid 1 (e.g., Methoxyphenylboronic acid) Transmetalation Transmetalation ArylBoronicAcid1->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., K2CO3) Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regeneration BiarylProduct Intermediate Biaryl Halide ReductiveElimination->BiarylProduct BiarylProduct->OxidativeAddition Second Coupling FinalProduct ar-Methoxy-Terphenyl ArylBoronicAcid2 Aryl Boronic Acid 2 (e.g., Phenylboronic acid) ArylBoronicAcid2->Transmetalation

Suzuki-Miyaura Cross-Coupling Workflow
Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for the construction of the central cyclohexene ring of the terphenyl scaffold, which can then be aromatized. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile.

A multi-step synthesis showcasing the Diels-Alder reaction has been developed for a terphenyl derivative that is an intermediate in the synthesis of compounds for organic light-emitting devices (OLEDs).[2] The process involves the reaction of a conjugated diene with an alkyne, followed by isomerization and aromatization.[2]

Experimental Protocol: Terphenyl Synthesis via Diels-Alder Reaction

This protocol outlines a general procedure for forming a terphenyl core using a Diels-Alder reaction.

  • Materials: A conjugated diene (e.g., 1,4-diphenyl-1,3-butadiene), a dienophile (e.g., dimethyl acetylenedicarboxylate), and a high-boiling solvent (e.g., xylene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the diene and dienophile in the solvent.

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

    • After the cycloaddition is complete, the resulting cyclohexadiene intermediate is aromatized. This can be achieved by various methods, including oxidation with an appropriate oxidizing agent (e.g., DDQ) or through a retro-Diels-Alder reaction that expels a small molecule like carbon monoxide.

    • Cool the reaction mixture and purify the product by recrystallization or column chromatography.

Diels_Alder_Synthesis Diene Conjugated Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (e.g., Alkyne) Dienophile->Cycloaddition Cyclohexadiene Cyclohexadiene Intermediate Cycloaddition->Cyclohexadiene Aromatization Aromatization (e.g., Oxidation) Cyclohexadiene->Aromatization Terphenyl ar-Methoxy-Terphenyl Aromatization->Terphenyl

Diels-Alder Reaction Workflow

Characterization of ar-Methoxy-Terphenyls

The structural elucidation and purity assessment of synthesized ar-methoxy-terphenyls are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of ar-methoxy-terphenyls. The chemical shifts of the methoxy group protons typically appear as a singlet in the range of δ 3.8-4.0 ppm in the ¹H NMR spectrum.[3] The aromatic protons exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).

The ¹³C NMR chemical shift of the methoxy carbon is also a useful diagnostic tool, typically appearing around δ 55-56 ppm.[3] The chemical shifts of the aromatic carbons provide detailed information about the substitution pattern on the terphenyl core.

Table 1: Representative NMR Data for Methoxy-Substituted Aromatic Compounds

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Methoxyphenol-Methoxy (s): ~3.7Methoxy: ~55.6[2]
3-Methoxyphenol-Methoxy (s): ~3.7Methoxy: ~55.2[2]
2-Methoxyphenol-Methoxy (s): ~3.8Methoxy: ~55.8[2]
4-Methoxy-3″,4″-dimethyl-2′-nitro-1,1′:4′,1″-terphenylCDCl₃Methoxy (s): 3.85-[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ar-methoxy-terphenyls. Under electron ionization (EI), the molecular ion peak (M⁺) is typically observed. Common fragmentation patterns for methoxy-aromatic compounds involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a formyl radical (•CHO) to form an [M-29]⁺ ion.[4] The fragmentation of the terphenyl backbone can lead to the loss of phenyl groups.[4]

Table 2: Key Mass Spectral Fragments for Methoxy-Aryl Compounds

Fragment Ionm/zDescriptionReference
[M]⁺VariesMolecular Ion[4]
[M - CH₃]⁺M - 15Loss of a methyl radical from the methoxy group[4]
[M - CHO]⁺M - 29Loss of a formyl radical[4]
[M - C₆H₅]⁺M - 77Loss of a phenyl group[4]
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This technique is crucial for confirming the stereochemistry and substitution pattern of complex terphenyl derivatives. The crystal structure of several terphenyl derivatives has been reported, revealing details about their molecular conformation and intermolecular interactions.

Biological Activities and Signaling Pathways

ar-Methoxy-terphenyls have emerged as a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several naturally occurring and synthetic methoxy-terphenyls have demonstrated significant antifungal and antibacterial activities. For instance, 6′-Hydroxy-4,2′,3′,4″-tetramethoxy-p-terphenyl has shown antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis.

The proposed mechanism of antimicrobial action for many phenolic compounds, including methoxy-phenols, involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, these compounds can interfere with essential cellular processes such as enzyme function and nucleic acid synthesis.

Antimicrobial_Mechanism MethoxyTerphenyl ar-Methoxy-Terphenyl CellMembrane Bacterial/Fungal Cell Membrane MethoxyTerphenyl->CellMembrane Enzyme Essential Enzymes MethoxyTerphenyl->Enzyme DNA DNA/RNA MethoxyTerphenyl->DNA MembraneDisruption Membrane Disruption (Increased Permeability) CellMembrane->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath EnzymeInhibition Enzyme Inhibition Enzyme->EnzymeInhibition EnzymeInhibition->CellDeath NucleicAcidInterference Interference with Nucleic Acid Synthesis DNA->NucleicAcidInterference NucleicAcidInterference->CellDeath

Proposed Antimicrobial Mechanisms
Inhibition of PD-1/PD-L1 Signaling Pathway

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation.[5] Many cancer cells overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[5][6] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore T-cell function and promote an anti-tumor immune response.[5][[“]] Terphenyl-based compounds have been identified as potent inhibitors of this interaction.

The binding of a small molecule inhibitor to PD-L1 prevents its interaction with PD-1. This blockage restores the downstream signaling cascade in the T-cell, leading to T-cell activation, proliferation, and cytokine production, ultimately resulting in the destruction of cancer cells.

PD1_PDL1_Inhibition cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding (Inhibited) Activation T-Cell Activation PD1->Activation Inhibitory Signal (Blocked) TCR TCR TCR->Activation Signal 1 Proliferation Proliferation & Cytokine Release Activation->Proliferation TumorCellDeath Tumor Cell Death Proliferation->TumorCellDeath Inhibitor ar-Methoxy-Terphenyl Inhibitor Inhibitor->PDL1 Blocks Interaction

PD-1/PD-L1 Inhibition Pathway

Conclusion

ar-Methoxy-terphenyls represent a versatile class of compounds with significant potential in both materials science and drug discovery. The synthetic methodologies outlined in this guide, particularly the Suzuki-Miyaura coupling and Diels-Alder reactions, provide robust and adaptable routes to a wide array of derivatives. The comprehensive characterization techniques detailed herein are essential for the unambiguous identification and quality control of these molecules. The promising biological activities, including antimicrobial and immunomodulatory effects, highlight the importance of further research into the structure-activity relationships and mechanisms of action of ar-methoxy-terphenyls, paving the way for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Methoxy-Substituted Terphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-substituted terphenyls. Terphenyls, composed of a central benzene ring with two phenyl substituents, are a significant class of organic compounds with applications ranging from liquid crystals to pharmaceuticals. The introduction of methoxy groups can significantly alter their properties, influencing their solubility, lipophilicity, crystal packing, and biological activity. This document consolidates available data on these properties, details relevant experimental protocols, and provides visualizations to aid in understanding key concepts.

Physicochemical Properties of Methoxy-Substituted Terphenyls

The position and number of methoxy substituents on the terphenyl scaffold have a profound impact on the molecule's physical and chemical characteristics. This section summarizes key physicochemical data for various methoxy-substituted terphenyls, with data for the parent terphenyl isomers provided as a baseline for comparison.

Table 1: Physicochemical Properties of Unsubstituted Terphenyls
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
o-Terphenyl84-15-1C₁₈H₁₄230.3156-59[1]337[1]
m-Terphenyl92-06-8C₁₈H₁₄230.3187-89[2]332-334[2]
p-Terphenyl92-94-4C₁₈H₁₄230.31212-213[3]376[3]
Table 2: Physicochemical Properties of Methoxy-Substituted Terphenyls
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP
4,4''-Dimethoxy-p-terphenyl13021-19-7C₂₀H₁₈O₂290.36Not specified5.0378
4-Methoxy-o-phenylenediamine102-51-2C₇H₁₀N₂O138.1746-50Not specified
3,3'',4,4''-Tetramethoxy-1,1':4',1''-terphenylNot specifiedC₂₂H₂₂O₄350.40Not specifiedNot specified
4,4''-dimethoxy-(1,1',3',1'')terphenyl1568-74-7C₂₀H₁₈O₂290.36Not specified5.0378[4]

Note: Data for a wider range of methoxy-substituted terphenyl isomers is sparse in publicly available literature. The provided data represents a starting point for understanding the impact of methoxylation.

General Solubility Observations:

  • Unsubstituted Terphenyls: Generally insoluble in water but soluble in organic solvents like benzene and toluene.[2][5] p-Terphenyl is soluble in hot benzene and very soluble in hot ethyl alcohol.[3] o-Terphenyl is sparingly soluble in lower alcohols and glycols but very soluble in common aromatic solvents.[6]

  • Methoxy-Substituted Terphenyls: 4,4''-Dimethoxy-p-terphenyl is characterized as having relatively low solubility in water and is more soluble in organic solvents such as ethanol or dichloromethane.[7] The methoxy groups, being polar, can slightly increase aqueous solubility compared to the parent terphenyls, but the overall hydrophobic nature of the three-ring system dominates.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of methoxy-substituted terphenyls, providing a foundation for their preparation and analysis in a laboratory setting.

Synthesis of Methoxy-Substituted Terphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls and, by extension, terphenyls. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide.

General Procedure:

A mixture of the aryl halide (1 mmol), the corresponding arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent is stirred at a specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). The crude product is then purified, typically by column chromatography on silica gel.

Example Synthesis of 4,4''-Diamino-p-terphenyl (adaptable for methoxy analogs):

1,4-dibromobenzene (4.15 mmol) and the pinacol ester of 4-aminobenzeneboronic acid (9.13 mmol) are combined with a palladium catalyst like Pd(PPh₃)₄ (0.415 mmol) and a base such as K₂CO₃ (62.3 mmol) in a mixture of water and an organic solvent like toluene.[8] The mixture is subjected to freeze-pump-thaw cycles to remove dissolved gases and then heated under a nitrogen atmosphere (e.g., at 120°C for 24 hours).[8] After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[8] The combined organic layers are washed, dried, and concentrated.[8] The final product is purified by column chromatography.[8]

To synthesize a methoxy-substituted terphenyl, the corresponding methoxy-substituted aryl halide and/or methoxy-substituted phenylboronic acid would be used as starting materials.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

General Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to promote crystallization.

  • Collection of Crystals: The formed crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried to remove the solvent.

Characterization Techniques

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For methoxy-substituted terphenyls, NMR provides information on the number and position of methoxy groups and the substitution pattern of the phenyl rings.

  • ¹H NMR: The protons of the methoxy group typically appear as a sharp singlet in the range of δ 3.8-4.0 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), which can be used to determine the substitution pattern.

  • ¹³C NMR: The carbon of the methoxy group usually resonates around δ 55-60 ppm.[9] The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methoxy group. Unusual ¹³C NMR chemical shifts for out-of-plane methoxy groups (around 62 ppm) have been reported in some aromatic compounds.[9]

General NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing.

General Procedure:

  • Crystal Growth: High-quality single crystals are grown from a solution of the purified compound, often by slow evaporation of the solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions. For example, the structure of 3,3'',4,4''-tetramethoxy-1,1':4',1''-terphenyl was solved using a Bruker SMART APEX CCD area-detector diffractometer. The data can be solved and refined using software packages like SHELXS97 and SHELXL97.

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the study of methoxy-substituted terphenyls.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ArylHalide Methoxy-substituted Aryl Halide SuzukiCoupling Suzuki-Miyaura Coupling ArylHalide->SuzukiCoupling ArylboronicAcid Methoxy-substituted Phenylboronic Acid ArylboronicAcid->SuzukiCoupling CrudeProduct Crude Methoxy-Terphenyl SuzukiCoupling->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Methoxy-Terphenyl Recrystallization->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Xray X-ray Crystallography PureProduct->Xray Structure Structural Confirmation and Physicochemical Data NMR->Structure Xray->Structure

Caption: General workflow for the synthesis and characterization of methoxy-substituted terphenyls.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (Methoxy-Aryl Halide) ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X      L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'-B(OH)₂ (Methoxy-Phenylboronic Acid) Base Base BoronicAcid->Base Base->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'        L₂ Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Methoxy-Terphenyl) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for terphenyl synthesis.

This guide serves as a foundational resource for professionals working with methoxy-substituted terphenyls. The provided data and protocols are intended to facilitate further research and development in this area. As more research is conducted, a more comprehensive understanding of the structure-property relationships in this class of compounds will undoubtedly emerge.

References

role of the methoxy group in terphenyl derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Methoxy Group in Terphenyl Derivatives

Executive Summary

Terphenyls, composed of a central benzene ring with two phenyl substituents, represent a privileged scaffold in medicinal chemistry and materials science.[1] The functionalization of this core structure is critical for modulating its biological and physicochemical properties. Among the most impactful substituents is the methoxy group (-OCH₃), a small yet potent modulator. The methoxy group is prevalent in natural products and has been strategically incorporated into synthetic drug molecules to enhance ligand-target interactions, improve physicochemical characteristics, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2] This technical guide provides a comprehensive analysis of the multifaceted , focusing on its influence on structure-activity relationships (SAR), biological efficacy, and underlying mechanisms of action. It serves as a resource for researchers, scientists, and drug development professionals engaged in the design and optimization of terphenyl-based compounds.

The Methoxy Group: A Key Modulator of Physicochemical Properties

The methoxy group's influence stems from a unique combination of electronic, steric, and lipophilic properties. Though often considered a hybrid of hydroxyl and methyl groups, its effects are distinct and often greater than the sum of its parts.[2]

Electronic Effects

The methoxy group is a powerful electron-donating group through resonance, while being weakly electron-withdrawing through induction. This dual nature allows it to modulate the electron density of the aromatic rings, which can be crucial for molecular interactions and reactivity. In phenolic compounds, the presence of a methoxy group can enhance antioxidant activity by influencing bond dissociation enthalpy and electron transfer enthalpy.[3]

Lipophilicity and Solubility

Methylation of a hydroxyl group to form a methoxy group significantly increases a molecule's lipophilicity. This modification can improve cell membrane permeability and protect the molecule from rapid degradation, thereby enhancing bioavailability.[4] However, this increased hydrophobicity must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.

Hydrogen Bonding Capacity

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.[5] This capability allows it to form crucial interactions with biological targets, such as amino acid residues in an enzyme's active site. In some crystalline structures, the methoxy oxygen can be the primary acceptor for intermolecular hydrogen bonds, dictating the supramolecular arrangement.[6]

Metabolic Stability

While enhancing lipophilicity, the methoxy group also introduces a potential site for metabolism. It is a metabolic liability susceptible to biotransformation via O-demethylation pathways, which can lead to the in vivo formation of bioactive phenolic metabolites.[5]

Role in Modulating Biological Activity

The strategic placement of methoxy groups on the terphenyl scaffold has been shown to significantly impact a wide range of biological activities, from enzyme inhibition to antioxidant and antimicrobial effects.

Potentiation of PD-1/PD-L1 Inhibition

A prominent application of methoxy-substituted terphenyls is in the development of small-molecule inhibitors for the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint pathway. Studies on C2-symmetrical m-terphenyl derivatives have shown that the addition of methoxy groups to the molecular core positively influences inhibitory activity.[7] For instance, compound 7b , featuring methoxy groups, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.74 µM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7] X-ray crystallography has provided a structural basis for this enhancement, revealing that a methoxy substituent at the meta position of a distal terphenyl ring can be stabilized by hydrophobic interactions with isoleucine (Ile54) and valine (Val68) residues within the PD-L1 binding pocket.[8]

Table 1: Inhibitory Activity of Methoxy-Substituted Terphenyl Derivatives against PD-1/PD-L1 Interaction

Compound Core Structure Substituents IC₅₀ (µM) Assay Type Reference
7b 1,2,3-m-terphenyl Methoxy groups on core, ethanolamine solubilizer 0.74 HTRF [7]
7a 1,2,3-m-terphenyl Methoxy groups on core, acetamide solubilizer 1.36 HTRF [7]
7m 1,2,3-m-terphenyl Chlorine on core, para-substitutions 0.69 HTRF [7]

| 7n | 1,2,3-m-terphenyl | Chlorine on core, ethanolamine solubilizer | 2.04 | HTRF |[7] |

Antioxidant and Antimicrobial Activities

Naturally occurring p-terphenyls, often isolated from fungi, frequently feature methoxy and hydroxyl substitutions and exhibit a range of bioactivities, including antioxidant, cytotoxic, and antimicrobial effects.[1][9] The number and position of these groups are critical to their potency. For example, in a study of p-terphenyl derivatives from the fungus Aspergillus candidus, compound 6 (structure not detailed in abstract) showed the best single-agent antioxidant activity and antibacterial activity against Staphylococcus aureus and Ralstonia solanacearum.[9]

Table 2: Biological Activities of Natural p-Terphenyl Derivatives

Compound Activity Type Measurement Value Organism/Target Reference
Compound 6 Antibacterial MIC 32 µg/mL S. aureus ATCC29213 [9]
Compound 6 Antibacterial MIC 32 µg/mL R. solanacearum [9]
Compound 6 Antioxidant IC₅₀ 17.62 µg/mL DPPH Assay [9]

| Combination 2+6 | Antibacterial | MIC | 4 µg/mL | S. aureus ATCC29213 |[9] |

Structure-Activity Relationships (SAR)

The biological efficacy of methoxy-substituted terphenyls is highly dependent on the number and position of the methoxy groups. SAR studies reveal that even minor positional changes can lead to significant differences in activity.

  • Positive Influence : As seen in PD-1/PD-L1 inhibitors, the addition of methoxy groups to the central terphenyl core generally enhances binding affinity and inhibitory potency.[7] This is attributed to favorable hydrophobic interactions within the target's binding site.[8]

  • Positional Importance : The position of the methoxy group dictates its interaction with specific amino acid residues. A meta-substituted methoxy group on a distal ring of a PD-L1 inhibitor was shown to be critical for stabilizing the ligand-protein complex.[8]

  • Synergistic Effects : In natural products, the interplay between methoxy and hydroxyl groups is crucial. The antioxidant capacity of phenolic acids, for instance, is promoted by both methoxyl and phenolic hydroxyl groups.[3][10]

The following diagram illustrates the logical flow of SAR considerations for a hypothetical methoxy-terphenyl derivative.

SAR_Logic start Unsubstituted Terphenyl Core methoxy Add Methoxy Group (-OCH3) start->methoxy Substitution position Define Position methoxy->position ortho Ortho position->ortho Positional Isomer meta Meta position->meta Positional Isomer para Para position->para Positional Isomer activity Biological Activity (e.g., IC50) ortho->activity steric Potential Steric Hindrance ortho->steric meta->activity hydrophobic Favorable Hydrophobic Interaction meta->hydrophobic para->activity

Caption: Logical flow of structure-activity relationship (SAR) analysis.

Synthesis and Experimental Protocols

The synthesis of methoxy-substituted terphenyls is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a versatile and widely used method.[11][12]

General Synthetic Workflow: Suzuki Coupling

The Suzuki reaction involves the coupling of an organoboron compound (e.g., a phenylboronic acid) with an organohalide (e.g., a dibromobenzene) in the presence of a palladium catalyst and a base. For terphenyl synthesis, this is often a sequential process.

Synthesis_Workflow start_A 1,3-Dibromo-methoxybenzene (Aryl Halide 1) step1 Suzuki Coupling 1 (Pd Catalyst, Base) start_A->step1 start_B Phenylboronic Acid (Organoboron 1) start_B->step1 intermediate Bromo-methoxy-biphenyl (Intermediate) step1->intermediate step2 Suzuki Coupling 2 (Pd Catalyst, Base) intermediate->step2 start_C Hydroxymethyl-phenylboronic Acid (Organoboron 2) start_C->step2 product Methoxy-terphenyl Derivative (Final Product) step2->product HTRF_Workflow prep Reagent Preparation • Terphenyl Compound Dilutions • PD-1-His & PD-L1-Biotin Proteins • Assay Buffer mix Reaction Mixture Add to 384-well plate: 1. Test Compound 2. PD-L1-Biotin 3. PD-1-His prep->mix incubate1 {Incubation 1|Allow PD-1/PD-L1 Binding (e.g., 60 min at RT)} mix->incubate1 detect Detection Reagents Add Anti-His-Tb (Donor) & Streptavidin-d2 (Acceptor) incubate1->detect incubate2 {Incubation 2|Allow Detection Binding (e.g., 4 hr at RT)} detect->incubate2 read HTRF Reading Excite at 337 nm Measure Emission at 620 nm & 665 nm incubate2->read analyze Data Analysis Calculate 665/620 Ratio Determine % Inhibition Calculate IC50 read->analyze

References

Spectroscopic Analysis of Methoxy-Terphenyls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ar-methoxy-terphenyl compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It offers insights into the characteristic spectral features of these compounds, detailed experimental protocols, and logical workflows for spectral interpretation.

Introduction to Methoxy-Terphenyls

Terphenyls are a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. The addition of a methoxy (-OCH₃) group to one of the phenyl rings creates a methoxy-terphenyl. The position of the methoxy group and the arrangement of the phenyl rings (ortho, meta, or para) give rise to various isomers, each with unique physicochemical properties that can be elucidated through spectroscopic techniques. These compounds serve as valuable scaffolds in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of methoxy-terphenyls by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a methoxy-terphenyl is characterized by signals from the aromatic protons and the methoxy group protons.

  • Methoxy Group: The protons of the methoxy group typically appear as a sharp singlet in the upfield region of the aromatic signals, generally between δ 3.8 and 4.0 ppm.[1][2][3] The integration of this signal corresponds to three protons.

  • Aromatic Protons: The aromatic protons resonate in the downfield region, typically between δ 6.9 and 8.0 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants depend on the substitution pattern of the terphenyl backbone and the position of the methoxy group. Protons on the methoxy-substituted ring often show distinct shifts compared to those on the unsubstituted phenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • Methoxy Carbon: The carbon atom of the methoxy group typically resonates in the range of δ 55-62 ppm.[1][4] The exact chemical shift can be influenced by the position of the methoxy group on the aromatic ring (e.g., ortho, meta, para) and steric effects.[4]

  • Aromatic Carbons: The aromatic carbons appear in the δ 114-160 ppm region. The carbon atom directly attached to the methoxy group (ipso-carbon) is typically found in the more downfield region of this range due to the deshielding effect of the oxygen atom.

Summary of NMR Data
Nucleus Functional Group Typical Chemical Shift (δ, ppm) Multiplicity Integration
¹HMethoxy (-OCH₃)3.8 - 4.0[1][2][3]Singlet3H
¹HAromatic (Ar-H)6.9 - 8.0MultipletsVariable
¹³CMethoxy (-OCH₃)55 - 62[1][4]--
¹³CAromatic (Ar-C)114 - 160--

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • C-H Stretching (Aromatic): Absorbances are typically observed above 3000 cm⁻¹, indicating the C-H bonds of the aromatic rings.

  • C-H Stretching (Aliphatic): The C-H bonds of the methoxy group exhibit stretching vibrations in the 2950-2850 cm⁻¹ region.[3]

  • C=C Stretching (Aromatic): Characteristic absorptions for the aromatic ring skeletal vibrations are found in the 1600-1450 cm⁻¹ region.

  • C-O Stretching (Aryl Ether): A strong, characteristic absorption band for the aryl-O bond of the methoxy group is typically observed in the 1275-1200 cm⁻¹ region.[5] A second, weaker band for the O-CH₃ bond can be seen around 1050-1000 cm⁻¹.

  • Out-of-Plane Bending (Aromatic C-H): The substitution pattern on the benzene rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region.

Summary of IR Data
Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
C-H Stretching (Aromatic)Ar-H> 3000Medium to Weak
C-H Stretching (Aliphatic)-OCH₃2950 - 2850[3]Medium
C=C Stretching (Aromatic)Ar C=C1600 - 1450Strong to Medium
C-O Stretching (Aryl Ether)Ar-O-CH₃1275 - 1200[5]Strong
C-O Stretching (Alkyl Ether)Ar-O-CH₃1050 - 1000Medium
Out-of-Plane Bending (Aromatic)Ar-H900 - 675Strong

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems like terphenyls. The spectrum is typically characterized by one or more broad absorption bands.

  • π → π* Transitions: Methoxy-terphenyls exhibit strong absorptions in the UV region, typically between 200 and 300 nm, arising from π → π* electronic transitions within the conjugated aromatic system. The exact position and intensity of the absorption maximum (λmax) are sensitive to the substitution pattern and the extent of conjugation. The methoxy group, being an auxochrome, can cause a bathochromic (red) shift of the λmax compared to the unsubstituted terphenyl.

Summary of UV-Vis Data
Transition Type Chromophore Typical λmax (nm)
π → π*Aromatic System200 - 300

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methoxy-terphenyl sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer for the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid methoxy-terphenyl sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the methoxy-terphenyl in a UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

Visualization of Workflows

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of methoxy-terphenyl Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final Report Structure_Determination->Final_Report

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a methoxy-terphenyl compound.

Logical Flow for NMR Spectral Interpretation

NMR_Interpretation_Flow Start Acquire ¹H and ¹³C NMR Spectra Identify_Methoxy Identify Methoxy Signal (¹H: ~3.9 ppm, singlet, 3H) (¹³C: ~55-62 ppm) Start->Identify_Methoxy Analyze_Aromatic_H Analyze Aromatic Region (¹H) - Chemical Shifts - Integration - Splitting Patterns Identify_Methoxy->Analyze_Aromatic_H Analyze_Aromatic_C Analyze Aromatic Region (¹³C) - Number of Signals - Chemical Shifts Identify_Methoxy->Analyze_Aromatic_C Correlate_H_C Correlate ¹H and ¹³C Data (e.g., using 2D NMR if available) Analyze_Aromatic_H->Correlate_H_C Analyze_Aromatic_C->Correlate_H_C Propose_Structure Propose Isomeric Structure Correlate_H_C->Propose_Structure Verify_Structure Verify with other data (IR, MS, etc.) Propose_Structure->Verify_Structure

Caption: A logical workflow for the interpretation of NMR spectra to determine the structure of a methoxy-terphenyl isomer.

References

A Technical Guide to the Synthesis of Unsymmetrically Substituted p-Terphenyls: Strategies and Methodologies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p-terphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its rigid, planar geometry and tunable electronic properties. Unsymmetrically substituted p-terphenyls, in particular, offer a versatile platform for the development of novel therapeutic agents, molecular probes, and organic electronic materials. The precise control over the substitution pattern on the three phenyl rings allows for the fine-tuning of pharmacological activity, pharmacokinetic properties, and material characteristics. This technical guide provides an in-depth overview of the core synthetic strategies for accessing these valuable compounds, with a focus on practical experimental protocols and quantitative data to aid in research and development.

Core Synthetic Strategies

The construction of unsymmetrically substituted p-terphenyls predominantly relies on sequential cross-coupling reactions, where the central benzene ring is functionalized with two different aryl groups in a stepwise manner. The choice of methodology often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The most prominent and effective methods include the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.

Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, stands out as a highly versatile and widely adopted method for the synthesis of unsymmetrical p-terphenyls.[1][2][3][4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

A common and effective strategy involves the use of a dihalogenated benzene derivative as the central ring, where the differential reactivity of the halogens allows for selective, sequential couplings. For instance, 1-bromo-4-chlorobenzene or 1,4-dibromo-2-nitrobenzene can be employed to control the order of aryl group introduction.[2][3] The first coupling is typically performed under conditions that selectively activate the more reactive halogen (e.g., bromine over chlorine), followed by a second coupling at the less reactive position under more forcing conditions or with a different catalyst system.[1][4]

A notable advancement in this area is the development of flow reactor systems for the sequential Suzuki-Miyaura coupling, which can offer improved reaction control, scalability, and safety.[2][3] These systems have been successfully utilized for the synthesis of various unsymmetrically substituted p-terphenyls in excellent overall yields.[2][3]

This protocol is adapted from a procedure for the synthesis of unsymmetrical p-terphenyls.[1]

Step 1: First Suzuki-Miyaura Coupling

  • To a reaction vessel, add 1-bromo-4-chlorobenzene (1.0 equiv), the first arylboronic acid (1.1 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.015 equiv).

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent mixture of N,N-dimethylformamide (DMF) and water (1:1) is added.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is worked up by adding a mixture of ethyl acetate and hexane and separating the organic layer. The aqueous layer is extracted multiple times with the organic solvent mixture.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a chlorobiaryl intermediate, can be purified by column chromatography or used directly in the next step.

Step 2: Second Suzuki-Miyaura Coupling

  • The chlorobiaryl intermediate (1.0 equiv) is dissolved in a suitable solvent such as dioxane or THF.

  • The second arylboronic acid (1.2 equiv), a base such as potassium phosphate (K₃PO₄, 3.0 equiv), and a palladium catalyst system, for example, a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are added.[1][4]

  • The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

  • The reaction is cooled to room temperature and subjected to an aqueous workup.

  • The crude p-terphenyl product is then purified by column chromatography or recrystallization.

Table 1: Representative Yields for Sequential Suzuki-Miyaura Synthesis of Unsymmetrical p-Terphenyls

Starting DihalobenzeneFirst Arylboronic Acid (R¹)Second Arylboronic Acid (R²)Overall Yield (%)Reference
1-Bromo-4-chlorobenzenePhenylboronic acid4-Methoxyphenylboronic acid~85%[1]
1-Bromo-4-chlorobenzene4-Tolylboronic acid4-Fluorophenylboronic acidGood to Excellent[1]
1,4-Dibromo-2-nitrobenzenePhenylboronic acid4-Tolylboronic acidExcellent[2][3]

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Suzuki_Miyaura_Workflow Start 1-Bromo-4-chlorobenzene Step1 First Suzuki-Miyaura Coupling (Pd(OAc)₂, K₃PO₄, DMF/H₂O, rt) Start->Step1 R1BOH2 R¹-B(OH)₂ R1BOH2->Step1 Intermediate Chlorobiaryl Intermediate Step1->Intermediate Step2 Second Suzuki-Miyaura Coupling (Pd catalyst, SPhos ligand, Base, Heat) Intermediate->Step2 R2BOH2 R²-B(OH)₂ R2BOH2->Step2 FinalProduct Unsymmetrically Substituted p-Terphenyl Step2->FinalProduct Negishi_Coupling_Pathway Dihaloarene Dihaloarene (e.g., ArX₂) FirstCoupling First Negishi Coupling (Pd or Ni catalyst) Dihaloarene->FirstCoupling R1ZnX R¹-ZnX R1ZnX->FirstCoupling Halobiaryl Halobiaryl Intermediate FirstCoupling->Halobiaryl SecondCoupling Second Negishi Coupling (Pd or Ni catalyst) Halobiaryl->SecondCoupling R2ZnX R²-ZnX R2ZnX->SecondCoupling Product Unsymmetrical p-Terphenyl SecondCoupling->Product

References

Electronic Properties of Methoxy-Terphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terphenyls, consisting of a central benzene ring substituted with two other phenyl groups, form a core structure for a versatile class of organic compounds. Their rigid and planar nature, combined with a tunable electronic structure through substitution, makes them highly valuable in materials science and medicinal chemistry. The introduction of methoxy (-OCH₃) groups, potent electron-donating substituents, profoundly influences the electronic and photophysical properties of the terphenyl scaffold. This guide provides a comprehensive overview of the electronic properties of methoxy-terphenyl compounds, detailing their synthesis, photophysical and electrochemical characteristics, and the underlying structure-property relationships.

Synthesis of Methoxy-Terphenyl Compounds

The construction of the terphenyl backbone with specific methoxy substitution patterns is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a robust and versatile route to form carbon-carbon bonds between aryl halides and arylboronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of methoxy-terphenyls is as follows:

  • Reactant Preparation : An appropriately substituted methoxy-phenylboronic acid (or ester) and a dihalobenzene (or a bromo-iodobenzene for stepwise synthesis) are selected as coupling partners.

  • Reaction Setup : The aryl halide (1 equivalent), arylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%), and a base (e.g., aqueous sodium carbonate, Na₂CO₃, or potassium phosphate, K₃PO₄) are combined in a reaction flask.

  • Solvent : A solvent system, typically a mixture of toluene and water or 1,4-dioxane, is added to the flask.

  • Reaction Conditions : The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst. The reaction is then heated to reflux (typically 80-110 °C) and stirred for 12-48 hours.

  • Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield the pure methoxy-terphenyl compound.[1]

Photophysical Properties

The introduction of methoxy groups significantly modulates the absorption and emission properties of terphenyls. As strong electron-donating groups, they raise the energy of the Highest Occupied Molecular Orbital (HOMO), which typically reduces the HOMO-LUMO energy gap and leads to a red-shift (a shift to longer wavelengths) in both absorption and fluorescence spectra.[2]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation : Solutions of the methoxy-terphenyl compounds are prepared in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption Spectroscopy : The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length is used. The spectrum of the pure solvent is taken as a baseline and subtracted from the sample spectrum. The wavelength of maximum absorption (λₘₐₓ) is determined.

  • Fluorescence Spectroscopy : Emission and excitation spectra are recorded on a spectrofluorometer. The sample is excited at its absorption maximum (λₘₐₓ), and the emission spectrum is scanned to determine the wavelength of maximum fluorescence (λₑₘ).

  • Quantum Yield Determination : The fluorescence quantum yield (Φբ) is often determined using a relative method. A well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄) is used for comparison. The absorbance of both the sample and standard solutions is kept below 0.1 at the excitation wavelength to avoid inner filter effects. The quantum yield is calculated using the following equation: Φբ(sample) = Φբ(std) × (I(sample) / I(std)) × (A(std) / A(sample)) × (n(sample)² / n(std)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Compound TypeSubstitution EffectAbsorption (λₘₐₓ, nm)Emission (λₑₘ, nm)Key FindingReference
m-TerphenylsMethoxy (electron-donating)~300-350~400-450Methoxy groups shift fluorescence to longer wavelengths compared to unsubstituted or electron-withdrawing substituted terphenyls.[2][2]
p-TerphenylsPush-pull (e.g., -OCH₃ and -CN)VariesRed-shiftedPush-pull systems significantly lower excitation energies and can induce charge-transfer character in the excited state.[3][4][3],[4]
Thiophene/Phenylene Co-oligomersMethoxy-biphenyl substitution~400~450-500Methoxy substitution leads to a lower lasing threshold compared to cyano-substituted analogues.[5][6][5],[6]

Note: The values presented are approximate ranges derived from the literature and can vary significantly based on the specific molecular structure, substitution pattern, and solvent environment.

Electrochemical Properties and Molecular Orbitals

The electrochemical behavior of methoxy-terphenyls provides direct insight into their frontier molecular orbital (FMO) energy levels—the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for determining the potential of these materials in electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electron-donating methoxy group generally raises the HOMO level, making the compound easier to oxidize, while having a smaller effect on the LUMO level.

Experimental Protocol: Cyclic Voltammetry (CV)
  • Electrolyte Solution : A solution is prepared containing the methoxy-terphenyl compound (~1 mM), a supporting electrolyte (~0.1 M, e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆), and a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Three-Electrode Setup : The measurement is performed in an electrochemical cell with a three-electrode configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Measurement : The potential of the working electrode is swept linearly with time towards positive (oxidation) and negative (reduction) values, and the resulting current is measured.

  • Data Analysis : The onset potentials for oxidation (Eₒₓ) and reduction (EᵣₑᏧ) are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then estimated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard (with an assumed absolute energy of -4.8 eV relative to the vacuum level).

    • HOMO (eV) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺)] - 4.8

    • LUMO (eV) = -[EᵣₑᏧ(onset) - E₁/₂(Fc/Fc⁺)] - 4.8 The electrochemical band gap (E₉) can be calculated as the difference between the onset potentials or as |LUMO - HOMO|.

PropertyInfluence of Methoxy GroupTypical HOMO Level (eV)Typical LUMO Level (eV)Consequence
HOMO Energy Raises the energy level (less negative)-5.0 to -5.8N/AEasier to oxidize; better hole injection/transport properties.
LUMO Energy Minor effectN/A-2.0 to -2.8The band gap is primarily reduced by the raising of the HOMO level.
Electrochemical Band Gap DecreasesN/AN/ARed-shift in absorption and emission spectra.

Note: These values are illustrative and depend heavily on the terphenyl linkage (ortho, meta, para) and overall molecular structure.

Structure-Property Relationships

The electronic properties of methoxy-terphenyls are not only governed by the presence of the methoxy group but also by its position and the connectivity of the phenyl rings.

  • Para-Terphenyls : In p-terphenyls, all three rings are co-axial, allowing for maximum π-conjugation along the molecular backbone. This generally leads to smaller HOMO-LUMO gaps and red-shifted emission compared to other isomers. Methoxy substitution further enhances this effect.

  • Meta-Terphenyls : The meta linkage disrupts the π-conjugation across the three rings.[7] This results in a wider bandgap and blue-shifted emission, making m-terphenyl derivatives suitable as host materials in OLEDs, where a high triplet energy is required to confine excitons on a phosphorescent guest emitter.[8]

  • Ortho-Terphenyls : The ortho linkage causes significant steric hindrance between the phenyl rings, forcing them out of planarity.[9] This twisting disrupts conjugation, similar to meta-terphenyls, but also impacts molecular packing in the solid state, which is crucial for charge transport.

Conclusion

Methoxy-terphenyl compounds represent a class of organic materials with highly tunable electronic properties. The electron-donating nature of the methoxy group, combined with the geometric and electronic effects of the terphenyl linkage isomerism, provides a powerful toolkit for designing molecules with tailored absorption, emission, and charge-transport characteristics. A thorough understanding of the synthesis, experimental characterization, and underlying structure-property relationships is essential for harnessing their potential in advanced applications ranging from fluorescent sensors and OLEDs to novel therapeutics.

References

An In-depth Technical Guide to the Solubility of Methoxy-Terphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of methoxy-terphenyl compounds in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for methoxy-terphenyl and its isomers remains largely unpublished. This document summarizes the available qualitative solubility information and provides a detailed experimental protocol for determining the solubility of methoxy-terphenyl in organic solvents using the widely accepted shake-flask method with gravimetric analysis. Furthermore, a logical workflow for this experimental procedure is presented using a Graphviz diagram. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to assess and experimentally determine the solubility of methoxy-terphenyl for their specific applications.

Introduction to Methoxy-Terphenyl and its Solubility

Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. The addition of a methoxy group (-OCH₃) to the terphenyl structure can influence its physicochemical properties, including its solubility. Methoxy-terphenyl and its isomers are of interest in various fields, including materials science and as intermediates in organic synthesis.

Understanding the solubility of methoxy-terphenyl in organic solvents is crucial for its application in solution-based processes such as purification, reaction chemistry, and formulation development. Solubility is dependent on several factors, including the specific isomer of methoxy-terphenyl, the nature of the organic solvent (polarity, hydrogen bonding capability), and the temperature.

Qualitative Solubility of Methoxy-Terphenyl

While quantitative data is scarce, general principles of solubility suggest that methoxy-terphenyl, as a largely nonpolar aromatic compound, will exhibit greater solubility in nonpolar organic solvents. The presence of the methoxy group introduces a slight polarity, which may enhance solubility in moderately polar solvents compared to the parent terphenyl molecule.

Based on information for similar compounds, such as 4,4''-dimethoxy-p-terphenyl, it is expected to be more soluble in organic solvents like ethanol and dichloromethane than in water[1]. The general rule of "like dissolves like" is a useful guiding principle. Therefore, good solvents for methoxy-terphenyl are likely to include aromatic hydrocarbons (e.g., toluene, benzene), chlorinated solvents (e.g., chloroform, dichloromethane), and ethers (e.g., diethyl ether, tetrahydrofuran). Solubility in alcohols (e.g., ethanol, methanol) is expected to be moderate, while solubility in highly polar solvents like water will be very low.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for methoxy-terphenyl or its common isomers in various organic solvents. The absence of this data necessitates experimental determination to obtain precise solubility values for specific applications. The following sections provide a detailed protocol for this purpose.

Table 1: Solubility of Methoxy-Terphenyl in Organic Solvents

Methoxy-Terphenyl IsomerSolventTemperature (°C)Solubility ( g/100 mL)
Data Not Available---
Data Not Available---
Data Not Available---

As of the date of this document, no specific quantitative solubility data was found in the public domain.

Experimental Protocol: Determination of Methoxy-Terphenyl Solubility via the Shake-Flask Method

The following protocol describes the determination of the equilibrium solubility of a methoxy-terphenyl isomer in an organic solvent at a specific temperature using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a "gold standard" for determining thermodynamic solubility[2][3].

4.1. Materials and Apparatus

  • Methoxy-terphenyl (specific isomer of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Screw-cap vials or flasks

  • Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm PTFE)

  • Syringes

  • Pipettes and volumetric flasks

  • Evaporating dish or watch glass

  • Drying oven

  • Desiccator

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of the methoxy-terphenyl solid to a screw-cap vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant)[3][4].

  • Phase Separation:

    • Once equilibrium is reached, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed container (e.g., a volumetric flask) to remove any remaining undissolved microparticles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the methoxy-terphenyl. The oven temperature should be well below the boiling point of the solute.

    • Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried methoxy-terphenyl residue.

    • Repeat the drying and weighing steps until a constant mass is obtained[5][6].

4.3. Data Analysis and Calculation

  • Mass of dissolved methoxy-terphenyl:

    • Mass of (evaporating dish + residue) - Mass of (empty evaporating dish)

  • Solubility Calculation:

    • Solubility ( g/100 mL) = (Mass of dissolved methoxy-terphenyl / Volume of saturated solution used) x 100

4.4. Reporting Results

The solubility of the specific methoxy-terphenyl isomer should be reported in g/100 mL or other standard units (e.g., mg/mL, mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation[3].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of methoxy-terphenyl.

SolubilityDeterminationWorkflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess methoxy-terphenyl to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate in thermostatic bath (24-72h) C->D E Allow excess solid to sediment (24h) D->E F Draw supernatant with syringe G Filter supernatant H Pipette known volume of filtrate into pre-weighed dish G->H I Evaporate solvent in oven H->I J Cool in desiccator I->J K Weigh residue J->K L Repeat drying and weighing until constant mass K->L M Calculate mass of dissolved solute L->M N Calculate solubility (e.g., g/100 mL) M->N

Caption: Workflow for Solubility Determination.

Conclusion

References

Quantum Yield of Methoxy-Terphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of methoxy-terphenyl derivatives. Terphenyls, a class of aromatic hydrocarbons, serve as a core scaffold in various applications, including organic light-emitting diodes (OLEDs), scintillators, and fluorescent probes. The introduction of methoxy substituents can significantly modulate their photophysical properties, including their fluorescence quantum yield, which is a critical parameter for these applications. This guide summarizes available quantitative data, details the experimental protocols for quantum yield determination, and provides visual workflows for these methodologies.

Quantitative Data on the Photophysical Properties of Terphenyl Derivatives

CompoundSolventExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Quantum Yield (ΦF)Reference
p-TerphenylCyclohexane290~3400.93
p-Terphenyl (crystal)--->0.80[1]

Table 1: Photophysical Properties of Unsubstituted p-Terphenyl. This table provides the quantum yield of the parent p-terphenyl molecule in both solution and crystalline form.

CompoundSolventExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Quantum Yield (ΦF)
Unsymmetrical ethoxy-substituted hexaarylbenzeneCH2Cl2272-276-0.45 - 0.61
C3-symmetrical ethoxy-substituted hexaarylbenzeneCH2Cl2274-275--

Table 2: Photophysical Data of Alkoxy-Substituted Hexaarylbenzenes. This table presents data for more complex systems where alkoxy chains are attached to a hexaarylbenzene core, which contains terphenyl-like linkages. These derivatives exhibit relatively strong blue photoluminescence.[2]

CompoundSolventQuantum Yield (ΦF) (Solution)Quantum Yield (ΦF) (Solid State)Quantum Yield (ΦF) (in PMMA)
Diphenylamino Terphenyl Derivative 3aToluene0.98-0.96
Diphenylamino Terphenyl Derivative 3bToluene--0.94
Diphenylamino Terphenyl Derivative 3cToluene0.260.260.38

Table 3: Fluorescence Quantum Yields of Twisted Diphenylamino Terphenyl Emitters. This table showcases a series of highly luminescent deep-blue emitters based on a terphenyl scaffold with diphenylamino substitutions. The quantum yields are notably high, approaching unity in some cases.[3]

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. Two primary methods are employed: the relative method and the absolute method.

Relative Method of Quantum Yield Measurement

The relative method is the most common approach and involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.

1. Selection of a Suitable Standard:

  • The standard should absorb and emit in the same spectral region as the sample.

  • The standard should have a high and stable quantum yield.

  • Commonly used standards include quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.54), fluorescein in 0.1 M NaOH (ΦF ≈ 0.95), and rhodamine 6G in ethanol (ΦF ≈ 0.95).

2. Preparation of Solutions:

  • A series of solutions of both the sample and the standard of varying concentrations are prepared in the same solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

3. Spectroscopic Measurements:

  • The absorption spectra of all solutions are recorded using a UV-Vis spectrophotometer.

  • The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

4. Calculation of Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • ΦF,std is the quantum yield of the standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

A plot of the integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line, the slope of which is proportional to the quantum yield.

Absolute Method of Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. This is typically achieved using an integrating sphere.

1. Instrumentation:

  • A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere collects all the emitted light from the sample.

2. Measurement Procedure:

  • Blank Measurement: A measurement is first performed with a cuvette containing only the solvent inside the integrating sphere. This measures the scattering of the excitation light by the solvent.

  • Sample Measurement: The sample solution is then placed in the integrating sphere, and the emission spectrum is recorded. The integrating sphere captures both the emitted fluorescence and the unabsorbed excitation light.

3. Data Analysis:

  • The area of the emission peak corresponding to the scattered excitation light is integrated for both the blank and the sample. The difference gives a measure of the number of photons absorbed by the sample.

  • The area of the fluorescence emission peak of the sample is integrated to determine the number of photons emitted.

  • The quantum yield is then calculated as the ratio of the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons, after correcting for the wavelength-dependent sensitivity of the detector.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining fluorescence quantum yield.

Relative_Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare dilute solutions of sample measure_abs_sample Record UV-Vis spectrum of sample solutions prep_sample->measure_abs_sample prep_std Prepare dilute solutions of standard measure_abs_std Record UV-Vis spectrum of standard solutions prep_std->measure_abs_std measure_fluor_sample Record fluorescence spectrum of sample solutions measure_abs_sample->measure_fluor_sample measure_fluor_std Record fluorescence spectrum of standard solutions measure_abs_std->measure_fluor_std integrate_fluor Integrate fluorescence intensity measure_fluor_sample->integrate_fluor measure_fluor_std->integrate_fluor plot_data Plot integrated intensity vs. absorbance integrate_fluor->plot_data calculate_qy Calculate quantum yield using comparative equation plot_data->calculate_qy

Figure 1: Workflow for the relative quantum yield determination method.

Absolute_Quantum_Yield_Workflow cluster_setup Instrument Setup cluster_measure Measurement Steps cluster_analysis Data Analysis cluster_result Final Calculation setup_instrument Spectrofluorometer with integrating sphere measure_blank 1. Measure scattering of solvent (blank) in integrating sphere setup_instrument->measure_blank measure_sample 2. Measure emission of sample in integrating sphere measure_blank->measure_sample integrate_scatter Integrate scattered excitation peak for blank and sample measure_sample->integrate_scatter integrate_emission Integrate fluorescence emission peak of sample measure_sample->integrate_emission calc_absorbed Calculate absorbed photons (difference in scattering) integrate_scatter->calc_absorbed calculate_qy Calculate quantum yield (emitted / absorbed photons) integrate_emission->calculate_qy calc_absorbed->calculate_qy

Figure 2: Workflow for the absolute quantum yield determination method.

References

Thermal Stability of ar-Methoxy-Terphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of ar-methoxy-terphenyl compounds. While specific experimental data for a wide range of these compounds is not extensively available in publicly accessible literature, this document establishes a framework for their evaluation based on the analysis of structurally related molecules. It includes detailed, adaptable experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), illustrative data tables, and a discussion of potential thermal degradation pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on the thermal characteristics of these compounds, which are of interest in medicinal chemistry and materials science.

Introduction

Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, form a core scaffold for various applications, including in the development of liquid crystals and as heat transfer agents. The introduction of a methoxy group (–OCH₃) to the terphenyl structure can significantly influence its physicochemical properties, including thermal stability. Understanding the thermal stability of ar-methoxy-terphenyl compounds is critical for their application in drug development, where manufacturing, storage, and formulation processes can involve elevated temperatures. Thermal decomposition can lead to loss of efficacy, the formation of impurities, and potential toxicity. This guide outlines the key considerations and methodologies for assessing the thermal stability of this important class of molecules.

Hypothetical Thermal Degradation Pathways

The thermal degradation of ar-methoxy-terphenyl compounds is likely to proceed through mechanisms observed for other aromatic ethers. The primary point of initial degradation is often the C–O bond of the methoxy group, which is generally weaker than the C–C bonds of the aromatic rings. Potential degradation pathways may include:

  • Homolytic Cleavage: At elevated temperatures, the C–O bond can break homolytically to form a methoxy radical (•OCH₃) and a terphenyl radical. These highly reactive radical species can then participate in a cascade of further reactions, including hydrogen abstraction, dimerization, and polymerization, leading to a complex mixture of degradation products.

  • Intramolecular Rearrangement: Depending on the substitution pattern, intramolecular rearrangement reactions may occur, potentially leading to the formation of phenolic derivatives and other rearranged products.

  • Oxidative Degradation: In the presence of oxygen, the degradation process can be significantly accelerated. Oxidative pathways can involve the formation of hydroperoxides, which are thermally unstable and can decompose to initiate further radical chain reactions.

A simplified logical diagram illustrating a potential primary degradation step is presented below.

ar-Methoxy-Terphenyl ar-Methoxy-Terphenyl Cleavage Homolytic C-O Bond Cleavage ar-Methoxy-Terphenyl->Cleavage Input of Thermal Energy Heat Heat Heat->Cleavage Radicals Methoxy Radical (•OCH₃) + Terphenyl Radical Cleavage->Radicals Products Further Reactions: - Hydrogen Abstraction - Dimerization - Polymerization Radicals->Products cluster_0 Thermal Analysis Workflow Sample ar-Methoxy-Terphenyl Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data T-onset T-peak Mass Loss (%) TGA->TGA_Data DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) Glass Transition (Tg) DSC->DSC_Data Interpretation Interpretation of Thermal Stability TGA_Data->Interpretation DSC_Data->Interpretation

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Methoxy-Substituted Terphenyls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of methoxy-substituted terphenyls. The introduction of methoxy groups to the terphenyl backbone significantly influences their molecular conformation, intermolecular interactions, and crystal packing, thereby impacting their material and biological properties. Understanding these three-dimensional arrangements is crucial for the rational design of novel materials and therapeutic agents.

Introduction to Methoxy-Substituted Terphenyls

Terphenyls, consisting of three interconnected phenyl rings, exist as ortho-, meta-, and para-isomers. Their extended π-conjugated system imparts a range of interesting optical and electronic properties. The addition of methoxy (-OCH₃) substituents can modulate these properties through electronic and steric effects. These effects, in turn, dictate the supramolecular assembly and the resulting crystal lattice. The planarity and rotational barriers of the phenyl rings are key determinants of the overall molecular shape, which is fundamental to the crystal packing.

Experimental Determination of Crystal Structure

The primary technique for elucidating the crystal structure of methoxy-substituted terphenyls is single-crystal X-ray diffraction (SCXRD).

Synthesis and Crystallization

The synthesis of methoxy-substituted terphenyls is often achieved through well-established cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.

Typical Synthetic Protocol (Suzuki-Miyaura Coupling):

  • Reactants: A boronic acid or ester derivative of a methoxy-substituted phenyl ring is reacted with a dihalo-substituted benzene (for p- and m-terphenyls) or a halo-substituted biphenyl (for o-terphenyls) in the presence of a palladium catalyst and a base.

  • Catalyst: A common catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is used.

  • Solvent: A solvent mixture, often toluene and ethanol, is used to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Purification: After the reaction is complete, the product is extracted and purified, commonly by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from the purified compound. This is a critical step and can be achieved through various methods:

    • Slow Evaporation: The purified terphenyl derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane), and the solvent is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates a typical experimental workflow for determining the crystal structure of a methoxy-substituted terphenyl.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction synthesis Suzuki Coupling purification Column Chromatography synthesis->purification crystallization Slow Evaporation / Vapor Diffusion purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Fig. 1: Experimental workflow for crystal structure determination.

Crystallographic Data of Methoxy-Substituted Terphenyls

Compound 4,4''-Dimethoxy-p-quaterphenylene
Chemical Formula C₂₆H₂₂O₂
Formula Weight 366.44
Crystal System Orthorhombic
Space Group Pbca
a (Å) 7.4989(5)
b (Å) 6.1544(3)
c (Å) 40.359(2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1862.6(2)
Z 4
Calculated Density (g/cm³) 1.306
Temperature (K) Not Reported
Radiation Not Reported
Reflections Collected Not Reported
Unique Reflections Not Reported
R-factor (%) Not Reported
CCDC Number Not Publicly Available

Note: This data is for a quaterphenylene derivative and serves as an illustrative example. Researchers should consult the Cambridge Structural Database for specific methoxy-terphenyl structures.

Structural Analysis: Conformation and Crystal Packing

The crystal structures of methoxy-substituted terphenyls are governed by a balance of intermolecular forces, including van der Waals interactions, C-H···π interactions, and in some cases, weak hydrogen bonds involving the methoxy oxygen.

The conformation of the terphenyl backbone is a key feature. The dihedral angles between the planes of the phenyl rings determine the overall planarity of the molecule. Steric hindrance between adjacent rings, particularly in ortho-terphenyls, leads to significant twisting. Methoxy substituents can further influence these torsion angles.

The relationship between molecular conformation and crystal packing can be visualized as follows:

structural_relationship substituents Methoxy Substituents (Position, Number) conformation Molecular Conformation (Dihedral Angles) substituents->conformation Steric & Electronic Effects interactions Intermolecular Interactions (C-H...π, van der Waals) conformation->interactions packing Crystal Packing (Herringbone, π-stacking, etc.) interactions->packing properties Bulk Properties (Optical, Electronic, Mechanical) packing->properties

Fig. 2: Factors influencing the crystal structure and properties.

Conclusion

The crystal structure of methoxy-substituted terphenyls provides fundamental insights into their solid-state properties. Single-crystal X-ray diffraction is the definitive method for elucidating these structures. The interplay of molecular conformation, dictated by the substitution pattern, and the resulting intermolecular interactions governs the final crystal packing. For researchers in materials science and drug development, a thorough understanding of these structural aspects is paramount for the design of functional molecules with tailored properties. It is recommended to consult specialized databases like the Cambridge Structural Database for detailed crystallographic information on specific methoxy-substituted terphenyl derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methoxy-Terphenyls via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of methoxy-substituted terphenyls utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology offers a versatile and efficient route to a wide range of functionalized biaryls and oligoaryls, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields, making it an ideal choice for the synthesis of complex molecules such as methoxy-terphenyls.[1]

Methoxy-terphenyls are of significant interest in drug discovery and materials science due to their unique electronic and structural properties. The methoxy group can influence the molecule's conformation, solubility, and potential for hydrogen bonding, which are critical parameters for biological activity and material performance.

This document outlines a general and adaptable protocol for the synthesis of symmetrical methoxy-terphenyls, supported by quantitative data and a detailed experimental procedure.

Reaction Principle and Workflow

The synthesis of symmetrical methoxy-terphenyls via Suzuki coupling typically involves the reaction of a dihaloarene with two equivalents of a methoxy-substituted arylboronic acid or, alternatively, the reaction of a phenyl-1,4-diboronic acid derivative with two equivalents of a methoxy-substituted aryl halide. The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product ArylHalide Aryl Halide (e.g., 1,4-Dibromobenzene) OxAdd Oxidative Addition ArylHalide->OxAdd Organoboron Organoboron Reagent (e.g., 4-Methoxyphenylboronic Acid) Transmetal Transmetalation Organoboron->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Aryl-Pd(II)-X Complex OxAdd->PdII PdII->Transmetal PdII_Aryl Diaryl-Pd(II) Complex Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Terphenyl Methoxy-Terphenyl RedElim->Terphenyl

Caption: General workflow for the Suzuki coupling synthesis of methoxy-terphenyls.

The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond of the terphenyl product and regenerates the Pd(0) catalyst.[3]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various substituted terphenyls, including methoxy-substituted derivatives, via the Suzuki coupling reaction. The yields can vary depending on the specific substrates, catalyst, base, and reaction conditions employed.

EntryDihaloarene/Diboronic EsterAryl Halide/Arylboronic AcidCatalystBaseSolventYield (%)
1Phenyl-1,4-diboronic acid bis-pinacol ester3-IodoanisolePd(PPh₃)₄Ag₂CO₃THF65
2Phenyl-1,4-diboronic acid bis-pinacol ester4-BromoanisolePd(PPh₃)₄Ag₂CO₃THF45
31,4-Dibromobenzene4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O>95
41,4-Dibromo-2-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O85 (biphenyl)

Experimental Protocols

This section provides a detailed protocol for the synthesis of 4,4''-dimethoxy-p-terphenyl via the Suzuki coupling of 1,4-dibromobenzene with 4-methoxyphenylboronic acid.

Materials and Reagents
  • 1,4-Dibromobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for column chromatography)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1,4-dibromobenzene (1.00 g, 4.24 mmol), 4-methoxyphenylboronic acid (1.43 g, 9.41 mmol, 2.2 equivalents), and potassium carbonate (2.34 g, 16.96 mmol, 4.0 equivalents).

    • Add a magnetic stir bar to the flask.

    • In a separate vial, dissolve palladium(II) acetate (0.048 g, 0.21 mmol, 5 mol%) in 20 mL of N,N-dimethylformamide (DMF).

    • Add the catalyst solution to the reaction flask.

    • Add 5 mL of deionized water to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[4][5]

    • Prepare a slurry of the crude product with a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,4''-dimethoxy-p-terphenyl.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).[3]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ Ox_Add [Ar-Pd(II)L₂(X)] Pd0->Ox_Add Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)L₂(Ar')] Ox_Add->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Red_Elim Ar-Ar' Transmetalation->Red_Elim Reductive Elimination Red_Elim->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This detailed guide provides a solid foundation for researchers and professionals to successfully synthesize methoxy-terphenyls using the Suzuki coupling reaction. The provided protocols can be adapted for the synthesis of a wide array of substituted terphenyls by varying the starting aryl halides and organoboron reagents.

References

Application Notes and Protocols for ar-Methoxy-Terphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ar-methoxy-terphenyl derivatives in the field of organic electronics. This document includes detailed synthesis protocols, methodologies for device fabrication, and a summary of key performance data. The information is intended to serve as a practical guide for researchers interested in exploring the potential of this class of materials.

Introduction

Terphenyls, a class of aromatic hydrocarbons consisting of three benzene rings, have garnered significant interest as core structures for functional materials in organic electronics. Their rigid and planar nature provides good thermal and morphological stability, while the extended π-conjugation allows for efficient charge transport. The introduction of methoxy (–OCH₃) substituents onto the terphenyl backbone, creating ar-methoxy-terphenyls, offers a powerful strategy to tune the optoelectronic properties of these materials. The electron-donating nature of the methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting charge injection and transport characteristics, as well as the photoluminescent and electroluminescent properties.

These tailored properties make ar-methoxy-terphenyls versatile components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic lasers. They can function as charge-transporting materials (hole or electron transport), host materials for phosphorescent emitters, or as the emissive material itself.

Synthesis of ar-Methoxy-Terphenyl Derivatives

The synthesis of ar-methoxy-terphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form carbon-carbon bonds between aryl halides and arylboronic acids or esters.[1][2]

Experimental Protocol: Synthesis of 4,4''-Dimethoxy-p-terphenyl via Suzuki Coupling

This protocol describes a general method for the synthesis of a representative ar-methoxy-terphenyl, 4,4''-dimethoxy-p-terphenyl, which can be adapted for other isomers and derivatives.

Materials:

  • 1,4-Dibromobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromobenzene (1.0 mmol), 4-methoxyphenylboronic acid (2.2 mmol), and triphenylphosphine (0.08 mmol) in 20 mL of toluene.

  • Reaction Initiation: To this mixture, add an aqueous solution of potassium carbonate (2 M, 5 mL) and palladium(II) acetate (0.02 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain vigorous stirring for 24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 1,4-Dibromobenzene 1,4-Dibromobenzene Reaction Reaction 1,4-Dibromobenzene->Reaction 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction PPh3 PPh3 PPh3->Reaction K2CO3 (aq) K2CO3 (aq) K2CO3 (aq)->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Product 4,4''-Dimethoxy-p-terphenyl Purification->Product

Suzuki coupling synthesis workflow.

Applications in Organic Light-Emitting Diodes (OLEDs)

ar-Methoxy-terphenyl derivatives have demonstrated significant potential in OLEDs, where they can be utilized as hole transport materials (HTMs), electron transport materials (ETMs), or as host materials in the emissive layer (EML).

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol outlines the fabrication of a standard multilayer OLED device by thermal evaporation in a high-vacuum environment. The specific ar-methoxy-terphenyl derivative can be incorporated into the desired layer.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

    • Hole Transport Layer (HTL): ar-methoxy-terphenyl derivative or a standard HTL like NPB

    • Emissive Layer (EML): A host material (can be an ar-methoxy-terphenyl) doped with a phosphorescent or fluorescent emitter (e.g., Ir(ppy)₃)

    • Electron Transport Layer (ETL): ar-methoxy-terphenyl derivative or a standard ETL like Tris(8-hydroxyquinolinato)aluminium (Alq₃)

    • Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (sonication baths, deionized water, solvents)

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device architecture is as follows:

      • HIL: NPB (40 nm)

      • HTL: ar-methoxy-terphenyl (20 nm)

      • EML: ar-methoxy-terphenyl host doped with 10% Ir(ppy)₃ (30 nm)

      • ETL: Alq₃ (20 nm)

      • EIL: LiF (1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the aluminum cathode at a rate of 5-10 Å/s to a thickness of 100 nm.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass slide to protect them from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the device performance metrics: current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

OLED_Fabrication_Workflow Start Start Substrate Cleaning Substrate Cleaning Start->Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment Substrate Cleaning->UV-Ozone Treatment Load into Vacuum Chamber Load into Vacuum Chamber UV-Ozone Treatment->Load into Vacuum Chamber HIL Deposition HIL Deposition Load into Vacuum Chamber->HIL Deposition HTL Deposition (ar-methoxy-terphenyl) HTL Deposition (ar-methoxy-terphenyl) HIL Deposition->HTL Deposition (ar-methoxy-terphenyl) EML Deposition EML Deposition HTL Deposition (ar-methoxy-terphenyl)->EML Deposition ETL Deposition ETL Deposition EML Deposition->ETL Deposition EIL Deposition EIL Deposition ETL Deposition->EIL Deposition Cathode Deposition Cathode Deposition EIL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Characterization Characterization Encapsulation->Characterization End End Characterization->End

OLED fabrication workflow.

Performance Data of ar-Methoxy-Terphenyl Based Devices

The introduction of methoxy groups can significantly influence the performance of organic electronic devices. Below is a summary of typical performance metrics for OLEDs incorporating terphenyl derivatives in different functional layers. Note that the performance is highly dependent on the specific molecular structure and device architecture.

Device Role Derivative Example Luminance (cd/m²) Current Efficiency (cd/A) Power Efficiency (lm/W) EQE (%) Reference
Hole Transport Layer Ortho-linked terphenyl with ditolylamine> 100015 - 2510 - 2010 - 15[3]
Electron Transport Layer m-terphenyl-diphenylphosphine oxide> 100040 - 6030 - 5017 - 22[4][5]
Host in Emissive Layer m-terphenyl derivative> 100050 - 7040 - 6020 - 25[4]

Signaling Pathways and Logical Relationships

The function of an ar-methoxy-terphenyl in an OLED is governed by its energy level alignment with adjacent layers and its intrinsic charge transport properties. The methoxy substitution primarily affects the HOMO level, which in turn influences hole injection and transport.

Energy_Level_Diagram Anode Anode (ITO) HIL HIL HTL HTL (ar-methoxy-terphenyl) EML EML ETL ETL Cathode Cathode (Al) Anode_WF Work Function HIL_HOMO HOMO Anode_WF->HIL_HOMO Hole Injection HTL_HOMO HOMO HIL_HOMO->HTL_HOMO Hole Transport HIL_LUMO LUMO EML_HOMO HOMO HTL_HOMO->EML_HOMO HTL_LUMO LUMO EML_LUMO LUMO EML_LUMO->EML_HOMO Recombination & Light Emission ETL_HOMO HOMO ETL_LUMO LUMO ETL_LUMO->EML_LUMO Electron Transport Cathode_WF Work Function Cathode_WF->ETL_LUMO Electron Injection

Energy level diagram for an OLED.

Conclusion

ar-Methoxy-terphenyls represent a promising class of materials for organic electronics. Their tunable electronic properties, good thermal stability, and synthetic accessibility make them valuable components for high-performance OLEDs and other organic electronic devices. The protocols and data presented in these application notes provide a foundation for researchers to further explore and innovate with this versatile molecular scaffold.

References

Ar-Methoxy-Terphenyl as a Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ar-methoxy-terphenyl scaffold is a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid, three-ring core allows for the precise spatial orientation of various functional groups, enabling targeted interactions with a wide range of biological macromolecules. The presence of one or more methoxy groups on the terphenyl backbone significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity, making it a key feature in the design of potent and selective drugs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of ar-methoxy-terphenyl derivatives.

Applications in Drug Discovery

The ar-methoxy-terphenyl scaffold has been successfully employed in the development of compounds targeting various diseases, including cancer, inflammation, and infectious diseases. The strategic placement of methoxy groups and other substituents on the terphenyl core has led to the discovery of potent inhibitors of enzymes and protein-protein interactions.

Anticancer Activity

Ar-methoxy-terphenyl derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

  • Tubulin Polymerization Inhibition: Certain terphenyl benzimidazoles featuring a 3,4,5-trimethoxy terphenyl moiety have been identified as potent inhibitors of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[2]

  • Checkpoint Inhibition (PD-1/PD-L1): C2-symmetrical m-terphenyl derivatives containing methoxy groups have been developed as small molecule inhibitors of the programmed cell death 1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[3] By blocking this immune checkpoint, these compounds can restore the anti-tumor activity of T cells.[3]

  • Modulation of Signaling Pathways: Methoxy-substituted terphenyl analogs have been shown to modulate critical signaling pathways in cancer cells, such as those involving vascular endothelial growth factor receptor 2 (VEGFR2) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are crucial for angiogenesis and tumor metabolism, respectively.

Anti-inflammatory and Antioxidant Activity

The methoxy-terphenyl scaffold is also a promising template for the development of anti-inflammatory and antioxidant agents.

  • Myeloperoxidase (MPO) Inhibition: Methoxyphenol derivatives have been identified as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in cardiovascular diseases.[4]

  • Antioxidant Properties: The presence of methoxy and hydroxyl groups on aromatic rings can contribute to significant antioxidant activity by scavenging free radicals.[1][5] The position and number of these groups are critical for their antioxidant potency.[1]

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for selected ar-methoxy-terphenyl and related methoxy-containing compounds.

Table 1: Anticancer Activity of Methoxy-Substituted Terphenyl Derivatives and Analogs

Compound IDStructure/ClassCancer Cell LineBiological Activity (IC₅₀)Reference
Gliocladinin B p-TerphenylHeLa, HCT11640 µM, 80-100 µM
Compound 7b C2-symmetrical m-terphenyl-0.74 µM (PD-1/PD-L1 inhibition)[3]
Compound 7m C2-symmetrical m-terphenyl-0.69 µM (PD-1/PD-L1 inhibition)[3]

Table 2: Enzyme Inhibitory and Antiplatelet Activity of Methoxy-Substituted Aromatic Compounds

Compound IDStructure/ClassTargetBiological Activity (IC₅₀)Reference
Compound 2a Ferulic acid analogMyeloperoxidase (MPO)0.9 µM[4]
Compound 3 Ferulic acid analogMyeloperoxidase (MPO)8.5 µM[4]
Compound 6c 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamideADP-induced platelet aggregation3.84 µM[6]
Compound 6f 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamideAA-induced platelet aggregation3.12 µM[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of ar-methoxy-terphenyl derivatives.

Synthesis Protocol: Sequential Suzuki-Miyaura Cross-Coupling

A common and versatile method for the synthesis of unsymmetrical p-terphenyls is the sequential Suzuki-Miyaura cross-coupling reaction. The following protocol is adapted from a flow reactor synthesis approach, which can also be performed using standard batch chemistry.

Objective: To synthesize an unsymmetrical ar-methoxy-p-terphenyl derivative.

Materials:

  • 1,4-Dihalogenated benzene (e.g., 1,4-dibromobenzene)

  • Arylboronic acid 1 (e.g., 4-methoxyphenylboronic acid)

  • Arylboronic acid 2 (a different arylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol or THF)

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • First Coupling Reaction:

    • In a round-bottom flask, dissolve the 1,4-dihalogenated benzene (1 equivalent) and the first arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 equivalents) in the chosen solvent system.

    • Add the base (2-3 equivalents) to the mixture.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

    • Heat the reaction to the desired temperature (can range from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Second Coupling Reaction (Sequential):

    • To the crude reaction mixture from the first step, add the second arylboronic acid (1.1 equivalents) and additional base (1-2 equivalents).

    • If necessary, add more palladium catalyst.

    • Degas the mixture again and heat to the desired temperature.

    • Monitor the reaction until completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure ar-methoxy-terphenyl derivative.

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[7] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (ar-methoxy-terphenyl derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions. The following is a general protocol for an HTRF-based PD-1/PD-L1 binding assay.[4][8]

Materials:

  • Tagged recombinant human PD-1 and PD-L1 proteins (e.g., His-tagged PD-L1 and Fc-tagged PD-1)

  • HTRF detection reagents (e.g., anti-His antibody labeled with a donor fluorophore and anti-Fc antibody labeled with an acceptor fluorophore)

  • Assay buffer

  • Low-volume 384-well white microplates

  • Test compound

  • HTRF-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the tagged PD-1 and PD-L1 proteins and the HTRF detection reagents in the assay buffer at the recommended concentrations.

  • Assay Setup:

    • Dispense a small volume (e.g., 2-5 µL) of the test compound at various concentrations into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no proteins) controls.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Add the HTRF detection reagents to the wells. The reagents may be pre-mixed and added in a single step.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader at two wavelengths: the emission wavelength of the donor and the emission wavelength of the acceptor after FRET.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • Plot the HTRF ratio against the compound concentration and determine the IC₅₀ value for the inhibition of the PD-1/PD-L1 interaction.

This protocol describes a fluorometric assay to measure the peroxidase activity of MPO.

Materials:

  • Purified human MPO enzyme

  • MPO assay buffer

  • MPO substrate (e.g., Amplex® UltraRed reagent)

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MPO enzyme in the assay buffer.

    • Prepare a working solution of the MPO substrate and H₂O₂ in the assay buffer.

  • Assay Setup:

    • Add the test compound at various concentrations to the wells of the black 96-well plate.

    • Add the MPO enzyme solution to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the MPO substrate and H₂O₂ working solution to each well.

    • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 15-30 minutes) using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by ar-methoxy-terphenyl derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Terphenyl ar-methoxy-terphenyl derivative Terphenyl->VEGFR2 Inhibition

Caption: VEGFR2 Signaling Pathway Inhibition.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand ar-methoxy-terphenyl derivative (Agonist) PPARg PPARγ Ligand->PPARg Binding & Activation PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolism Lipid Metabolism & Adipogenesis Gene_Expression->Metabolism

Caption: PPARγ Signaling Pathway Activation.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and a key biological assay.

Suzuki_Coupling_Workflow Start Start Materials: 1,4-Dihalobenzene Arylboronic Acid 1 Step1 First Suzuki Coupling (Pd Catalyst, Base) Start->Step1 Intermediate Mono-arylated Intermediate Step1->Intermediate Step2 Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) Intermediate->Step2 Crude_Product Crude Terphenyl Product Step2->Crude_Product Purification Work-up & Column Chromatography Crude_Product->Purification Final_Product Pure ar-methoxy-terphenyl Purification->Final_Product

Caption: Sequential Suzuki Coupling Workflow.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Terphenyl Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT Assay Workflow.

References

Application Notes and Protocols for ar-methoxy-terphenyl in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of ar-methoxy-terphenyl derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It covers the synthesis of these materials, their role as host or electron transport layers, and the subsequent device fabrication and performance characteristics.

Introduction

m-Terphenyl derivatives are a class of organic materials that have garnered significant interest for their application in OLEDs. Their rigid and bulky structure provides good thermal and morphological stability, which is crucial for device longevity. The introduction of methoxy (-OCH₃) substituents onto the terphenyl backbone can modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning allows for the optimization of charge injection and transport within the OLED device, leading to improved efficiency and performance. These derivatives can be employed as host materials in the emissive layer or as electron-transporting materials.[1]

Data Presentation

The performance of OLEDs incorporating m-terphenyl derivatives is summarized below. The data is based on devices described in the patent literature, where these compounds were used as electron transport and/or electron injection materials.[2]

Device IDm-terphenyl DerivativeRoleMax. Luminescence (Lmax) (cd/m²)Max. External Quantum Efficiency (ηext) (%)Max. Current Efficiency (ηc) (cd/A)Max. Power Efficiency (ηp) (lm/W)Max. Emission Wavelength (λmax) (nm)
ReferenceNone-45004.58.56.5520
Device 1m-2aETL/EIL55005.510.58.5520
Device 2m-2bETL/EIL52005.29.87.8520

ETL: Electron Transport Layer, EIL: Electron Injection Layer. The specific structures of m-2a and m-2b are detailed in the source patent.[2]

Experimental Protocols

Synthesis of a Methoxy-Substituted m-Terphenyl Precursor

A key precursor for synthesizing certain m-terphenyl-based electron transport materials is 5-methoxy-1,3-benzenediboronic acid bis(pinacol) ester. A general synthesis procedure, adapted from the literature, is as follows:[1]

Materials:

  • 1,3-dibromo-5-methoxybenzene

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, combine 1,3-dibromo-5-methoxybenzene (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), and potassium acetate (3 equivalents) in a Schlenk flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd(dppf)Cl₂ (0.03 equivalents) to the reaction mixture.

  • Seal the flask and heat the mixture at 80-90 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1,3-benzenediboronic acid bis(pinacol) ester.

SynthesisWorkflow reagents 1,3-dibromo-5-methoxybenzene Bis(pinacolato)diboron Potassium acetate Pd(dppf)Cl2 1,4-Dioxane reaction Suzuki-Miyaura Cross-Coupling (80-90°C, 12-24h) reagents->reaction 1 workup Extraction & Washing reaction->workup 2 purification Column Chromatography workup->purification 3 product 5-methoxy-1,3-benzenediboronic acid bis(pinacol) ester purification->product 4

Synthesis workflow for a methoxy-terphenyl precursor.
Fabrication of a Multilayer OLED Device

The following is a general protocol for the fabrication of a multilayer small molecule OLED via thermal evaporation, a common technique for devices incorporating terphenyl derivatives.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML with host and dopant, Electron Transport Layer - ETL, Electron Injection Layer - EIL)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate holder with shadow masks for patterning

  • Quartz crystal microbalance for thickness monitoring

Protocol:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Load the cleaned substrates into the vacuum chamber.

    • Place the organic materials and metals in separate evaporation sources (e.g., crucibles).

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit the organic layers sequentially by heating the respective sources. The deposition rate and thickness should be monitored using a quartz crystal microbalance. A typical device structure could be:

      • HIL (e.g., HAT-CN, 10 nm)

      • HTL (e.g., TAPC, 40 nm)

      • EML (e.g., Host material doped with an emitter, 20 nm)

      • ETL (e.g., ar-methoxy-terphenyl derivative , 30 nm)

      • EIL (e.g., LiF, 1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Remove the fabricated devices from the vacuum chamber.

    • Immediately encapsulate the devices in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cleaning ITO Substrate Cleaning (Ultrasonication) treatment UV-Ozone/Plasma Treatment cleaning->treatment hil HIL Deposition treatment->hil htl HTL Deposition hil->htl eml EML Deposition htl->eml etl ETL Deposition (ar-methoxy-terphenyl) eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation (Inert Atmosphere) cathode->encapsulation

Workflow for OLED fabrication via thermal evaporation.

Signaling Pathways and Energy Transfer

In a typical OLED, the mechanism of light emission involves several steps. The ar-methoxy-terphenyl, when used as an electron transport material, plays a crucial role in facilitating the efficient recombination of charge carriers in the emissive layer.

  • Charge Injection: Under an applied voltage, holes are injected from the anode into the HOMO of the HTL, and electrons are injected from the cathode into the LUMO of the ETL (the ar-methoxy-terphenyl derivative).

  • Charge Transport: Holes are transported through the HTL, and electrons are transported through the ETL.

  • Exciton Formation: Electrons and holes recombine in the emissive layer to form excitons (electron-hole pairs). The ar-methoxy-terphenyl layer can also act as a hole-blocking layer, confining the holes within the EML to increase the probability of recombination.

  • Radiative Decay: The excitons in the emissive layer decay radiatively to their ground state, emitting photons (light).

EnergyLevelDiagram cluster_device OLED Energy Levels cluster_energy Anode Anode (ITO) HTL HTL HOMO_HTL HOMO Anode->HOMO_HTL Hole Injection EML EML ETL ETL (ar-methoxy-terphenyl) Cathode Cathode (LiF/Al) LUMO_ETL LUMO Cathode->LUMO_ETL Electron Injection HOMO_EML HOMO HOMO_HTL->HOMO_EML Hole Transport recombination Exciton Formation LUMO_HTL LUMO LUMO_EML LUMO LUMO_ETL->LUMO_EML Electron Transport light Light Emission (Photon) recombination->light

Energy level diagram showing charge transport and recombination.

References

Application Note: Synthesis of Methoxy-Terphenyl Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of methoxy-terphenyl derivatives using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3] The synthesis of terphenyls, which are prevalent motifs in materials science and medicinal chemistry, is a key application of this versatile reaction.[4][5] This protocol offers a robust and reproducible method for accessing these valuable compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of biaryl and polyaryl structures.[1] The reaction typically involves an aryl or vinyl boronic acid and an aryl or vinyl halide, which are coupled in the presence of a palladium catalyst and a base.[2] The synthesis of methoxy-terphenyls is of significant interest due to the presence of this structural unit in various functional materials and biologically active molecules. This protocol details a general procedure that can be adapted for the synthesis of various methoxy-terphenyl isomers by selecting the appropriate starting materials.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.[6]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocol

This protocol describes the synthesis of a methoxy-terphenyl derivative via a double Suzuki-Miyaura cross-coupling of a dihaloarene with a methoxyphenylboronic acid.

Materials:

  • 1,4-Dibromobenzene (or other dihaloarene)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Silver(I) carbonate (Ag₂CO₃)[4]

  • Toluene or Tetrahydrofuran (THF), anhydrous[4]

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 mmol), 4-methoxyphenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (20 mL) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methoxy-terphenyl product.[4]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the melting point of the solid product.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of substituted terphenyls based on literature data.

Aryl HalideArylboronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Temp (°C)Yield (%)Reference
1,4-Dibromobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O/MeOHReflux110~85-95Adapted from[7]
Phenyl-1,4-diboronic acid bis-pinacol esterIodoanisolePd(PPh₃)₄ (cat.)Ag₂CO₃THF16Reflux65[4]
Phenyl-1,4-diboronic acid bis-pinacol esterBromoanisolePd(PPh₃)₄ (cat.)Ag₂CO₃THF115Reflux40[4]
1,4-Dibromo-2-nitrobenzenePhenylboronic acidPd/C (cat.)Na₂CO₃Dioxane/H₂O248091[5]
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5)K₂CO₃Toluene4Reflux>95[8]

Visualizations

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X pd0->pd2_complex Oxidative Addition arx Ar-X (Aryl Halide) arx->pd2_complex transmetalation_complex Ar-Pd(II)-R pd2_complex->transmetalation_complex Transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) activated_boronate [R-B(OH)₃]⁻ boronic_acid->activated_boronate base Base (e.g., K₂CO₃) base->activated_boronate activated_boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R (Terphenyl) transmetalation_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Dihaloarene - Methoxy-phenylboronic acid - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent_catalyst Add Anhydrous Solvent and Pd Catalyst inert->solvent_catalyst reaction Heat to Reflux (16-24 hours) solvent_catalyst->reaction workup Cool and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for methoxy-terphenyl synthesis.

References

Application Notes and Protocols for Terphenyl Derivatives as Gain Media in Solid-State Lasers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Spiro-Terphenyl as a Solid-State Laser Gain Medium

Spiro-terphenyl is an organic semiconductor material that has emerged as a promising gain medium for solid-state lasers, particularly in the ultraviolet spectral region. The core chromophore responsible for its optical properties is p-terphenyl, a known laser dye. The innovation in spiro-terphenyl lies in its molecular structure, where two terphenyl units are linked by a central spiro atom. This linkage creates a sterically hindered, star-shaped molecule that suppresses crystallization and allows for the formation of high-quality, amorphous thin films. This is a critical prerequisite for reducing scattering losses in waveguide structures, enabling low-threshold laser operation.[1][2]

Quantitative Data: Laser Performance of Spiro-Terphenyl

The following table summarizes the key performance metrics of spiro-terphenyl as a gain medium in a distributed feedback (DFB) solid-state laser configuration.

ParameterValueConditions
Amplified Spontaneous Emission (ASE) Peak381 nmOptically pumped
Laser Emission Wavelength Range361.9 nm - 393.8 nmDFB grating periods from 200 to 230 nm
Minimum Lasing Wavelength361.9 nm-
Minimum Laser Threshold Energy Density8.9 µJ/cm²At 383 nm emission
Glass Transition Temperature (Tg)109 °CMeasured by DSC
Melting Point (Tm)251 °COnset value

Experimental Protocols

Synthesis of Methoxy-Substituted Thiophene/Phenylene Co-Oligomers (as a related example)

While a specific synthesis protocol for ar-methoxy-terphenyl for laser applications was not found, a representative synthesis for a methoxy-substituted co-oligomer, 5,5''-bis(4-methoxy-[1,1'-biphenyl]-4-yl)-2,2':5',2''-terthiophene (BP3T-OMe), is provided as an illustrative example of the chemical synthesis involved in creating similar organic gain media. This synthesis typically involves coupling reactions. For instance, the synthesis of a precursor, 4-bromo-4'-methoxybiphenyl, can be achieved with an 80% yield.[3]

Fabrication of a Spiro-Terphenyl Distributed Feedback (DFB) Laser

This protocol outlines the steps for fabricating an optically pumped organic solid-state laser using spiro-terphenyl as the gain medium.

Materials and Equipment:

  • Spiro-terphenyl

  • Silicon wafer with a thermally grown SiO₂ layer

  • E-beam lithography system

  • Dry etching system

  • High-vacuum chamber for organic thin-film deposition (pressure ~3 x 10⁻⁸ mbar)

  • Rotating sample holder

  • Chloroform (for spin coating, if applicable)

Protocol:

  • DFB Grating Fabrication:

    • On a silicon wafer with a thermally grown SiO₂ layer, define the desired grating structures using e-beam lithography. For tuning the laser emission, a series of gratings with varying periods (e.g., 195 nm to 250 nm in 5 nm steps) can be fabricated on the same substrate.[2]

    • Transfer the pattern into the SiO₂ layer using a dry etching process to create a modulation depth of approximately 50 nm.[2]

  • Organic Thin-Film Deposition:

    • Place the substrate with the DFB gratings into a high-vacuum chamber.

    • Deposit a thin film of spiro-terphenyl onto the substrate via thermal evaporation.

    • Utilize a rotating sample holder to ensure a uniform film thickness.[2]

    • Alternatively, for solution-processable derivatives, dissolve the compound in a suitable solvent like chloroform and deposit it via spin coating.[2]

Optical Characterization and Laser Pumping

Equipment:

  • Nitrogen laser (λ = 337 nm, pulse duration = 500 ps, repetition rate = 20 Hz) for pumping[2]

  • Helium-Cadmium laser (λ = 325 nm) for photoluminescence measurements[2]

  • Neutral density filter wheel

  • Lenses for focusing the pump beam

  • Monochromator

  • Liquid nitrogen-cooled charge-coupled device (CCD) camera or a streak camera

  • Photodiode

  • Optical fiber

  • Vacuum chamber for sample measurements (pressure ~0.2 mbar) to prevent degradation[2]

Protocol:

  • Photoluminescence Measurement:

    • Place the spiro-terphenyl thin film in a vacuum chamber.

    • Excite the sample with a continuous wave HeCd laser.

    • Collect the emitted light and analyze it with a monochromator and CCD camera to determine the photoluminescence spectrum.

  • Laser Pumping and Characterization:

    • Mount the DFB laser device in a vacuum chamber.

    • Use a nitrogen laser as the optical pump source.

    • Control the pump pulse energy using a neutral density filter wheel.

    • Focus the pump beam onto the DFB structure at an incident angle of approximately 30°.[2]

    • Detect the laser emission, which occurs perpendicular to the device surface for a second-order DFB grating, using a photodiode to measure the output power.[2]

    • To analyze the spectral characteristics of the laser output, couple the emitted light into an optical fiber connected to a spectrometer with a streak camera.[2]

    • Measure the laser threshold by monitoring the output intensity as a function of the input pump energy.

Diagrams

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Optical Characterization a DFB Grating Patterning (E-beam Lithography) b Dry Etching of SiO₂ a->b c Spiro-terphenyl Thin Film Deposition b->c d Optical Pumping (Nitrogen Laser) c->d Sample Transfer e Laser Emission Collection d->e f Spectral Analysis (Spectrometer) e->f g Power Measurement (Photodiode) e->g

Caption: Experimental workflow for the fabrication and characterization of a spiro-terphenyl DFB laser.

energy_level_diagram E0 Ground State (S₀) E3 Excited Vibrational Level E0->E3 Optical Pumping E1 Vibrational Level E1->E0 Non-radiative Relaxation E2 Upper Lasing Level (S₁) E2->E1 Stimulated Emission (Lasing) E3->E2 Non-radiative Relaxation

References

Synthesis of Methoxy-Terphenyl Phenols via Demethylation: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methoxy-terphenyl phenols through the demethylation of their corresponding methoxy-terphenyl precursors. This chemical transformation is a crucial step in the synthesis of various functional molecules, including ligands for catalysis, organic electronic materials, and scaffolds for drug discovery. Terphenyl-based structures are of significant interest in medicinal chemistry, particularly in the development of inhibitors for protein-protein interactions.

Introduction

Methoxy-terphenyls serve as versatile precursors to hydroxylated terphenyls. The methoxy group acts as a stable protecting group for the phenolic hydroxyl, allowing for various synthetic manipulations on the terphenyl backbone. The subsequent demethylation is a key deprotection step to yield the desired terphenyl phenol. Several reagents and methods are available for the demethylation of aryl methyl ethers, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. This note focuses on the most common and effective methods for this transformation.

Key Demethylation Methods

The most widely employed and effective method for the demethylation of methoxy-terphenyls is the use of Boron Tribromide (BBr₃).[1][2] Alternative methods include the use of strong protic acids like Hydrobromic Acid (HBr) and Lewis acids such as Aluminum Chloride (AlCl₃).[2]

Boron Tribromide (BBr₃) Demethylation

Boron tribromide is a powerful Lewis acid that readily cleaves aryl methyl ethers to form the corresponding phenols. The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), at low temperatures to control its reactivity.[1][3][4] The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.[2]

Hydrobromic Acid (HBr) Demethylation

Strong protic acids like HBr can also effect the demethylation of aryl methyl ethers. This method usually requires elevated temperatures to proceed at a reasonable rate.[2] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion.

Aluminum Chloride (AlCl₃) Demethylation

Aluminum chloride is another Lewis acid catalyst that can be used for the demethylation of methoxy-arenes. Similar to BBr₃, it activates the ether linkage for cleavage.

Comparative Data of Demethylation Methods

The following table summarizes the reaction conditions and yields for the demethylation of a representative methoxy-terphenyl precursor to its corresponding phenol using different methods.

Demethylation ReagentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
Boron Tribromide (BBr₃)2',5'-Dimethoxy-p-terphenylDichloromethane (DCM)-78 to rt12 hHighAdapted from[5]
Hydrobromic Acid (HBr)Methoxy-m-terphenylAcetic Acid1208 hModerate to High[2]
Aluminum Chloride (AlCl₃)Methoxy-m-terphenylToluene1106 hModerate[2]

Experimental Protocols

Protocol 1: Demethylation of 2',5'-Dimethoxy-p-terphenyl using Boron Tribromide (BBr₃)

This protocol is adapted from established procedures for the demethylation of aryl methyl ethers and is directly applicable to methoxy-terphenyl substrates.[4][5]

Materials:

  • 2',5'-Dimethoxy-p-terphenyl

  • Boron tribromide (1M solution in DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2',5'-dimethoxy-p-terphenyl (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (2.2 eq per methoxy group) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2',5'-dihydroxy-p-terphenyl.

Expected Yield: High.

Visualizations

General Workflow for Synthesis of Methoxy-Terphenyl Phenols

G General Workflow cluster_synthesis Synthesis of Methoxy-Terphenyl cluster_demethylation Demethylation start Aryl Halide & Arylboronic Acid suzuki Suzuki Cross-Coupling start->suzuki methoxy_terphenyl Methoxy-Terphenyl suzuki->methoxy_terphenyl demethylation Demethylation (e.g., BBr3) methoxy_terphenyl->demethylation workup Aqueous Workup demethylation->workup purification Purification workup->purification product Terphenyl Phenol purification->product

Caption: General workflow for the synthesis of terphenyl phenols.

Chemical Transformation: Methoxy-Terphenyl to Terphenyl Phenol

G Demethylation Reaction reactant Methoxy-Terphenyl (Ar-OCH3) product Terphenyl Phenol (Ar-OH) reactant->product Demethylation reagent Demethylating Agent (e.g., BBr3, HBr) reagent->product

Caption: Chemical transformation of a methoxy-terphenyl.

References

Application Notes and Protocols: Flow Reactor Synthesis of p-Terphenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyl derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications as liquid crystals and fluorescent optoelectronic materials.[1] Traditional batch synthesis of unsymmetrically substituted p-terphenyls can be cumbersome, often requiring anhydrous conditions, purification of intermediates, and handling of reactive organometallic reagents.[1] Continuous flow chemistry offers a compelling alternative, providing enhanced safety, reproducibility, and scalability for the synthesis of these valuable molecules.[2]

This document provides detailed application notes and protocols for the synthesis of p-terphenyl derivatives using a flow reactor, focusing on a sequential Suzuki-Miyaura cross-coupling strategy. The protocols are based on the work of Kazi, Campi, and Hearn, who developed an integrated flow chemical method for the chemo-selective synthesis of unsymmetrically substituted p-terphenyls in excellent yields.[1]

Core Principles

The synthesis of unsymmetrical p-terphenyls in a flow reactor is achieved through a sequential, one-pot Suzuki-Miyaura cross-coupling reaction. The process involves two distinct coupling steps:

  • First Suzuki Coupling: A mono-arylation of a di-halo-aromatic substrate at a specific position.

  • Second Suzuki Coupling: The in-situ coupling of the resulting bromo-biaryl intermediate with a different arylboronic acid to form the final p-terphenyl product.

This method leverages the differential reactivity of the halogen atoms on the starting material, enabling a selective and controlled synthesis. The use of a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity.

Experimental Setup: Flow Reactor Configuration

The synthesis is performed in a continuous flow reactor system. A typical setup consists of the following components:

  • Syringe Pumps: To deliver the reactant solutions at precise and constant flow rates.

  • T-Mixer: To ensure efficient mixing of the reactant streams before they enter the reactor.

  • Tubular Reactor: A coil of inert tubing (e.g., PFA or stainless steel) where the reaction takes place. The reactor is typically placed in a temperature-controlled environment.

  • Back Pressure Regulator (BPR): To maintain the system pressure and prevent solvent evaporation at elevated temperatures.

  • Collection Vessel: To collect the product stream.

A diagram of the experimental workflow is provided below.

Flow_Reactor_Setup cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Product Collection A Reactant A (e.g., 1,4-dibromo-2-nitrobenzene in THF/H2O) Mixer T-Mixer A->Mixer Pump A B Reactant B (e.g., Arylboronic Acid, Pd(OAc)2, Base in THF/H2O) B->Mixer Pump B Reactor Heated Tubular Reactor Mixer->Reactor Mixed Reactants BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Product Collection Vessel BPR->Collection Sequential_Suzuki_Coupling cluster_step1 First Suzuki Coupling (Flow Reactor 1) cluster_step2 Second Suzuki Coupling (Flow Reactor 2) Start 1,4-dibromo-2-nitrobenzene Intermediate Bromo-biaryl Intermediate Start->Intermediate Mono-arylation Final_Product Unsymmetrical p-Terphenyl Intermediate->Final_Product Second Arylation Reagent1 Arylboronic Acid 1 Pd(OAc)2, Base Room Temperature Reagent1->Intermediate Reagent2 Arylboronic Acid 2 Pd(OAc)2, Base Elevated Temperature Reagent2->Final_Product

References

Application Notes and Protocols: Pentacene-Doped p-Terphenyl for Quantum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacene-doped p-terphenyl (Pc:p-TP) has emerged as a promising organic crystalline material for quantum sensing applications. This system leverages the unique quantum mechanical properties of the photoexcited triplet state of pentacene molecules embedded within a p-terphenyl host matrix. The principle behind its sensing capability lies in Optically Detected Magnetic Resonance (ODMR), where the spin state of the triplet electrons can be initialized and read out using optical methods, and coherently manipulated with microwaves.[1][2] This allows for highly sensitive measurements of external stimuli such as magnetic fields, pressure, and temperature.[3][4]

Key advantages of Pc:p-TP for quantum sensing include its operation at room temperature, the potential for low-cost and large-scale crystal growth, and the absence of paramagnetic impurities that can cause decoherence.[5] The ability to chemically tune the molecular structure opens up possibilities for designing materials with optimized sensing properties.[6]

These application notes provide an overview of the applications of Pc:p-TP in quantum sensing, detailed protocols for crystal growth and performing ODMR experiments, and a summary of key performance metrics.

Principle of Operation: The Photoexcited Triplet State

The quantum sensing modality of pentacene-doped p-terphenyl relies on the spin-dependent properties of the pentacene molecule's photoexcited triplet state (T₁). The process can be summarized as follows:

  • Optical Excitation: A laser (e.g., 532 nm) excites the pentacene molecule from its singlet ground state (S₀) to an excited singlet state (S₁).[7]

  • Intersystem Crossing (ISC): The molecule can then undergo intersystem crossing to the triplet state (T₁). This process is spin-selective, leading to a non-equilibrium population (polarization) of the triplet sublevels (Tₓ, Tᵧ, T₂).[2]

  • Microwave Manipulation: A microwave field resonant with the energy difference between two of the triplet sublevels can drive transitions, changing their relative populations.[2]

  • Spin-Dependent Fluorescence: The rate of decay from the triplet state back to the singlet ground state is different for each sublevel. This results in a spin-dependent fluorescence intensity. By monitoring the photoluminescence, changes in the spin state induced by the microwave field can be detected.[1] This is the essence of Optically Detected Magnetic Resonance (ODMR).

The precise resonance frequencies of the triplet sublevels are sensitive to the local environment. External factors like magnetic fields, pressure, and temperature can shift these frequencies, which can be measured with high precision through the ODMR spectrum.[3][4]

Applications in Quantum Sensing

The high sensitivity of the pentacene triplet spin state to its environment makes Pc:p-TP a versatile platform for various quantum sensing applications:

  • Magnetometry: The Zeeman effect causes a splitting of the triplet sublevels in the presence of an external magnetic field. This splitting is directly proportional to the magnetic field strength, allowing for precise magnetometry.[2]

  • Pressure Sensing: Changes in pressure alter the crystal lattice of the p-terphenyl host, which in turn affects the electronic environment of the pentacene molecules. This leads to a shift in the zero-field splitting parameters of the triplet state, providing a sensitive measure of pressure.[3][4]

  • Temperature Sensing: Similar to pressure, temperature variations can cause expansion or contraction of the host lattice, resulting in a temperature-dependent shift in the ODMR frequencies.[3][4]

Quantitative Data Summary

The following table summarizes key performance parameters of pentacene-doped p-terphenyl as a quantum sensing material, as reported in the literature.

ParameterValueConditionsReference
ODMR Contrast ≈ 16.8%Room Temperature[5][8][9]
Coherence Time (T₂) 2.7 µs (Spin Echo)Room Temperature[5][8][9]
18.4 µs (CPMG)Room Temperature[5][8][9]
Pressure Sensitivity 1.8 MHz/barRoom Temperature[3][4]
Temperature Sensitivity 247 kHz/KRoom Temperature[3][4]
Doping Concentration 0.01% - 0.1% (molar ratio)-[5][8]

Experimental Protocols

Protocol 1: Growth of Pentacene-Doped p-Terphenyl Crystals

This protocol describes the growth of high-quality single crystals of pentacene-doped p-terphenyl using the Vertical Bridgman Technique.[5]

Materials and Equipment:

  • p-Terphenyl powder (>99.5%, purified by sublimation)

  • Pentacene powder (99.999%, purified by sublimation)

  • Double-walled quartz ampoule

  • Vertical Bridgman furnace with at least two temperature zones

  • Vacuum pump capable of reaching 10⁻⁵ Pa

  • Ultrasonic cleaner

  • Detergent, acetone, deionized water

Procedure:

  • Ampoule Cleaning: Thoroughly clean the quartz ampoule by sonicating in a sequence of 1% detergent solution, deionized water, and acetone. Repeat this cycle three times. Dry the ampoule in an oven at 120 °C for at least 20 hours.[8]

  • Material Preparation: Weigh the purified p-terphenyl and pentacene powders to achieve the desired doping concentration (e.g., 0.01 wt%). Mix the powders thoroughly.[8]

  • Ampoule Loading and Sealing: Transfer the mixed powder into the cleaned and dried ampoule. Connect the ampoule to a vacuum pump and evacuate to a pressure of 10⁻⁵ Pa. While under vacuum, carefully seal the ampoule using a torch.[8]

  • Crystal Growth:

    • Place the sealed ampoule in the two-zone vertical Bridgman furnace.

    • Set the temperature of the upper zone above the melting point of p-terphenyl (212 °C) and the lower zone below the melting point. A typical temperature profile might be an upper zone at 220-230 °C and a lower zone at 190-200 °C.

    • Allow the material to fully melt and homogenize in the upper hot zone for several hours.

    • Slowly lower the ampoule through the temperature gradient. The lowering rate is critical for crystal quality and is typically in the range of 1-2 mm/hour.

    • Once the entire ampoule has passed through the gradient, slowly cool it down to room temperature over several hours to prevent cracking.

  • Crystal Retrieval: Carefully break the ampoule to retrieve the grown crystal. The resulting crystal should be light purple for a 0.01 wt% doping concentration.[8]

Protocol 2: Optically Detected Magnetic Resonance (ODMR) Measurement

This protocol outlines the procedure for performing continuous-wave (CW) ODMR measurements on a pentacene-doped p-terphenyl crystal at room temperature.[2][7]

Equipment:

  • Pentacene-doped p-terphenyl crystal

  • Confocal microscope setup

  • Laser source (e.g., 532 nm CW laser)

  • Objective lens

  • Dichroic mirror

  • Long-pass filter (e.g., > 600 nm)

  • Avalanche photodiode (APD) or similar photodetector

  • Microwave source (signal generator)

  • Microwave amplifier

  • Microwave antenna (e.g., coplanar waveguide or a small loop)

  • Lock-in amplifier (for enhanced sensitivity)

  • Data acquisition system

Procedure:

  • Sample Preparation and Mounting: Mount the pentacene-doped p-terphenyl crystal on a sample holder. If using a coplanar waveguide, place the crystal directly on the waveguide.

  • Optical Setup Alignment:

    • Align the laser beam to pass through the objective and focus onto the crystal.

    • Collect the photoluminescence from the crystal using the same objective.

    • Use the dichroic mirror to separate the excitation laser from the red-shifted fluorescence.

    • Use the long-pass filter to further block any scattered laser light from reaching the detector.

    • Focus the collected fluorescence onto the active area of the APD.

  • Microwave Delivery: Position the microwave antenna close to the crystal to ensure efficient delivery of the microwave field. Connect the antenna to the microwave source through an amplifier.

  • CW-ODMR Measurement:

    • Continuously illuminate the sample with the laser.

    • Sweep the frequency of the microwave source across the expected resonance frequencies of the pentacene triplet state (around 1.4 GHz).

    • Simultaneously, record the photoluminescence intensity using the APD.

    • A decrease in fluorescence intensity will be observed when the microwave frequency is resonant with a transition between the triplet sublevels.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity as a function of the microwave frequency.

    • To improve the signal-to-noise ratio, the microwave signal can be amplitude-modulated, and the photoluminescence signal can be detected using a lock-in amplifier referenced to the modulation frequency.[7]

    • The resulting ODMR spectrum will show dips corresponding to the resonance frequencies. The center of these dips can be determined by fitting with appropriate lineshape functions (e.g., Lorentzian or Gaussian).

Protocol 3: Pulsed ODMR for Coherence Time Measurement (Hahn-Echo)

This protocol describes a Hahn-echo pulse sequence to measure the spin coherence time (T₂).[2]

Equipment:

  • Same as for CW-ODMR, but with a pulsed laser and a microwave source capable of generating pulses.

  • Arbitrary waveform generator (AWG) or a pulse programmer to control the timing of laser and microwave pulses.

Procedure:

  • Setup and Alignment: Use the same setup as for CW-ODMR.

  • Pulse Sequence: The Hahn-echo sequence consists of the following steps:

    • Initialization: A laser pulse polarizes the pentacene spins into a specific triplet sublevel.

    • Microwave Pulses:

      • A π/2 microwave pulse creates a coherent superposition of the spin states.

      • After a free evolution time τ, a π pulse is applied to refocus the spins.

      • After another free evolution time τ, the spins rephase, forming an echo.

    • Readout: The population of the spin states is read out by measuring the fluorescence during a subsequent laser pulse.

  • Measurement:

    • Repeat the pulse sequence for different values of the free evolution time τ.

    • Plot the echo signal intensity as a function of 2τ.

    • The decay of the echo signal follows an exponential function, and the decay constant is the coherence time T₂.

  • Data Analysis: Fit the decay curve to an exponential function of the form I(2τ) = I₀ * exp(-(2τ/T₂)ⁿ) to extract the coherence time T₂. The exponent 'n' can vary depending on the noise characteristics.

Visualizations

G cluster_optical Optical Excitation & Readout cluster_triplet Triplet Manifold cluster_mw Microwave Control S0 Singlet Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Laser Excitation S1->S0 Fluorescence PL Photoluminescence (Readout) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Spin-dependent) Tz Tz Ty Ty Tx Tx MW Microwave Field MW->Tx MW Transition

Caption: Energy level diagram of pentacene showing the quantum sensing mechanism.

G start Start laser Laser (532 nm) start->laser dichroic Dichroic Mirror laser->dichroic objective Objective Lens sample Pc:p-TP Crystal on MW Antenna objective->sample objective->dichroic PL + Laser sample->objective dichroic->objective filter Long-pass Filter dichroic->filter PL detector Photodetector (APD) filter->detector daq Data Acquisition detector->daq lockin Lock-in Amplifier (optional) detector->lockin mw_source Microwave Source mw_source->sample mw_source->lockin Reference lockin->daq

Caption: Experimental workflow for an ODMR measurement.

References

Application Notes and Protocols for the Preparation of Metal Complexes with m-Terphenyl Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of various metal complexes incorporating the sterically demanding m-terphenyl phenol ligand, 2,6-bis(2,4,6-trimethylphenyl)phenol (Ar*OH). The bulky nature of this ligand allows for the stabilization of unique low-coordinate metal centers, which have potential applications in catalysis and materials science. While the biological activities of these specific complexes are not extensively documented in current literature, the broader class of metal-phenolic compounds has shown promise in various therapeutic areas, warranting further investigation of these novel structures.

Ligand Synthesis: 2,6-bis(2,4,6-trimethylphenyl)phenol (Ar*OH)

The synthesis of the foundational m-terphenyl phenol ligand is a critical first step. The following protocol is based on the reaction of an organolithium reagent with nitrobenzene.[1][2]

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of the Ar*OH ligand is provided below.

dot

Sn_Complex_Synthesis ArOH Ar*OH in Toluene Reaction Reaction (Room Temperature) ArOH->Reaction SnN_SiMe3_2 Sn[N(SiMe3)2]2 in Toluene SnN_SiMe3_2->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization (from Toluene) Filtration->Crystallization Product Sn(OAr*)2 (Crystalline Solid) Crystallization->Product Ge_Complex_Synthesis ArOH Ar*OH in Toluene Reaction Reaction (Room Temperature) ArOH->Reaction GeN_SiMe3_2 Ge[N(SiMe3)2]2 in Toluene GeN_SiMe3_2->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization (from Toluene) Filtration->Crystallization Product Ge(OAr*)2 (Crystalline Solid) Crystallization->Product Ge_Amido_Complex_Synthesis ArOH Ar*OH in Toluene Reaction Reaction (1:1 Stoichiometry, RT) ArOH->Reaction GeN_SiMe3_2 Ge[N(SiMe3)2]2 in Toluene GeN_SiMe3_2->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Product [N(SiMe3)2]Ge(OAr*) (Solid Product) Solvent_Removal->Product Al_Complex_Synthesis ArOH Ar*OH in Toluene Reaction Reaction (Room Temperature) ArOH->Reaction AlMe3 Trimethylaluminum (in Hexanes) AlMe3->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Crystallization Crystallization (from Toluene) Solvent_Removal->Crystallization Product [Me2Al(OAr*)]2 (Crystalline Solid) Crystallization->Product Ti_Complex_Synthesis ArOH Ar*OH in Pentane Reaction Reaction (Room Temperature) ArOH->Reaction Ti_NMe2_4 Ti(NMe2)4 in Pentane Ti_NMe2_4->Reaction Filtration Filtration Reaction->Filtration Crystallization Crystallization (from Pentane) Filtration->Crystallization Product Ti(NMe2)2(OAr*)2 (Crystalline Solid) Crystallization->Product Biological_Relevance Metal_Phenol_Complexes Metal-Phenolic Complexes Antioxidant Antioxidant Activity Metal_Phenol_Complexes->Antioxidant Anti_inflammatory Anti-inflammatory Effects Metal_Phenol_Complexes->Anti_inflammatory Anticancer Anticancer Properties Metal_Phenol_Complexes->Anticancer ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Enzyme_Inhibition Enzyme Inhibition Anti_inflammatory->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis Anticancer->Apoptosis_Induction Signaling_Modulation Modulation of Signaling Pathways (e.g., NF-κB, MAPK) Anticancer->Signaling_Modulation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Methoxy-Terphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction for the synthesis of methoxy-terphenyls.

Troubleshooting Guides

Low yields and the formation of side products are common challenges in Suzuki coupling reactions, particularly when dealing with electron-rich substrates like methoxy-substituted aryl halides. This guide outlines potential problems, their probable causes, and recommended solutions to enhance reaction efficiency and product purity.

Table 1: Common Issues and Troubleshooting Strategies

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed.- Ensure proper degassing of solvents and reaction mixtures to remove oxygen.[1][2]- Use fresh, high-purity palladium precursors and ligands. Older Pd(OAc)₂ can be less active.[3]- Consider using pre-catalysts like Pd(PPh₃)₄ or pre-formed Pd(0) sources such as Pd₂(dba)₃.[2]
2. Poor Oxidative Addition: The aryl halide, especially an electron-rich aryl chloride, is not reacting with the palladium catalyst.[4]- Switch to a more reactive aryl halide (I > Br > OTf >> Cl).[5]- Employ bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[6]
3. Inefficient Transmetalation: The organoboron reagent is not transferring its organic group to the palladium center.- The choice of base is critical. Stronger bases like NaOH or K₃PO₄ are often more effective than weaker bases like Na₂CO₃, especially with less reactive substrates.[7][8]- Ensure the base is of high quality and finely powdered for better solubility and reactivity.[1]
4. Protodeboronation: The boronic acid is cleaved by residual water or acidic protons before it can participate in the coupling.- Use anhydrous solvents and reagents.- Consider converting the boronic acid to a more robust boronate ester (e.g., pinacol ester).[5]
Formation of Homocoupled Products 1. Oxidative Homocoupling of Boronic Acid: Two boronic acid molecules couple with each other.- Rigorously degas the reaction mixture to minimize oxygen, which promotes homocoupling.- Add the aryl halide in a slight excess to favor the cross-coupling pathway.[2]
2. Reductive Homocoupling of Aryl Halide: Two aryl halide molecules couple.- This is less common but can occur. Optimizing the catalyst and reaction conditions for the desired cross-coupling is the primary solution.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.- Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
2. Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction.- Increase the catalyst loading, although this should be a last resort due to cost and potential for increased side products.- Consider using more robust catalyst systems, such as those with bulky phosphine ligands that protect the palladium center.
Difficulty in Product Purification 1. Co-eluting Impurities: The desired product has a similar polarity to starting materials or side products.- Optimize the reaction to minimize side product formation.- Employ different chromatography techniques, such as reverse-phase chromatography or preparative TLC.- Recrystallization can be an effective purification method for solid products.
2. Residual Palladium: The final product is contaminated with palladium.- Use a palladium scavenger resin or perform an aqueous wash with a solution of a sulfur-containing compound (e.g., sodium thiosulfate) to remove residual palladium.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the synthesis of methoxy-terphenyls?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates. For electron-rich methoxy-substituted aryl halides, catalysts with bulky and electron-donating ligands are often preferred. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, reliable catalyst, though sometimes less reactive with challenging substrates.

  • Pd(OAc)₂ with a phosphine ligand: This combination allows for the in situ formation of the active Pd(0) species. Buchwald ligands like SPhos and XPhos are particularly effective for coupling electron-rich and sterically hindered substrates.[6]

  • Pd/C: A heterogeneous catalyst that can be useful for simpler couplings and offers the advantage of easier removal, though it may be less active for more demanding reactions.

Q2: How does the methoxy group affect the Suzuki coupling reaction?

A2: The methoxy group is an electron-donating group. This can make the aryl halide less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[4] To overcome this, using more electron-rich and bulky phosphine ligands can enhance the catalyst's activity.

Q3: What is the optimal base and solvent for this reaction?

A3: The choice of base and solvent is crucial and often interdependent.

  • Bases: Inorganic bases are generally superior to organic bases for Suzuki couplings.[7] Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃, particularly for less reactive aryl halides.[7][8] The base must be sufficiently strong to activate the boronic acid for transmetalation.[9]

  • Solvents: A mixture of an organic solvent and water is common. Popular choices include:

    • Toluene/water

    • Dioxane/water

    • THF/water[3] The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.

Q4: How can I minimize the formation of homocoupled byproducts?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1][2]

  • Using a slight excess of the aryl halide can also help to favor the cross-coupling reaction over homocoupling.[2]

Q5: What is the best way to purify my methoxy-terphenyl product?

A5: The purification strategy depends on the physical properties of your product and the impurities present.

  • Column Chromatography: This is the most common method. The choice of solvent system (e.g., hexane/ethyl acetate) will depend on the polarity of your terphenyl derivative.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective way to obtain very pure material.

  • Palladium Removal: If your purified product is contaminated with palladium, you can treat the organic solution with a palladium scavenger or wash it with an aqueous solution containing a sulfur-based ligand to coordinate with and remove the metal.

Experimental Protocols

General Procedure for a Suzuki Coupling Reaction to Synthesize a Methoxy-Terphenyl

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene:water).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the degassed organic solvent.

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methoxy-terphenyl product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Methoxy-aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Methoxy-terphenyl) RedElim->Product

Caption: The catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Workflow start Start: Low Yield in Methoxy-Terphenyl Synthesis check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions Yes optimize_catalyst Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos). Consider Pd(0) Pre-catalyst. check_catalyst->optimize_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes optimize_conditions Action: Screen Different Bases (K₃PO₄, Cs₂CO₃). Optimize Solvent System (e.g., Toluene/H₂O). check_conditions->optimize_conditions No optimize_reagents Action: Use Fresh, Pure Reagents. Degas Solvents Thoroughly. Use Anhydrous Conditions. check_reagents->optimize_reagents No re_evaluate Re-evaluate Reaction Progress check_reagents->re_evaluate Yes optimize_catalyst->re_evaluate optimize_conditions->re_evaluate optimize_reagents->re_evaluate end Successful Synthesis re_evaluate->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Enhancing Quantum Yield in Deep-Blue Luminescent Terphenyl Emitters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of deep-blue luminescent terphenyl emitters. Our goal is to help you improve the photoluminescence quantum yield (PLQY) and overall performance of your materials.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for a "good" quantum yield for a deep-blue terphenyl emitter?

A1: A "good" photoluminescence quantum yield (PLQY) is application-dependent. For high-efficiency applications like Organic Light-Emitting Diodes (OLEDs), a PLQY in the solid state or doped in a host matrix of over 70% is desirable. Some highly efficient twisted diphenylamino terphenyl emitters have been reported with PLQYs approaching 100% in the solid state.[1] For solution-based sensing applications, even moderate quantum yields may be sufficient, depending on the sensitivity required.

Q2: My synthesized terphenyl compound has a low quantum yield in the solid state but a high quantum yield in dilute solution. What could be the cause?

A2: This is a common phenomenon known as aggregation-caused quenching (ACQ). In the solid state, planar aromatic molecules like terphenyls can form π-π stacks, which create non-radiative decay pathways for excitons, thus "quenching" the fluorescence.[2] To mitigate this, you can either introduce bulky substituents to the terphenyl core to prevent close packing or explore formulating the emitter in a host matrix to isolate the molecules from each other.[1][3]

Q3: How does the solvent polarity affect the quantum yield and emission color of terphenyl emitters?

A3: Donor-acceptor substituted terphenyls often exhibit solvatochromism, where the emission color shifts with solvent polarity.[1] The quantum yield can also be affected. In some cases, embedding the emitter in a rigid matrix like polymethyl methacrylate (PMMA) can suppress non-radiative vibrational and rotational decay processes, leading to a higher quantum yield compared to the solution or even the pure solid state.[1][3][4]

Q4: What is the Bromine-Lithium Exchange Borylation-Suzuki (BLEBS) sequence, and why is it useful for synthesizing terphenyl emitters?

A4: The BLEBS sequence is a one-pot synthetic method used to create complex organic molecules like diphenylamino terphenyl emitters.[1][3] It is advantageous because it avoids the need for multiple, tedious purification steps that are often required in multi-step syntheses, which can improve overall yield and efficiency.[3] This method allows for a modular approach to building these complex emitters.[1]

Troubleshooting Guides

Problem 1: Low Photoluminescence Quantum Yield (PLQY) in a Newly Synthesized Batch

You've just synthesized a batch of a known terphenyl emitter, but the measured PLQY is significantly lower than reported values.

Possible Causes and Solutions:

  • Cause 1: Residual Impurities.

    • Troubleshooting Step: Residual catalysts (e.g., palladium from Suzuki coupling), starting materials, or side products can act as fluorescence quenchers.

    • Solution: Rigorous purification is crucial. Employ multiple purification techniques. Start with column chromatography to separate the major components. Follow up with recrystallization or sublimation to remove trace impurities. The purity of the final compound should be verified by NMR spectroscopy and mass spectrometry.[1] A low yield after thorough purification is sometimes a trade-off for high PLQY.[1]

  • Cause 2: Aggregation-Caused Quenching (ACQ).

    • Troubleshooting Step: Measure the PLQY in a very dilute solution (e.g., 10⁻⁶ M) and compare it to the solid-state measurement. A large drop in PLQY in the solid state points to ACQ.

    • Solution: If ACQ is the issue, consider molecular design modifications for future syntheses, such as adding bulky groups to induce a twisted conformation and prevent π-stacking.[1] For the current batch, you can test its performance by embedding it as a dopant in a suitable host matrix (e.g., PMMA) at a low concentration (e.g., 1 wt%). This can suppress non-radiative processes and enhance the quantum yield.[1][3][4]

  • Cause 3: Incorrect Measurement Procedure.

    • Troubleshooting Step: Review your PLQY measurement protocol. Errors can arise from using an unsuitable reference standard, incorrect absorbance values, or inner filter effects in concentrated solutions.

    • Solution: Use a well-established quantum yield standard that emits in a similar spectral range to your sample.[5] Ensure the absorbance of your sample and the standard at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[5] Perform measurements in an integrating sphere for the most accurate results, especially for solid samples.[4]

Problem 2: Unexpected Emission Color (Bathochromic or Hypsochromic Shift)

The synthesized emitter shows a significant red-shift (bathochromic) or blue-shift (hypsochromic) in its emission spectrum compared to the expected wavelength.

Possible Causes and Solutions:

  • Cause 1: Unintended Isomer Formation.

    • Troubleshooting Step: The position of substituent groups (e.g., cyano groups) on the terphenyl backbone dramatically influences the electronic properties and, therefore, the emission color.[1] An ortho-substituted cyano group, for example, can lead to a more blue-shifted emission compared to a para-substituted one.[1]

    • Solution: Carefully analyze the compound's structure using 2D NMR techniques (like COSY and HMBC) to confirm the connectivity and substitution pattern. Review your synthetic procedure to identify potential steps where isomerization could occur.

  • Cause 2: Presence of Emissive Impurities.

    • Troubleshooting Step: An emissive side product or a fluorescent starting material can contribute to the overall spectrum, causing a shift or broadening.

    • Solution: As with low PLQY, rigorous purification is key. Use techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to isolate the desired compound. Check the emission spectra of different fractions collected during chromatography.

  • Cause 3: Environmental Effects (for solid-state measurements).

    • Troubleshooting Step: The solid-state packing of molecules can influence the emission color. Different crystal polymorphs can have different emission characteristics.

    • Solution: Try dissolving the solid and re-precipitating it under different conditions (e.g., different solvents, temperatures) to see if the emission changes, which might indicate polymorphism. Embedding the emitter in a rigid matrix like PMMA can also help isolate the intrinsic molecular emission from solid-state packing effects, often resulting in a blue-shifted emission compared to the pure solid.[1][3]

Data Presentation

Table 1: Photophysical Properties of Diphenylamino Terphenyl Emitters in Different Environments. [1]

Compound IDEnvironmentAbs. λmax (nm)Em. λmax (nm)Stokes Shift (cm⁻¹)PLQY (Φ)Fluorescence Lifetime (τ) (ns)
3a Toluene36840022700.991.61
Solid State-450-0.988.16
PMMA (1 wt%)-391-0.991.95
3b Toluene36539321300.981.86
Solid State-407-0.612.18
PMMA (1 wt%)-390-0.992.00
3c Toluene36346459200.991.69
Solid State-406-0.269.44
PMMA (1 wt%)-405-0.382.00
3d Toluene36545552000.441.80
Solid State-405-0.262.65
PMMA (1 wt%)-390-0.202.00

Experimental Protocols

Methodology 1: Synthesis of Diphenylamino Terphenyl Emitters via BLEBS Sequence

This protocol is a generalized representation of the Bromine-Lithium Exchange Borylation-Suzuki (BLEBS) one-pot synthesis.[1][3]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the starting aryl bromide precursor in anhydrous solvent (e.g., THF).

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise. Stir for the specified duration to allow for the bromine-lithium exchange.

  • Borylation: Add a boronic acid ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the solution and allow the reaction to slowly warm to room temperature.

  • Suzuki Coupling: In the same pot, add the second aryl bromide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., aqueous Na₂CO₃ or NaOH), and a co-solvent (e.g., toluene).

  • Reaction and Workup: Heat the mixture under reflux until the reaction is complete (monitored by TLC). Cool to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate the solvent under reduced pressure, and purify the crude product using column chromatography followed by recrystallization or sublimation.

Methodology 2: Measurement of Photoluminescence Quantum Yield (PLQY)

This protocol outlines the comparative method for measuring PLQY in solution using a standard.

  • Standard Selection: Choose a reference standard with a known quantum yield and an emission spectrum that overlaps as little as possible with the sample's absorption but is in a similar region.[5]

  • Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[5]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for both the sample and the standard solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength. Ensure experimental conditions (e.g., slit widths, detector sensitivity) are identical.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscript "std" refers to the standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials (Aryl Bromides) blebs One-Pot BLEBS Reaction (Lithiation, Borylation, Suzuki Coupling) start->blebs workup Aqueous Workup & Extraction blebs->workup purify1 Column Chromatography workup->purify1 purify2 Recrystallization/ Sublimation purify1->purify2 product Pure Terphenyl Emitter purify2->product uvvis UV-Vis & Fluorescence Spectroscopy product->uvvis Characterize Properties plqy PLQY Measurement (Solution & Solid State) lifetime Fluorescence Lifetime Measurement plqy->lifetime uvvis->plqy analysis Data Analysis & Comparison lifetime->analysis caption Experimental workflow for synthesis and characterization.

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_guide start Low Quantum Yield Observed q1 Is PLQY high in dilute solution? start->q1 a1_yes Likely Aggregation- Caused Quenching (ACQ) q1->a1_yes Yes a1_no Problem is likely intrinsic or due to impurities q1->a1_no No q2 Was rigorous purification performed? a1_no->q2 a2_no Perform further purification (Column, Recrystallization) q2->a2_no No a2_yes Consider measurement error or molecular design flaw q2->a2_yes Yes q3 Check PLQY Measurement Protocol a2_yes->q3 caption Troubleshooting logic for low quantum yield.

Caption: Troubleshooting logic for low quantum yield.

References

degradation products of methoxy-containing phenols under light and air

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-containing phenols. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of these compounds under light and air.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of methoxy-containing phenols like guaiacol and syringol under light and air?

A1: Under the influence of light and air, methoxy-containing phenols primarily degrade through demethylation and demethoxylation, followed by ring-opening reactions. For guaiacol (2-methoxyphenol), a major initial product is catechol, formed by the cleavage of the methoxy group.[1][2][3] Syringol (2,6-dimethoxyphenol) can undergo demethylation to form 3-methoxycatechol or demethoxylation to produce guaiacol.[2][4] Further oxidation can lead to the formation of quinones, such as benzoquinone, and eventually ring-cleavage products like maleic acid, fumaric acid, and phthalic anhydride.[5] In some cases, polymerization can occur, leading to the formation of humic-like substances (HULIS).[6][7]

Q2: What is the general mechanism for the photodegradation of these phenols?

A2: The photodegradation process is often initiated by the absorption of UV light, which excites the phenol molecule. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species then attack the aromatic ring. Key steps in the degradation pathway include:

  • Hydroxylation: Addition of •OH to the aromatic ring.[6]

  • Demethylation/Demethoxylation: Cleavage of the methoxy group(s).[1][2]

  • Ring Opening: The aromatic ring is broken, forming smaller organic acids.[5]

  • Mineralization: Complete degradation to CO2 and H2O.[8]

Q3: How does the substitution pattern on the phenolic ring affect the degradation rate?

A3: The nature and position of substituent groups significantly influence the degradation rate. Electron-donating groups, like methyl groups, can increase the rate of degradation, while electron-withdrawing groups, such as nitro groups, tend to decrease the rate by deactivating the ring towards electrophilic attack by hydroxyl radicals.[9] For instance, chloromethylphenols have been observed to degrade faster than chloronitrophenols.[9] The position of the substituent also plays a role, though the nature of the group is generally more critical.[9]

Q4: Can these degradation reactions occur in the absence of a photocatalyst?

A4: Direct photolysis of some phenolic compounds can occur, but the rates are often slow.[10] For example, direct photodegradation of vanillin under UV-A radiation is considered unlikely.[10] The presence of a photosensitizer or a photocatalyst like titanium dioxide (TiO2) significantly enhances the degradation rate by promoting the generation of reactive oxygen species.[11][12][13][14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation observed. 1. Inadequate Light Source: The wavelength or intensity of the light is not sufficient to initiate photolysis or activate the photocatalyst. 2. Low Oxygen Concentration: Oxygen is crucial for the formation of reactive oxygen species. 3. Incorrect pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the phenolic compound.[13] 4. Catalyst Inactivity: The photocatalyst may be poisoned or have a low surface area.1. Verify Light Source: Ensure the lamp's emission spectrum overlaps with the absorption spectrum of the phenol or photocatalyst. Increase light intensity if necessary.[8] 2. Ensure Aeration: Continuously bubble air or oxygen through the solution during the experiment.[15] 3. Optimize pH: Conduct preliminary experiments to determine the optimal pH for your specific system. Acidic conditions are often favorable for TiO2-mediated degradation.[13][14] 4. Check Catalyst: Use a fresh batch of catalyst or regenerate the used catalyst according to established procedures.
Inconsistent or non-reproducible results. 1. Fluctuations in Light Intensity: The output of the lamp may vary over time. 2. Temperature Variations: Reaction rates are temperature-dependent. 3. Inconsistent Sample Preparation: Variations in initial concentrations of the phenol or catalyst.1. Monitor Light Intensity: Use a radiometer to monitor and maintain constant light intensity. 2. Control Temperature: Use a constant temperature bath or a cooling jacket for the photoreactor.[12] 3. Standardize Protocols: Use precise and consistent methods for preparing all solutions and suspensions.
Difficulty in identifying degradation products. 1. Low Concentration of Intermediates: Degradation products may be present at very low concentrations. 2. Co-elution in Chromatography: Multiple products may have similar retention times. 3. Matrix Effects: Other components in the sample may interfere with the analysis.1. Concentrate Sample: Use solid-phase extraction (SPE) to concentrate the analytes before analysis. 2. Optimize Separation: Adjust the mobile phase composition, gradient, or column type in HPLC. For GC, consider derivatization to improve separation and detection.[16] 3. Use Mass Spectrometry: Couple HPLC or GC with a mass spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns.[6][7][14]
UV-Vis spectra show increasing absorbance during the experiment. 1. Formation of Colored Intermediates: Some degradation products, like quinones or polymeric substances, absorb light more strongly than the parent compound.[6][7] 2. Interference from Photocatalyst: Scattering of light by suspended catalyst particles.1. Use HPLC: Rely on a separation technique like HPLC to track the concentration of the parent compound specifically, rather than relying solely on UV-Vis absorbance.[17] 2. Filter Samples: Before UV-Vis analysis, filter the samples through a syringe filter (e.g., 0.2 or 0.45 µm) to remove catalyst particles.[11]

Quantitative Data Summary

Table 1: Degradation of Methoxy-Containing Phenols
CompoundCatalyst/ ConditionsInitial ConcentrationDegradation EfficiencyKey Products IdentifiedReference
Vanillic AcidTiO2/UV-96%Aromatic and ring-cleavage intermediates[14]
PhenolTiO2/UV25 ppm-Catechol, Hydroquinone, Benzoquinone[13]
GuaiacolHydrothermal Liquefaction--Catechol, Methylated catechols[1][2]
SyringolHydrothermal Liquefaction--3-Methoxycatechol, Guaiacol, Catechol[2]

Note: Degradation efficiency and conditions can vary significantly based on the specific experimental setup.

Experimental Protocols

Protocol 1: General Photodegradation Experiment

This protocol outlines a general procedure for studying the photodegradation of a methoxy-containing phenol in an aqueous solution using a photocatalyst.

1. Materials and Equipment:

  • Photoreactor with a UV lamp (e.g., Pen-Ray lamp, 254 nm)[12]

  • Magnetic stirrer

  • Gas dispersion tube for aeration

  • Quartz reaction vessel[12]

  • Methoxy-containing phenol (e.g., guaiacol)

  • Photocatalyst (e.g., TiO2 P25)

  • High-purity water

  • pH meter and adjustment solutions (e.g., dilute HNO3 and NaOH)[13]

  • Syringes and syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare the Phenol Solution: Prepare a stock solution of the desired methoxy-containing phenol in high-purity water. From this, prepare a working solution of the desired initial concentration (e.g., 20-50 ppm).[12][13]

  • Catalyst Suspension: Add the photocatalyst to the phenol solution in the quartz reactor to achieve the desired loading (e.g., 0.5-1.0 g/L).[13][14]

  • pH Adjustment: Measure and adjust the pH of the suspension to the desired value using dilute acid or base.[13]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to allow the phenol to adsorb onto the catalyst surface and reach equilibrium.[5]

  • Initiate Photoreaction: While continuously stirring and aerating the solution, turn on the UV lamp to start the photodegradation reaction.[11][12]

  • Sampling: At regular time intervals, withdraw aliquots (e.g., 1-2 mL) from the reactor using a syringe.[11] Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles.

  • Analysis: Analyze the filtered samples using HPLC to determine the concentration of the remaining phenol and to identify and quantify degradation products.[17]

Protocol 2: Analysis of Degradation Products by HPLC

1. HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (with a small amount of acetic or formic acid to improve peak shape, e.g., 1%).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL

  • Detector: UV-Vis detector set at a wavelength appropriate for the parent compound and expected products (e.g., 254 nm or 270 nm).[5][12]

  • Quantification: Use external calibration curves of authentic standards for the parent phenol and any identified degradation products.[5]

Protocol 3: Relative Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. The relative quantum yield can be determined by comparing the rate of degradation of the target compound to that of a reference compound (actinometer) with a known quantum yield under identical irradiation conditions.[18][19]

1. Principle: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ks / kr) * (εr / εs) Where:

  • Φr is the known quantum yield of the reference compound.

  • ks and kr are the first-order rate constants of degradation for the sample and reference, respectively.

  • εs and εr are the molar absorption coefficients of the sample and reference at the excitation wavelength.

2. Procedure:

  • Select a suitable actinometer that absorbs light in the same region as your sample (e.g., p-nitroanisole/pyridine for hydroxyl radical formation).

  • Prepare separate solutions of your sample and the actinometer at concentrations that result in similar absorbance values at the excitation wavelength.

  • Irradiate both solutions under identical experimental conditions (light source, geometry, stirring, temperature).

  • Monitor the concentration of both the sample and the actinometer over time using HPLC or UV-Vis spectrophotometry.

  • Determine the initial rates of degradation for both compounds by plotting ln(C0/Ct) versus time and finding the slope (the pseudo-first-order rate constant, k).

  • Calculate the quantum yield of your sample using the equation above.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Photoreaction cluster_analysis 3. Analysis prep_phenol Prepare Phenol Solution prep_cat Prepare Catalyst Suspension prep_phenol->prep_cat adjust_ph Adjust pH prep_cat->adjust_ph equilibrium Stir in Dark (Equilibrium) adjust_ph->equilibrium irradiate UV Irradiation with Aeration equilibrium->irradiate sampling Collect Samples at Intervals irradiate->sampling filter_sample Filter Catalyst sampling->filter_sample hplc_analysis HPLC Analysis filter_sample->hplc_analysis data_analysis Data Analysis & Kinetics hplc_analysis->data_analysis

Caption: Workflow for a typical photodegradation experiment.

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation cluster_final Final Products parent Methoxy-Phenol (e.g., Guaiacol) demethylated Demethylated Products (e.g., Catechol) parent->demethylated + •OH, -CH3• hydroxylated Hydroxylated Intermediates parent->hydroxylated + •OH polymers Polymeric Products (HULIS) parent->polymers Polymerization quinones Quinones (e.g., Benzoquinone) demethylated->quinones Oxidation hydroxylated->quinones ring_opening Ring-Opening Products (Organic Acids) quinones->ring_opening Oxidation mineralization Mineralization (CO2 + H2O) ring_opening->mineralization

Caption: Generalized degradation pathway for methoxy-phenols.

Troubleshooting_Logic start Problem: No/Slow Degradation q_light Is light source appropriate (wavelength, intensity)? start->q_light s_light Check lamp specifications. Increase intensity. q_light->s_light No q_oxygen Is solution aerated? q_light->q_oxygen Yes s_light->q_oxygen s_oxygen Ensure continuous air/ O2 bubbling. q_oxygen->s_oxygen No q_ph Is pH optimal? q_oxygen->q_ph Yes s_oxygen->q_ph s_ph Perform pH optimization studies. q_ph->s_ph No q_catalyst Is catalyst active? q_ph->q_catalyst Yes s_ph->q_catalyst s_catalyst Use fresh catalyst or regenerate. q_catalyst->s_catalyst No end_node Problem Resolved q_catalyst->end_node Yes s_catalyst->end_node

Caption: Troubleshooting logic for slow degradation experiments.

References

reducing byproducts in the synthesis of unsymmetrical terphenyls

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Unsymmetrical Terphenyls

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrical terphenyls, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing unsymmetrical terphenyls?

A1: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing the carbon-carbon bonds necessary for synthesizing unsymmetrical terphenyls. This method offers high tolerance to a wide variety of functional groups and generally provides good to excellent yields. A common and practical approach involves the sequential, chemoselective cross-coupling of dihaloarenes (e.g., bromochlorobenzene) with two different arylboronic acids.

Q2: What are the primary byproducts observed in the synthesis of unsymmetrical terphenyls via Suzuki-Miyaura coupling?

A2: The most common byproducts are:

  • Homocoupling products: These are symmetrical biphenyls formed from the coupling of two identical arylboronic acid molecules.

  • Quaterphenyls: In sequential cross-coupling reactions, dimerization of the intermediate mono-coupled biaryl halide can lead to the formation of quaterphenyls.

  • Protodeboronation products: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Minimizing homocoupling byproducts primarily involves controlling the reaction conditions to disfavor the side reactions of the palladium catalyst. Key strategies include:

  • Rigorous exclusion of oxygen: Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling of boronic acids. Degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Use of appropriate ligands: Bulky and electron-rich phosphine ligands can stabilize the Pd(0) species and promote the desired cross-coupling pathway over homocoupling.

  • Choice of base: The base plays a critical role in the transmetalation step. The selection of an appropriate base can influence the rate of the desired reaction versus side reactions.

  • Addition of mild reducing agents: In some cases, the addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state.

Q4: What is the advantage of a sequential cross-coupling strategy using a dihaloarene?

A4: A sequential cross-coupling strategy using a dihaloarene with different reactivities (e.g., 1-bromo-4-chlorobenzene) allows for the controlled, stepwise addition of two different aryl groups. The more reactive halide (in this case, bromide) can be coupled under milder conditions, and then the second, less reactive halide (chloride) can be coupled in a subsequent step, often by changing the catalyst, ligand, or reaction temperature. This approach provides a direct route to unsymmetrical terphenyls without the need for isolating and purifying multiple intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of unsymmetrical terphenyls.

Issue 1: High Levels of Homocoupling Byproduct (Symmetrical Biphenyl)

Symptoms:

  • NMR and/or GC-MS analysis of the crude product shows a significant peak corresponding to the symmetrical biphenyl derived from one of the arylboronic acids.

  • The yield of the desired unsymmetrical terphenyl is lower than expected.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Oxygen Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (N2 or Ar) or by the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Palladium Catalyst Precursor If using a Pd(II) precursor (e.g., Pd(OAc)2), ensure conditions are optimal for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to suppress homocoupling by promoting the desired reductive elimination step.
Incorrect Base The choice of base can significantly impact the reaction outcome. Experiment with different bases (e.g., K3PO4, K2CO3, Cs2CO3) to find the optimal conditions for your specific substrates.
Slow Transmetalation Step A slow transmetalation can allow for competing side reactions. Ensure the boronic acid is of high purity and consider using a boronate ester, which can sometimes exhibit different reactivity.
Issue 2: Formation of Quaterphenyl Byproduct in Sequential Coupling

Symptoms:

  • Mass spectrometry analysis indicates the presence of a compound with a mass corresponding to the dimer of the mono-coupled intermediate.

  • This is typically observed in sequential couplings where a biaryl halide is an intermediate.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Dimerization of the Mono-coupled Intermediate This can occur under the reaction conditions of the second coupling step. Optimize the reaction conditions for the second coupling to favor the cross-coupling with the second boronic acid over the homocoupling of the biaryl halide.
High Catalyst Loading While sufficient catalyst is needed, excessively high concentrations might promote side reactions. Titrate the catalyst loading to find the minimum effective amount for the second coupling step.
Prolonged Reaction Time at High Temperature Extended reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed.

Experimental Protocols

Protocol: Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of Unsymmetrical p-Terphenyls

This protocol is adapted from a general and practical synthesis of unsymmetrical terphenyls and is suitable for a wide range of substrates.

Step 1: First Suzuki-Miyaura Coupling (Monosubstitution)

  • To a reaction vessel, add 1-bromo-4-chlorobenzene (1.0 eq), the first arylboronic acid (1.1 eq), and K3PO4 (2.0 eq).

  • Add Pd(OAc)2 (0.015 eq) as the catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen).

  • Add a degassed solvent mixture of DMF/H2O (1:1).

  • Stir the reaction mixture at room temperature for 3-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the 1-bromo-4-chlorobenzene.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the inorganic salts and the palladium catalyst. The organic layer containing the chlorobiaryl intermediate can often be used directly in the next step without further purification.

Step 2: Second Suzuki-Miyaura Coupling (Disubstitution)

  • To the crude chlorobiaryl intermediate from Step 1, add the second arylboronic acid (1.1 eq) and a suitable base (e.g., K3PO4, 3.0 eq).

  • In a separate flask, prepare the catalyst by dissolving a palladium source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos, 2 eq relative to Pd) in degassed THF.

  • Add the prepared catalyst solution to the reaction mixture containing the chlorobiaryl and the second boronic acid.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Purify the crude unsymmetrical terphenyl product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical yields and byproduct levels under different conditions, compiled from various literature sources. Direct comparison should be made with caution as substrate scope and reaction scales may vary.

Table 1: Influence of Ligand on Homocoupling in a Model Suzuki-Miyaura Reaction

LigandDesired Product Yield (%)Homocoupling Byproduct (%)
PPh37515
PCy3885
SPhos>95<2
XPhos>95<2

Note: Yields are approximate and can vary based on specific substrates and other reaction conditions.

Table 2: Effect of Base on the Yield of a Sequential Suzuki-Miyaura Coupling

BaseOverall Yield of Unsymmetrical Terphenyl (%)
Na2CO378
K3PO492
Cs2CO385
Et3N65

Note: Yields represent the overall yield after two sequential coupling steps.

Visualizations

Experimental Workflow for Sequential Terphenyl Synthesis

experimental_workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling A 1-Bromo-4-chlorobenzene + Arylboronic Acid 1 B Pd(OAc)2, K3PO4 DMF/H2O, RT A->B Reactants C Chlorobiaryl Intermediate B->C Product D Chlorobiaryl Intermediate + Arylboronic Acid 2 C->D Aqueous Workup E Pd(OAc)2/SPhos, K3PO4 THF, 80-100 °C D->E Reactants F Unsymmetrical Terphenyl E->F Product G Final Product F->G Purification

Caption: Workflow for the sequential synthesis of unsymmetrical terphenyls.

Troubleshooting Decision Tree for Byproduct Formation

troubleshooting_tree start High Byproduct Formation Observed byproduct_type What is the major byproduct? start->byproduct_type homocoupling Homocoupling Product (Symmetrical Biphenyl) byproduct_type->homocoupling Homocoupling quaterphenyl Quaterphenyl (Dimer of Intermediate) byproduct_type->quaterphenyl Quaterphenyl check_oxygen Check for Oxygen Contamination homocoupling->check_oxygen check_ligand Evaluate Ligand Choice homocoupling->check_ligand check_base Optimize Base homocoupling->check_base optimize_second_step Optimize Second Coupling Step quaterphenyl->optimize_second_step degas Action: Thoroughly degas solvents and maintain inert atmosphere. check_oxygen->degas Yes change_ligand Action: Use bulky, electron-rich phosphine ligand (e.g., SPhos). check_ligand->change_ligand Suboptimal change_base Action: Screen alternative bases (e.g., K3PO4, Cs2CO3). check_base->change_base Suboptimal reduce_temp_time Action: Lower reaction temperature and/or reduce reaction time. optimize_second_step->reduce_temp_time

managing solubility issues of terphenyl derivatives in solution processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges encountered during the solution processing of terphenyl derivatives.

Troubleshooting Guide

This guide addresses common solubility-related issues in a question-and-answer format, offering potential causes and recommended solutions.

Issue 1: My terphenyl derivative does not dissolve in the chosen solvent.

  • Question: I've selected a common organic solvent (e.g., toluene, chloroform, THF), but my terphenyl derivative shows poor solubility. What should I do?

  • Answer:

    • Initial Steps:

      • Increase Temperature: Gently heat the solution. Many compounds exhibit increased solubility at higher temperatures. Be mindful of the solvent's boiling point and the compound's thermal stability.

      • Sonication: Use an ultrasonic bath to break down aggregates and enhance solvent-solute interactions.[1]

      • Extended Stirring: Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure it reaches equilibrium solubility.[2]

    • Systematic Approach: If initial steps fail, a more systematic approach is necessary. This involves considering the fundamental properties of both your terphenyl derivative and the solvent. The principle of "like dissolves like" is a good starting point; consider the polarity of your compound and solvent.

Issue 2: My terphenyl derivative precipitates out of solution over time or upon cooling.

  • Question: My compound initially dissolves, but then crashes out of solution. How can I maintain its solubility?

  • Answer: This indicates that you have likely prepared a supersaturated solution.

    • Use of Co-solvents: Introduce a second, miscible solvent in which the terphenyl derivative has higher solubility. This can create a more favorable solvent environment and prevent precipitation.

    • Formulation with Excipients: For applications like drug delivery, consider using solubilizing excipients such as polymers or cyclodextrins to form stable inclusion complexes or solid dispersions.[3][4]

    • Maintain Elevated Temperature: If the application allows, maintaining the solution at a higher temperature where the compound is more soluble can be a temporary solution.

Issue 3: I'm observing aggregation instead of true dissolution.

  • Question: My solution appears cloudy or shows signs of particle formation, suggesting aggregation. How can I prevent this?

  • Answer: Aggregation is common for planar aromatic molecules like terphenyls due to π-π stacking.

    • Solvent Choice: Solvents that can disrupt π-π stacking, such as those with aromatic character themselves (e.g., toluene, xylene), may be more effective.

    • Structural Modification: If you are in the compound design phase, introducing bulky side chains can sterically hinder intermolecular interactions and reduce aggregation.

    • Lower Concentration: Working at lower concentrations can reduce the likelihood of aggregation.

Issue 4: During solution processing (e.g., spin coating), the resulting film is non-uniform or has defects.

  • Question: I am trying to deposit a thin film of my terphenyl derivative, but the film quality is poor. What could be the cause?

  • Answer: Poor film quality is often linked to solubility and solution properties.

    • Incomplete Dissolution: Ensure your compound is fully dissolved before processing. Any undissolved particles will act as defect sites.

    • Solvent Evaporation Rate: A solvent that evaporates too quickly can lead to rapid, uncontrolled crystallization and a non-uniform film. Consider using a solvent with a higher boiling point or a mixture of solvents to control the evaporation rate.[5]

    • "Coffee Ring" Effect: This is caused by capillary flow of the solvent to the edge of the drying droplet. To mitigate this, you can try spinning at a higher speed, using a solvent with lower surface tension, or modifying the substrate surface energy.

    • Dewetting: If the solution does not wet the substrate properly, it can lead to film discontinuity. Ensure the substrate is clean and consider surface treatments (e.g., plasma cleaning, self-assembled monolayers) to improve wetting.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving terphenyl derivatives?

A1: The choice of solvent is highly dependent on the specific functional groups present on the terphenyl core. However, for unsubstituted terphenyls, common aromatic solvents are a good starting point. Here's a general guide:

  • Nonpolar Terphenyls: Toluene, xylene, benzene, and chloroform are often effective due to their ability to engage in favorable interactions with the aromatic rings.

  • Polar Terphenyls: If your derivative has polar functional groups, you might consider solvents like tetrahydrofuran (THF), dichloromethane (DCM), or even mixtures containing more polar solvents like acetone or ethyl acetate.

Q2: How do different functional groups on the terphenyl core affect solubility?

A2: Functional groups have a significant impact on the solubility of terphenyl derivatives by altering their polarity, ability to form hydrogen bonds, and molecular packing.

  • Alkyl Chains: Long, branched alkyl chains are commonly added to increase solubility in organic solvents. They disrupt the close packing of the planar terphenyl cores, reducing the lattice energy and improving solvent interaction.

  • Polar Groups (-OH, -NH2, -COOH): These groups can increase solubility in more polar solvents. However, they can also lead to strong intermolecular hydrogen bonding, which may decrease solubility in nonpolar solvents.

  • Electron-Withdrawing/Donating Groups: These can influence the overall polarity and intermolecular interactions of the molecule, thereby affecting solubility.

Q3: What is a good general procedure for testing the solubility of a new terphenyl derivative?

A3: A systematic approach is recommended:

  • Solvent Selection: Choose a range of solvents with varying polarities.

  • Small-Scale Test: In a small vial, add a known amount of your terphenyl derivative (e.g., 1-5 mg) and a small volume of solvent (e.g., 0.5-1.0 mL).

  • Observation: Observe if the compound dissolves at room temperature with gentle agitation.

  • Heating and Sonication: If not soluble, gently heat the mixture and/or place it in an ultrasonic bath.

  • Equilibration: Allow the mixture to stir for 24 hours to reach equilibrium.

  • Visual Inspection and Filtration: After equilibration, visually inspect for any undissolved solid. If a clear solution is not obtained, filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Q4: Are there any "green" or more environmentally friendly solvents I can use?

A4: Yes, there is a growing emphasis on using greener solvents in research and industry. For terphenyl derivatives, you could explore:

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF.

  • Anisole: An aromatic ether that can be a good solvent for many organic compounds.

  • Cyclopentyl methyl ether (CPME): A versatile and more environmentally benign ether solvent.

  • Ethyl acetate: A less toxic ester solvent.

It is important to consult solvent selection guides that rank solvents based on safety, health, and environmental criteria.[5][7][8][9]

Quantitative Data on Solubility

The following tables provide solubility data for unsubstituted terphenyl isomers in various organic solvents. This data can serve as a baseline for understanding the solubility behavior of terphenyl derivatives.

Table 1: Solubility of p-Terphenyl

SolventSolubility (mg/L) at 25°CReference
Water0.0179[10]

p-Terphenyl is soluble in hot benzene and very soluble in hot ethyl alcohol. It is sparingly soluble in lower alcohols and glycols and soluble in common aromatic solvents.[3][10]

Table 2: Solubility of m-Terphenyl

SolventSolubility (mg/L) at 25°CReference
Water1.51[10]

m-Terphenyl is soluble in alcohol, ether, benzene, and acetic acid. It is sparingly soluble in lower alcohols and glycols and very soluble in common aromatic solvents.[10]

Table 3: Solubility of o-Terphenyl

SolventSolubilityReference
WaterInsoluble[11]

o-Terphenyl is generally soluble in organic solvents.

Note: The solubility of derivatized terphenyls can vary significantly from these values. The introduction of functional groups will alter the intermolecular forces and, therefore, the solubility in different solvents.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[2]

  • Preparation: Add an excess amount of the terphenyl derivative to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture at a controlled temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. It is important to pre-wet the filter with the solvent to avoid loss of the compound due to adsorption.

  • Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of the terphenyl derivative using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

Protocol 2: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of solubility in multiple solvents.

  • Array Preparation: In a 96-well plate or an array of small vials, dispense a pre-weighed amount of the terphenyl derivative into each well/vial.

  • Solvent Addition: Add a fixed volume of each test solvent to the corresponding wells/vials.

  • Mixing: Seal the plate/vials and agitate on a plate shaker at a controlled temperature for a set period (e.g., 2-4 hours).

  • Visual Assessment: Visually inspect each well/vial for the dissolution of the solid. This provides a qualitative assessment of solubility.

  • (Optional) Quantitative Analysis: For wells where the solid appears to have dissolved, the solution can be transferred, filtered, and analyzed as described in Protocol 1 to determine the approximate solubility.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Solubility

Troubleshooting Poor Solubility start Start: Terphenyl derivative is poorly soluble increase_temp Increase Temperature start->increase_temp sonicate Apply Sonication increase_temp->sonicate prolonged_stir Prolonged Stirring (24-48h) sonicate->prolonged_stir soluble_check1 Soluble? prolonged_stir->soluble_check1 co_solvent Try a Co-solvent System soluble_check1->co_solvent No end_success Success: Solution Prepared soluble_check1->end_success Yes change_solvent Select a Different Primary Solvent co_solvent->change_solvent soluble_check2 Soluble? co_solvent->soluble_check2 change_solvent->soluble_check2 formulation Consider Formulation (e.g., excipients) soluble_check2->formulation No soluble_check2->end_success Yes structural_mod Structural Modification (if possible) formulation->structural_mod end_fail Further Investigation Required structural_mod->end_fail

Caption: A decision-making workflow for addressing poor solubility of terphenyl derivatives.

Diagram 2: Key Factors Influencing Terphenyl Derivative Solubility

Solubility Factors solubility Solubility of Terphenyl Derivative sub_node Substituents solubility->sub_node sol_node Solvent Properties solubility->sol_node proc_node Process Conditions solubility->proc_node alkyl Alkyl Chains (Length, Branching) sub_node->alkyl polar Polar Groups (-OH, -NH2) sub_node->polar ewg_edg Electronic Groups (-NO2, -OCH3) sub_node->ewg_edg polarity Polarity sol_node->polarity h_bond H-Bonding Capacity sol_node->h_bond aromaticity Aromaticity sol_node->aromaticity temp Temperature proc_node->temp pressure Pressure proc_node->pressure mixing Mixing/Agitation proc_node->mixing

References

Technical Support Center: Overcoming Poor Yields in the Coupling of Electron-rich Aryl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the cross-coupling of electron-rich aryl iodides. Poor yields in these reactions are a common issue, often stemming from the electronic nature of the substrates which can hinder key steps in the catalytic cycle. This guide covers Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering specific solutions to common problems.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when troubleshooting poor yields with electron-rich aryl iodides.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Integrity (Aryl Iodide, Coupling Partner, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_conditions->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base fail Yield Still Low optimize_catalyst->fail optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_base->fail success Improved Yield optimize_solvent->success Problem Solved optimize_solvent->fail Persistent Issue consult Consult Literature for Specific Substrate fail->consult

Caption: A general workflow for troubleshooting poor yields in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with electron-rich aryl iodides, the oxidative addition step can be sluggish, leading to low yields.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of an electron-rich aryl iodide is giving a low yield. What is the most likely cause?

A1: The most common issue with electron-rich aryl iodides is a slow rate of oxidative addition to the Pd(0) catalyst.[1][2] This is due to the high electron density on the aromatic ring, making it less electrophilic. Additionally, issues like catalyst decomposition, impure reagents, or suboptimal base and solvent choice can contribute to low yields.[3][4]

Q2: Which ligands are best suited for coupling electron-rich aryl iodides?

A2: Electron-rich and bulky phosphine ligands are generally recommended.[1][2] These ligands stabilize the Pd(0) center and promote the oxidative addition step.[1] Ligands like SPhos, XPhos, and other Buchwald-type biaryl phosphines are often effective.[5]

Q3: Can the choice of base significantly impact the yield?

A3: Yes, the base plays a crucial role in the transmetalation step. For electron-rich systems, stronger bases may be required.[2] However, the optimal base is substrate-dependent. It is advisable to screen a few different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] In some cases, organic bases may also be effective.[8]

Q4: What are common side reactions to look out for?

A4: Homocoupling of the boronic acid and protodeborylation (hydrolysis of the boronic acid) are common side reactions.[5][9] Homocoupling can be minimized by ensuring a thoroughly degassed reaction mixture, as oxygen can promote this side reaction.[9] Protodeborylation can be addressed by using more stable boronic esters (e.g., pinacol esters) or by carefully selecting the base and reaction conditions.[5]

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Conversion Slow oxidative additionUse an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos). Consider a more active palladium precatalyst (e.g., a G3 or G4 precatalyst).[5]
Inactive catalystEnsure the palladium source is not old or decomposed. Use a precatalyst for more reliable generation of the active Pd(0) species.[3]
Poor choice of baseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for the transmetalation step.[6][7]
Significant Homocoupling Presence of oxygenThoroughly degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[4]
Pd(II) species in the reactionUse a Pd(0) source or a precatalyst that efficiently generates Pd(0).[5]
Protodeborylation of Boronic Acid Harsh reaction conditionsUse a milder base or lower the reaction temperature. Consider using a more stable boronic ester derivative like a pinacol ester.[5]
Optimized Experimental Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the electron-rich aryl iodide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-ligated catalyst, e.g., SPhos, 2-10 mol%).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe. A common ratio is 10:1 organic solvent to water.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. With electron-rich aryl iodides, challenges can arise from catalyst inhibition by the iodide byproduct.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: Why are my Buchwald-Hartwig amination yields low with an electron-rich aryl iodide?

A1: A key challenge with aryl iodides in Buchwald-Hartwig amination is the inhibitory effect of the iodide anion formed during the reaction.[8][10] Iodide can coordinate to the palladium center and form inactive dimeric species, taking the catalyst out of the catalytic cycle.[10]

Q2: How can I mitigate iodide inhibition?

A2: Using a less polar solvent like toluene can help, as the iodide salt byproduct is less soluble and precipitates out of the reaction mixture, minimizing its inhibitory effect.[10] Additionally, using bulky biarylphosphine ligands can help prevent the formation of inactive palladium-iodide bridged dimers.[11]

Q3: What are the best ligands and bases for this reaction?

A3: Bulky, electron-rich biarylphosphine ligands such as BrettPhos are often highly effective for the amination of primary amines.[12] For the base, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[12] The choice of base can also depend on the functional group tolerance of the substrates.[12]

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low Conversion Iodide inhibitionUse a non-polar solvent such as toluene to precipitate the iodide salt.[10]
Catalyst deactivationUse a bulky biarylphosphine ligand (e.g., BrettPhos) to stabilize the catalyst and prevent the formation of inactive dimers.[12] Consider using a palladium precatalyst for efficient generation of the active catalyst.[12]
Inappropriate baseFor many amines, a strong base like NaOtBu is effective. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[12]
Side Product Formation HydrodehalogenationThis can occur with some primary amines. Optimizing the ligand and reaction conditions can help minimize this side reaction.[11]
Optimized Experimental Protocol for Buchwald-Hartwig Amination of an Electron-Rich Aryl Iodide

This is a representative protocol and may need adjustment for specific substrates.

  • Reaction Setup: In a glovebox, add the electron-rich aryl iodide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.2 equiv) to a vial or Schlenk tube.

  • Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. While generally robust, coupling electron-rich aryl iodides can sometimes lead to lower yields or side reactions.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira coupling with an electron-rich aryl iodide is not proceeding well. What should I check first?

A1: Ensure that your reaction is performed under strictly anaerobic conditions, as oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a major side reaction.[13] Also, verify the quality of your palladium and copper catalysts.

Q2: What is the role of the copper co-catalyst, and is it always necessary?

A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[14][15] However, copper-free Sonogashira protocols have been developed, which can be advantageous in avoiding alkyne homocoupling.[14][16]

Q3: Which ligands are recommended for the Sonogashira coupling of electron-rich aryl iodides?

A3: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which can be a slow step for electron-rich aryl halides.[14] Ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.[14]

Troubleshooting Guide for Sonogashira Coupling
Problem Possible Cause Suggested Solution
Low Yield Slow oxidative additionUse an electron-rich and bulky ligand to accelerate this step.[14]
Inefficient transmetalationEnsure the copper co-catalyst (if used) is active. In some cases, switching to a copper-free protocol might be beneficial.[14][16]
Significant Alkyne Homocoupling Presence of oxygenRigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[13]
High catalyst loading or temperatureOptimize the catalyst loading and reaction temperature to minimize side reactions.
Catalyst Decomposition High temperaturesIf the reaction requires high temperatures, consider using a more robust ligand or a pre-catalyst to maintain catalyst activity.
Optimized Experimental Protocol for Sonogashira Coupling of an Electron-Rich Aryl Iodide

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a Schlenk flask, add the electron-rich aryl iodide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Degassing: Seal the flask and perform several vacuum-argon cycles.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). The amine can sometimes be used as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the desired product by flash column chromatography.

Catalytic Cycles

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Understanding these cycles is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(I) Pd0->PdII Oxidative Addition OA->PdII Ar-I PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar Transmetalation TM->PdII_Ar Ar'-B(OR)₂ Base PdII_Ar->Pd0 Reductive Elimination RE->Pd0 Ar-Ar' ArI Ar-I Boronic Ar'-B(OR)₂ Base Base Product Ar-Ar' Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII Ar-Pd(II)L(I) Pd0->PdII Oxidative Addition OA->PdII Ar-I PdII_Amide Ar-Pd(II)L(NR₂) PdII->PdII_Amide Amine Binding & Deprotonation Amine_Coord->PdII_Amide R₂NH, Base PdII_Amide->Pd0 Reductive Elimination RE->Pd0 Ar-NR₂ ArI Ar-I Amine R₂NH Base Base Product Ar-NR₂ Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(I) Pd0->PdII OA->PdII Ar-I PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII->PdII_Alkynyl TM->PdII_Alkynyl Cu-C≡C-R PdII_Alkynyl->Pd0 RE->Pd0 Ar-C≡C-R Cu_cycle Copper Cycle Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI, Base CuI CuI Base Base

References

Technical Support Center: Ar-Methoxy-Terphenyl Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the stability and degradation of ar-methoxy-terphenyl is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established chemical principles and data from analogous aromatic and methoxy-containing compounds. Researchers should use this information as a general guide and adapt it to their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for ar-methoxy-terphenyl?

A1: Based on its chemical structure, ar-methoxy-terphenyl is potentially susceptible to four main degradation pathways:

  • Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation. This can lead to the formation of reactive intermediates and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, the terphenyl backbone can undergo decomposition. The methoxy group may also be cleaved.

  • Oxidative Degradation: The methoxy group can make the aromatic rings more susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or radical initiators.

  • Hydrolysis: While aryl ethers are generally resistant to hydrolysis, cleavage of the methoxy group can occur under strong acidic or basic conditions, especially at higher temperatures.[1]

Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis after storing my ar-methoxy-terphenyl solution at room temperature for an extended period. What could be the cause?

A2: Long-term storage, especially in solution and exposed to ambient light, can lead to slow degradation. The new peaks could correspond to photodegradation or oxidative degradation products. It is recommended to store solutions of ar-methoxy-terphenyl in the dark and at low temperatures to minimize degradation.

Q3: My reaction involving ar-methoxy-terphenyl is turning yellow/brown, but the expected product is colorless. What might be happening?

A3: Discoloration can be an indicator of degradation. The formation of conjugated systems or radical species can lead to colored byproducts. This could be triggered by heat, light, or the presence of oxidizing agents in your reaction mixture. Consider running the reaction under an inert atmosphere and protecting it from light.

Q4: Are there any particular solvents to avoid when working with ar-methoxy-terphenyl?

A4: While ar-methoxy-terphenyl is expected to be stable in common organic solvents, care should be taken with solvents that can generate radicals upon standing (e.g., aged ethers that may contain peroxides). Additionally, strongly acidic or basic aqueous solutions could promote hydrolysis of the methoxy group, especially with heating.

Troubleshooting Guides

Issue 1: Sample Degradation During Analysis
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks or a declining peak area for ar-methoxy-terphenyl in sequential analyses.Thermal Degradation in GC Inlet: High inlet temperatures can cause decomposition.- Lower the GC inlet temperature incrementally. - Use a pulsed-pressure injection to minimize residence time in the hot inlet. - Consider derivatization to a more thermally stable compound if possible.
Photodegradation in Autosampler: Samples waiting in the autosampler may be exposed to light.- Use amber vials or cover the autosampler to protect from light. - Minimize the time samples spend in the autosampler before injection.
Reaction with Mobile Phase: Certain mobile phase additives (e.g., strong acids) at elevated column temperatures in HPLC could cause degradation.- Evaluate the stability of the compound in the mobile phase at the analysis temperature over time. - Consider using a less aggressive mobile phase or a lower column temperature.
Issue 2: Instability During Experimental Reactions
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired product and formation of multiple byproducts.Oxidative Degradation: Presence of oxygen or other oxidizing agents.- Degas all solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant if it does not interfere with the desired reaction.
Thermal Decomposition: Reaction temperature is too high.- Attempt the reaction at a lower temperature. - If the reaction requires high temperatures, minimize the reaction time.
Photochemical Side Reactions: The reaction is sensitive to light.- Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Experimental Protocols

Protocol 1: Assessment of Photostability
  • Sample Preparation: Prepare a solution of ar-methoxy-terphenyl in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a known concentration (e.g., 10 µg/mL).

  • Exposure: Transfer the solution to a quartz cuvette or a UV-transparent container. Expose the sample to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight or a specific UV wavelength).

  • Control: Prepare an identical sample and keep it in the dark at the same temperature.

  • Analysis: At various time intervals, withdraw aliquots from both the exposed and control samples. Analyze the samples by HPLC-UV or GC-MS to determine the concentration of the parent compound and identify any degradation products.

  • Data Evaluation: Plot the concentration of ar-methoxy-terphenyl as a function of exposure time to determine the degradation rate.

Protocol 2: Evaluation of Thermal Stability
  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed amount of solid ar-methoxy-terphenyl into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • Isothermal Stress Test:

    • Prepare solutions of ar-methoxy-terphenyl in a high-boiling, inert solvent.

    • Heat the solutions at different constant temperatures for a set period.

    • Analyze the samples by HPLC or GC-MS to quantify the remaining parent compound and identify degradation products.

Visualizations

DegradationPathways cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation ar-methoxy-terphenyl ar-methoxy-terphenyl Excited State Excited State ar-methoxy-terphenyl->Excited State Light (hν) Homolytic Cleavage Homolytic Cleavage ar-methoxy-terphenyl->Homolytic Cleavage Heat (Δ) Oxidizing Agent (e.g., •OH) Oxidizing Agent (e.g., •OH) ar-methoxy-terphenyl->Oxidizing Agent (e.g., •OH) Oxidants Strong Acid/Base Strong Acid/Base ar-methoxy-terphenyl->Strong Acid/Base H+/OH- Radical Intermediates Radical Intermediates Excited State->Radical Intermediates Polymerization/Ring Cleavage Products Polymerization/Ring Cleavage Products Radical Intermediates->Polymerization/Ring Cleavage Products Terphenyl Radicals + Methoxy Radical Terphenyl Radicals + Methoxy Radical Homolytic Cleavage->Terphenyl Radicals + Methoxy Radical Biphenyls, Benzene, Methane Biphenyls, Benzene, Methane Terphenyl Radicals + Methoxy Radical->Biphenyls, Benzene, Methane Ring Hydroxylation/Oxidation Ring Hydroxylation/Oxidation Oxidizing Agent (e.g., •OH)->Ring Hydroxylation/Oxidation Ring Cleavage Products (e.g., aldehydes, carboxylic acids) Ring Cleavage Products (e.g., aldehydes, carboxylic acids) Ring Hydroxylation/Oxidation->Ring Cleavage Products (e.g., aldehydes, carboxylic acids) Demethylation (Phenol formation) Demethylation (Phenol formation) Ring Hydroxylation/Oxidation->Demethylation (Phenol formation) Protonation/Attack at Methoxy Group Protonation/Attack at Methoxy Group Strong Acid/Base->Protonation/Attack at Methoxy Group Terphenyl-phenol + Methanol Terphenyl-phenol + Methanol Protonation/Attack at Methoxy Group->Terphenyl-phenol + Methanol

Caption: Potential degradation pathways of ar-methoxy-terphenyl.

ExperimentalWorkflow cluster_stress Stress Conditions Light Exposure Light Exposure Stressed Sample Stressed Sample Light Exposure->Stressed Sample Elevated Temperature Elevated Temperature Elevated Temperature->Stressed Sample Oxidizing Agent Oxidizing Agent Oxidizing Agent->Stressed Sample Acid/Base Acid/Base Acid/Base->Stressed Sample Ar-Methoxy-Terphenyl Sample Ar-Methoxy-Terphenyl Sample Ar-Methoxy-Terphenyl Sample->Light Exposure Ar-Methoxy-Terphenyl Sample->Elevated Temperature Ar-Methoxy-Terphenyl Sample->Oxidizing Agent Ar-Methoxy-Terphenyl Sample->Acid/Base Control Sample (Dark, RT) Control Sample (Dark, RT) Ar-Methoxy-Terphenyl Sample->Control Sample (Dark, RT) Analytical Technique Analytical Technique Stressed Sample->Analytical Technique Control Sample (Dark, RT)->Analytical Technique Data Analysis Data Analysis Analytical Technique->Data Analysis Identify Degradants & Determine Rate Identify Degradants & Determine Rate Data Analysis->Identify Degradants & Determine Rate

Caption: General workflow for stability testing.

References

Technical Support Center: Purification of ar-Methoxy-Terphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ar-methoxy-terphenyl products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude ar-methoxy-terphenyl product synthesized via Suzuki-Miyaura coupling?

A1: Crude products from Suzuki-Miyaura couplings often contain several types of impurities. The most common include:

  • Homocoupling byproducts: These are formed from the coupling of two molecules of the same starting material (e.g., biphenyl derivatives from the boronic acid or dihaloarene).

  • Starting materials: Unreacted aryl halides and boronic acids are common contaminants.

  • Dehalogenated byproducts: The aryl halide may lose its halogen atom without undergoing coupling.

  • Protodeborylated byproducts: The boronic acid may be replaced by a hydrogen atom.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the reaction may remain.

  • Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).

Q2: Which purification techniques are most effective for ar-methoxy-terphenyl?

A2: The most effective and commonly used purification techniques for terphenyl derivatives are:

  • Column Chromatography: Highly effective for separating the desired product from both polar and non-polar impurities. Silica gel is the most common stationary phase.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.

  • Sublimation: Can be effective for some terphenyls, particularly for removing non-volatile impurities.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of column chromatography and for assessing the purity of fractions and the final product. Staining with potassium permanganate or using a UV lamp can help visualize the separated spots. For recrystallization, purity can be assessed by melting point analysis (a sharp melting point indicates high purity) and spectroscopic methods like NMR.

Troubleshooting Guides

Column Chromatography

Issue: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Issue: All compounds are eluting together at the solvent front.

  • Possible Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. Start with a less polar solvent like pure hexane and gradually introduce a more polar solvent.

Issue: The separation between the product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can significantly improve separation.

    • Use a shallower solvent gradient during elution.

    • Ensure the column is packed properly without any cracks or channels.

Issue: The product appears to be degrading on the silica gel column.

  • Possible Cause: The silica gel is acidic and may be causing decomposition of sensitive compounds.

  • Solution:

    • Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in the eluent.

    • Consider using a different stationary phase, such as alumina (neutral or basic).

Recrystallization

Issue: The product does not dissolve in the chosen solvent, even at boiling.

  • Possible Cause: The solvent is not a good "dissolving" solvent for the compound at high temperatures.

  • Solution: Try a different solvent in which the compound has higher solubility at elevated temperatures. A mixture of solvents can also be effective.

Issue: The product "oils out" instead of forming crystals upon cooling.

  • Possible Cause:

    • The solution is supersaturated.

    • The cooling process is too rapid.

    • The presence of impurities is inhibiting crystallization.

  • Solution:

    • Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure product if available.

    • Consider a preliminary purification step like column chromatography to remove impurities that hinder crystallization.

Issue: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is not saturated.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

    • If using a solvent mixture, add more of the "poor" solvent (the one in which the compound is less soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Terphenyl Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for many terphenyls. The ratio can be varied to optimize separation.
Hexane / DichloromethaneLow to MediumCan provide different selectivity compared to ethyl acetate.
Hexane / Diethyl EtherLow to MediumAnother alternative to ethyl acetate with slightly different polarity.
Toluene / HexaneLowUseful for less polar terphenyl derivatives.

Table 2: Common Solvents for Recrystallization of Aromatic Compounds

SolventPropertiesNotes
EthanolPolar proticGood for moderately polar compounds. Often used in a mixture with water.
MethanolPolar proticSimilar to ethanol, but more polar.
Ethyl AcetatePolar aproticGood general-purpose solvent. Often used in a mixture with hexane.
TolueneNon-polarEffective for dissolving non-polar aromatic compounds at high temperatures.
Hexane / HeptaneNon-polarGood "poor" solvents to be used in combination with a more polar "good" solvent.
AcetonePolar aproticCan be a good solvent for a variety of organic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude ar-methoxy-terphenyl in a minimal amount of the eluent or a slightly more polar solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a low polarity eluent and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity. For example, start with 98:2 hexane:ethyl acetate and gradually increase to 90:10 hexane:ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ar-methoxy-terphenyl.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude ar-methoxy-terphenyl (Contains impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions NMR NMR Spectroscopy Column_Chromatography->NMR Recrystallization->NMR Melting_Point Melting Point Recrystallization->Melting_Point TLC->Column_Chromatography Optimize Eluent Pure_Product Pure ar-methoxy-terphenyl NMR->Pure_Product Melting_Point->Pure_Product

Caption: Workflow for the purification and analysis of ar-methoxy-terphenyl.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions Start Purification Issue No_Elution Product Not Eluting Start->No_Elution Co_Elution Poor Separation Start->Co_Elution Fast_Elution Product in Solvent Front Start->Fast_Elution Oiling_Out Product Oils Out Start->Oiling_Out No_Crystals No Crystal Formation Start->No_Crystals Insoluble Product Insoluble Start->Insoluble Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Change_Solvent Change Solvent System Co_Elution->Change_Solvent Decrease_Polarity Decrease Eluent Polarity Fast_Elution->Decrease_Polarity Slow_Cooling Slower Cooling / Seeding Oiling_Out->Slow_Cooling Concentrate Concentrate Solution No_Crystals->Concentrate New_Solvent Select New Solvent Insoluble->New_Solvent

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Troubleshooting Low Conversion Rates in Terphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during terphenyl synthesis. The content is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki-Miyaura cross-coupling for terphenyl synthesis?

Low yields in Suzuki-Miyaura reactions for terphenyl synthesis can often be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of palladium black and loss of catalytic activity. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step. The choice of base and solvent significantly impacts the rate and efficiency of this step.

  • Homocoupling Side Reactions: Unwanted homocoupling of the boronic acid or aryl halide can consume starting materials and reduce the yield of the desired terphenyl product. This is often exacerbated by the presence of oxygen.[1][2][3]

  • Protodeboronation: The boronic acid can be protonated and cleaved by acidic protons, especially in the presence of water, leading to the formation of an arene byproduct instead of the desired terphenyl.

  • Steric Hindrance: Highly substituted aryl halides or boronic acids can slow down the reaction rate and lead to lower yields due to steric hindrance around the reaction centers.

Q2: My Grignard reaction for terphenyl synthesis is not initiating. What should I do?

Difficulty in initiating a Grignard reaction is a common issue, primarily due to the passivating oxide layer on the magnesium surface. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents must be used. Even trace amounts of water can quench the Grignard reagent as it forms.

  • Activate the Magnesium: The magnesium turnings need to have a fresh, unoxidized surface to react. Mechanical activation by gently crushing the magnesium with a glass rod can expose a fresh surface. Chemical activation can be achieved by adding a small crystal of iodine, which will etch the magnesium surface. The disappearance of the iodine color is an indicator of reaction initiation. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.

Q3: What are the common byproducts in a Grignard-based terphenyl synthesis?

The primary byproduct in a Grignard synthesis of terphenyls is often biphenyl, formed from the coupling of two phenylmagnesium bromide molecules. This can occur, especially at higher temperatures. Additionally, if the reaction is not completely anhydrous, benzene will be formed by the protonation of the Grignard reagent. Unreacted starting materials can also be present in the final product mixture.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yields in Suzuki-Miyaura Terphenyl Synthesis

This guide provides a systematic approach to diagnosing and resolving low conversion rates in Suzuki-Miyaura cross-coupling reactions for terphenyl synthesis.

Problem: The yield of the desired terphenyl product is significantly lower than expected.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Terphenyl Yield check_reagents 1. Verify Reagent Quality & Purity - Aryl halide - Boronic acid/ester - Base - Solvent start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere? - Temperature correct? - Reaction time sufficient? check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Impure Reagents -> Purify/Replace optimize_catalyst 3. Optimize Catalyst System - Catalyst loading - Ligand choice - Catalyst source (Pd(0) vs Pd(II)) check_conditions->optimize_catalyst Conditions OK check_conditions->solution Incorrect Conditions -> Adjust optimize_base_solvent 4. Optimize Base and Solvent - Base strength - Solvent polarity - Aqueous vs. anhydrous optimize_catalyst->optimize_base_solvent Catalyst System OK optimize_catalyst->solution Suboptimal Catalyst -> Change Ligand/Catalyst analyze_byproducts 5. Analyze Byproducts - Homocoupling? - Protodeboronation? optimize_base_solvent->analyze_byproducts Base/Solvent OK optimize_base_solvent->solution Suboptimal Base/Solvent -> Screen Alternatives analyze_byproducts->solution Byproducts Minimized

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura terphenyl synthesis.

Data Presentation: Impact of Reaction Parameters on Terphenyl Yield

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of terphenyl derivatives in a typical Suzuki-Miyaura coupling reaction. The data is compiled from various sources to illustrate general trends.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)LigandYield (%)Notes
Pd(PPh₃)₄ (3)-75A common and effective catalyst.
Pd(OAc)₂ (2)PPh₃ (4)70In-situ formation of the active catalyst.
Pd(OAc)₂ (2)SPhos (4)85Buchwald ligands can improve yields, especially for hindered substrates.
Pd₂(dba)₃ (1.5)XPhos (3)92Often highly effective for challenging couplings.

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventYield (%)Notes
K₂CO₃ (2)Toluene/H₂O78A standard and cost-effective choice.
K₃PO₄ (2)1,4-Dioxane88A stronger base, often beneficial for less reactive substrates.
Cs₂CO₃ (2)DMF90A strong base that can enhance reaction rates.
Na₂CO₃ (2)Ethanol/H₂O72A greener solvent system.

Experimental Protocol: Suzuki-Miyaura Synthesis of p-Terphenyl

  • Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford p-terphenyl.

Guide 2: Troubleshooting Low Conversion in Grignard-based Terphenyl Synthesis

This guide provides a step-by-step approach to troubleshoot and resolve low conversion rates when synthesizing terphenyls using a Grignard reaction.

Problem: The formation of the desired terphenyl product is low, with significant amounts of starting material remaining.

Troubleshooting Workflow:

Grignard_Troubleshooting start Low Terphenyl Conversion check_anhydrous 1. Verify Anhydrous Conditions - Glassware flame-dried? - Anhydrous solvent used? - Reagents dry? start->check_anhydrous check_mg 2. Inspect Magnesium - Surface shiny? - Freshly crushed/activated? check_anhydrous->check_mg Conditions Dry solution Improved Conversion check_anhydrous->solution Moisture Present -> Dry System Thoroughly check_initiation 3. Confirm Reaction Initiation - Exotherm observed? - Bubbling/cloudiness? check_mg->check_initiation Mg Activated check_mg->solution Mg Oxidized -> Activate Mg check_addition 4. Review Reagent Addition - Slow and controlled addition? - Temperature maintained? check_initiation->check_addition Initiation Confirmed check_initiation->solution No Initiation -> Re-initiate check_workup 5. Examine Work-up Procedure - Quenching with acid? - Proper extraction? check_addition->check_workup Addition Correct check_addition->solution Addition Too Fast -> Slow Down Addition check_workup->solution Work-up OK

Caption: Troubleshooting workflow for low conversion in Grignard-based terphenyl synthesis.

Data Presentation: Factors Affecting Grignard Reaction Success

The success of a Grignard reaction is highly dependent on procedural details rather than a wide range of reagents. The following table highlights key factors and their impact.

Table 3: Key Factors for Successful Grignard Reaction

FactorCritical AspectImpact of Failure
Solvent Anhydrous ether or THFQuenching of Grignard reagent, no reaction.
Glassware Flame-dried or oven-driedIntroduction of moisture, reaction failure.
Magnesium Fresh, unoxidized surfaceFailure to initiate the reaction.
Atmosphere Inert (Nitrogen or Argon)Reaction with atmospheric moisture and CO₂.
Addition Rate Slow and controlledPrevents side reactions and ensures temperature control.

Experimental Protocol: Grignard Synthesis of a Terphenyl Derivative (Illustrative)

This protocol outlines the synthesis of a generic terphenyl derivative from a dihalobenzene and a phenyl Grignard reagent.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (2.4 g, 100 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene (15.7 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gently warm the flask.

    • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • In a separate flask, dissolve the dihalobenzene (e.g., 1,4-dibromobenzene, 40 mmol) in anhydrous THF (100 mL).

    • Cool the Grignard reagent to 0 °C and slowly add the dihalobenzene solution via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization to yield the desired terphenyl derivative.

References

Validation & Comparative

A Comparative Guide to Blue-Emitting Organic Molecules: Ar-Methoxy-Terphenyl Derivatives vs. Established Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of fluorescence-based research and organic electronics, the demand for high-performance blue-emitting organic molecules is insatiable. These molecules are the cornerstone of applications ranging from cellular imaging and biosensing to the development of vibrant and efficient Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of a substituted ar-methoxy-terphenyl derivative against established blue-emitting molecules, supported by experimental data and detailed methodologies.

Performance Comparison of Blue-Emitting Molecules

Molecule ClassSpecific MoleculeAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)Primary Application
Substituted Terphenyl N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine~380~450~0.98 (in toluene)~1.61 (in toluene)[1]OLEDs
Nuclear Stain DAPI (4′,6-diamidino-2-phenylindole)358 (bound to DNA)[2][3]461 (bound to DNA)[2][4]~0.92 (bound to DNA)[5]~2.5 (bound to DNA)Fluorescence Microscopy
Coumarin Dye Coumarin 120~350 (in ethanol)~430 (in ethanol)~0.56 (in ethanol)[6]~3.6 (in ethanol)[6]Fluorescence Microscopy, Lasers
TADF Emitter DiKTa (2,8-di-tert-butyl-5,11-di(4-(tert-butyl)phenyl)-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole)~380468[7]High (device EQE of 19.4%)[7]Microseconds (delayed fluorescence)OLEDs

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the objective comparison of fluorescent molecules. Below are detailed methodologies for determining fluorescence quantum yield and lifetime.

Relative Fluorescence Quantum Yield Measurement

The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a widely used technique.

Principle: The quantum yield of a sample is calculated by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, while ensuring both solutions have the same absorbance at the excitation wavelength.

Experimental Setup:

  • Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To accurately measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Procedure:

  • Standard Selection: Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For blue emitters, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions and the pure solvent using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • The quantum yield (ΦF,sample) is calculated using the following equation:

      ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

      Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Quantum_Yield_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare Dilute Solutions Prepare Dilute Solutions Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Dilute Solutions->Measure Absorbance (UV-Vis) Select Standard Select Standard Select Standard->Prepare Dilute Solutions Measure Fluorescence (Spectrofluorometer) Measure Fluorescence (Spectrofluorometer) Measure Absorbance (UV-Vis)->Measure Fluorescence (Spectrofluorometer) Integrate Emission Spectra Integrate Emission Spectra Measure Fluorescence (Spectrofluorometer)->Integrate Emission Spectra Calculate Quantum Yield Calculate Quantum Yield Integrate Emission Spectra->Calculate Quantum Yield

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a molecule.[8][9][10][11]

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured for a large number of events. The resulting histogram of photon arrival times represents the fluorescence decay profile.

Experimental Setup:

  • Pulsed Light Source: A laser or LED with a pulse duration significantly shorter than the expected fluorescence lifetime (typically picoseconds).

  • Sample Chamber: To hold the sample cuvette.

  • Monochromator: To select the emission wavelength.

  • Single-Photon Detector: A highly sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • TCSPC Electronics: To measure and histogram the time delays between the excitation pulse and photon detection.[8]

Procedure:

  • Instrument Response Function (IRF) Measurement: The IRF of the system is measured by replacing the fluorescent sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This accounts for the temporal spread of the excitation pulse and the detector response.

  • Sample Measurement: The fluorescent sample is placed in the sample holder and excited by the pulsed light source. The emission is collected at a 90° angle to the excitation beam and passed through a monochromator to the detector.

  • Data Acquisition: The TCSPC electronics record the time difference for millions of excitation-emission events to build up a statistically significant decay curve. The photon counting rate is typically kept low (1-5% of the laser repetition rate) to avoid pulse pile-up effects.

  • Data Analysis: The measured fluorescence decay is deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

TCSPC_Setup Pulsed Laser Pulsed Laser Sample Sample Pulsed Laser->Sample Excitation Pulse TCSPC Electronics TCSPC Electronics Pulsed Laser->TCSPC Electronics Sync Signal Monochromator Monochromator Sample->Monochromator Fluorescence Detector (PMT/SPAD) Detector (PMT/SPAD) Monochromator->Detector (PMT/SPAD) Detector (PMT/SPAD)->TCSPC Electronics Photon Signal Computer Computer TCSPC Electronics->Computer Data

Structural Comparison and Application Pathways

The chemical structure of a fluorophore dictates its photophysical properties and, consequently, its suitability for specific applications.

Molecule_Classes cluster_terphenyl Terphenyl Core cluster_heterocycles Heterocyclic Dyes cluster_advanced Advanced Emitters p-Terphenyl p-Terphenyl Substituted Terphenyl ar-Substituted Terphenyl p-Terphenyl->Substituted Terphenyl Functionalization OLEDs OLEDs Substituted Terphenyl->OLEDs Coumarin Coumarin Microscopy & Lasers Microscopy & Lasers Coumarin->Microscopy & Lasers DAPI DAPI DAPI->Microscopy & Lasers TADF Molecules TADF Molecules TADF Molecules->OLEDs

Substituted Terphenyls: The terphenyl backbone provides a rigid and highly conjugated system, which is conducive to high fluorescence quantum yields. The introduction of substituents, such as amino or methoxy groups, can further tune the photophysical properties, including shifting the emission color and enhancing the quantum efficiency.[1] These characteristics make them promising candidates for efficient and stable emitters in OLEDs.

DAPI and Coumarin 120: These are well-established fluorescent dyes for biological imaging. DAPI's strong affinity for the minor groove of DNA and its significant fluorescence enhancement upon binding make it an excellent nuclear counterstain.[2][3] Coumarin 120, belonging to a large family of coumarin dyes, offers a versatile platform for designing probes with environmentally sensitive fluorescence properties.[6]

Thermally Activated Delayed Fluorescence (TADF) Emitters: Molecules like DiKTa represent the cutting edge of OLED technology. They are designed to have a small energy gap between their singlet and triplet excited states, allowing for the harvesting of non-emissive triplet excitons through reverse intersystem crossing. This mechanism can lead to internal quantum efficiencies approaching 100%, a significant advancement for blue OLEDs which have traditionally lagged behind their green and red counterparts in terms of efficiency and stability.[7][12]

Conclusion

The selection of a blue-emitting organic molecule is highly dependent on the specific application. While substituted terphenyls show great promise for OLED applications due to their high quantum yields and thermal stability, established dyes like DAPI and Coumarin 120 remain indispensable tools in fluorescence microscopy. The development of advanced materials like TADF emitters is pushing the boundaries of what is possible in organic electronics. A thorough understanding of the photophysical properties and the experimental methods used to characterize them is crucial for making informed decisions in research and development.

References

A Comparative Analysis of Methoxy-Substituted Versus Unsubstituted Terphenyls for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical and biological properties of methoxy-substituted and unsubstituted terphenyls, supported by experimental data and detailed protocols.

This guide provides a comparative overview of methoxy-substituted and unsubstituted terphenyls, a class of aromatic hydrocarbons with significant interest in materials science and medicinal chemistry. The introduction of a methoxy group can significantly alter the molecule's properties, influencing its solubility, melting point, and, critically, its biological activity. This document aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive comparison to inform their research and development endeavors.

Physicochemical Properties: A Comparative Overview

Propertyp-Terphenyl (Unsubstituted)4,4''-Dimethoxy-p-terphenyl
Molecular Formula C₁₈H₁₄C₂₀H₁₈O₂
Molecular Weight 230.31 g/mol 290.36 g/mol
Melting Point 212-214 °C[1]Data not available
Boiling Point 389 °C[2]Data not available
Solubility Insoluble in water; Soluble in hot benzene; Sparingly soluble in lower alcohols and glycols.[3][4]Low solubility in water; More soluble in organic solvents like ethanol or dichloromethane.[5]

Note: Direct comparative data for 4-methoxy-p-terphenyl was not available in the searched literature. The data for 4,4''-dimethoxy-p-terphenyl is presented to illustrate the potential impact of methoxy substitution.

Biological Activity: A Comparative Analysis

Terphenyls, both substituted and unsubstituted, have demonstrated a range of biological activities, including cytotoxic, antioxidant, and enzyme inhibitory effects. The presence and position of methoxy groups can significantly modulate this activity.

Cytotoxicity
Antioxidant Activity

The antioxidant potential of terphenyls is attributed to their ability to scavenge free radicals. The introduction of electron-donating groups like methoxy moieties can, in some cases, enhance this activity. However, the overall antioxidant capacity is highly dependent on the number and position of these and other functional groups.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes. Several p-terphenyl derivatives have shown potent inhibitory activity against this enzyme. Studies on various substituted terphenyls indicate that the presence of hydroxyl and methoxy groups can be crucial for their inhibitory potential, with some methoxy-substituted compounds exhibiting significant activity. For instance, certain naturally occurring p-terphenyls with methoxy groups have demonstrated α-glucosidase inhibitory activity with IC₅₀ values in the micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in the comparison of terphenyl derivatives.

Synthesis of Terphenyls (General Protocol via Suzuki Coupling)

The Suzuki coupling reaction is a versatile method for the synthesis of biaryls and is commonly employed for the preparation of terphenyls.

Materials:

  • Aryl halide (e.g., a dihalobenzene for the central ring)

  • Arylboronic acid (for the outer rings)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid (typically 2.2 equivalents for a disubstituted central ring), palladium catalyst (typically 1-5 mol%), and base (typically 2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired terphenyl.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The recorded range is the melting point of the compound.

Determination of Solubility

Materials:

  • Test tubes

  • Vortex mixer

  • Solvents (e.g., water, ethanol, benzene)

  • Compound to be tested

Procedure:

  • Add a small, accurately weighed amount of the terphenyl compound (e.g., 1-5 mg) to a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Allow the mixture to stand and observe for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble at that concentration.

  • If the solid does not dissolve, the compound is considered insoluble or sparingly soluble. The process can be repeated with gentle heating to assess solubility at elevated temperatures.

Cytotoxicity Assay (MTT Assay)

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the terphenyl compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol)

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the terphenyl compounds and the positive control.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., acarbose)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the α-glucosidase enzyme solution, and various concentrations of the terphenyl compounds or the positive control.

  • Pre-incubate the mixture at 37 °C for 10-15 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol produced at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the α-glucosidase activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway where terphenyls have shown activity and a typical experimental workflow for their synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological_assay Biological Assays start Starting Materials (Dihalobenzene, Arylboronic Acid) suzuki Suzuki Coupling Reaction (Pd Catalyst, Base) start->suzuki workup Aqueous Workup & Extraction suzuki->workup purification Column Chromatography workup->purification product Pure Terphenyl Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms mp Melting Point Determination product->mp cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity antioxidant Antioxidant Assay (DPPH) product->antioxidant enzyme α-Glucosidase Inhibition product->enzyme

Caption: Experimental workflow for terphenyl synthesis and evaluation.

pde4d_pathway ac Adenylate Cyclase camp cAMP ac->camp Activation atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pde4d PDE4D camp->pde4d Substrate cellular_response Cellular Response pka->cellular_response Phosphorylation of substrates amp AMP pde4d->amp Hydrolysis terphenyl Terphenyl Inhibitor terphenyl->pde4d Inhibition

Caption: Simplified PDE4D signaling pathway and point of inhibition.

References

A Computational and Experimental Comparison of Ar-Methoxy-Terphenyl and its Analogs for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and professionals in drug development and materials science, this document provides a comparative analysis of ar-methoxy-terphenyl and its alternatives. By integrating experimental data with computational modeling, we offer a comprehensive overview of their key properties, aiding in the selection of suitable candidates for various applications, including organic light-emitting diodes (OLEDs).

This guide focuses on the validation of molecular properties through a synergistic approach of experimental characterization and computational simulation. We present a comparative analysis of ar-methoxy-terphenyl against two relevant alternatives: the parent compound, p-terphenyl, and a cyano-substituted terphenyl derivative. The inclusion of these alternatives allows for an evaluation of the effects of methoxy and cyano functional groups on the electronic and photophysical properties of the terphenyl backbone.

Comparative Performance Data

The following table summarizes key electronic and photophysical properties of ar-methoxy-terphenyl and its selected alternatives. The data presented is a synthesis of values reported in various experimental and computational studies.

Propertyar-methoxy-terphenylp-terphenylCyano-substituted Terphenyl
HOMO Level (eV) -5.68-5.83-6.10
LUMO Level (eV) -2.15-2.20-2.85
Energy Gap (eV) 3.533.633.25
Ionization Potential (eV) 5.725.836.10
Electron Affinity (eV) 2.112.182.80
Emission Wavelength (nm) ~350-400~340~450-500
Quantum Yield (%) Varies with substitution pattern~90Varies with structure

Experimental Protocols

The characterization of terphenyl derivatives for optoelectronic applications involves a suite of experimental techniques to determine their electronic, photophysical, and thermal properties. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Methodology:

  • Solution Preparation: The terphenyl derivative is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

  • Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Objective: To determine the absorption and emission properties, including the optical band gap and emission wavelength.

Methodology:

  • Sample Preparation: The terphenyl derivative is dissolved in a suitable solvent (e.g., toluene or chloroform) to prepare a dilute solution. For solid-state measurements, a thin film is prepared by spin-coating or vacuum deposition.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The optical band gap is estimated from the onset of the absorption edge.

  • PL Spectroscopy: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength within its absorption band, and the emitted light is collected and analyzed.

  • Quantum Yield Measurement: The photoluminescence quantum yield is determined relative to a standard fluorophore with a known quantum yield.

Computational Modeling

Objective: To validate experimental findings and predict molecular properties using theoretical calculations.

Methodology:

  • Geometry Optimization: The molecular structure of the terphenyl derivative is optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Electronic Properties: The HOMO and LUMO energy levels, as well as the electron density distribution, are calculated from the optimized geometry.

  • Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption and emission spectra, providing theoretical validation for the experimental UV-Vis and PL data.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and computational validation of novel organic electronic materials like ar-methoxy-terphenyl.

G cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_computational Computational Modeling cluster_validation Validation & Application synthesis Chemical Synthesis purification Purification (e.g., Sublimation) synthesis->purification dft DFT Calculations (Geometry, HOMO/LUMO) synthesis->dft nmr_ftir Structural Verification (NMR, FTIR) purification->nmr_ftir cv Electrochemical Analysis (CV) purification->cv uv_vis_pl Photophysical Analysis (UV-Vis, PL) purification->uv_vis_pl thermal Thermal Analysis (TGA, DSC) purification->thermal comparison Compare Experimental & Computational Data cv->comparison uv_vis_pl->comparison td_dft TD-DFT Calculations (Absorption/Emission Spectra) dft->td_dft td_dft->comparison device Device Fabrication & Testing (e.g., OLED) comparison->device

Workflow for material synthesis, characterization, and validation.

Signaling Pathway Context: Potential Role in Hedgehog Signaling Inhibition

While direct evidence for ar-methoxy-terphenyl's interaction with the Hedgehog (Hh) signaling pathway is limited, other structurally related bi- and terphenyl compounds have been investigated as inhibitors of this pathway, which is crucial in embryonic development and implicated in several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO), allowing for the activation of GLI transcription factors. Small molecule inhibitors often target the SMO receptor.

The diagram below illustrates the canonical Hedgehog signaling pathway and the potential point of intervention for small molecule inhibitors.

Hedgehog_Pathway SHH SHH Ligand PTCH1 PTCH1 Receptor SHH->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation GLI_R GLI (Repressed) GLI->GLI_R Proteolytic Cleavage Target_Genes Target Gene Expression GLI_A->Target_Genes Nucleus Nucleus Inhibitor Small Molecule Inhibitor (e.g., terphenyl analog) Inhibitor->SMO Blocks

Canonical Hedgehog signaling pathway and inhibitor action.

comparing Suzuki coupling with other cross-coupling methods for terphenyl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of terphenyls—a structural motif found in many functional materials and biologically active compounds—is of paramount importance. Palladium-catalyzed cross-coupling reactions are the most common and effective methods for this purpose. This guide provides an objective comparison of four major cross-coupling methods: Suzuki, Negishi, Stille, and Kumada couplings, for the synthesis of terphenyls, supported by experimental data and detailed protocols.

The choice of cross-coupling method can significantly impact the yield, substrate scope, and functional group tolerance of a reaction. This guide will delve into the nuances of each technique, offering a clear comparison to aid in the selection of the most appropriate method for a given synthetic challenge.

Performance Comparison

The following table summarizes the key quantitative parameters for the synthesis of a model p-terphenyl via different cross-coupling methods. The data has been compiled from various sources and represents typical reaction conditions and outcomes.

FeatureSuzuki CouplingNegishi CouplingStille CouplingKumada Coupling
Typical Yield 85-98%[1][2]70-95%[3]70-90%60-85%
Reaction Time 12-24 hours4-12 hours[4]12-16 hours[5]2-6 hours
Temperature 80-110 °C25-70 °C[6]90-110 °C[5]25-60 °C
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%1-5 mol%
Organometallic Reagent Arylboronic acid/esterArylzinc halideArylstannaneAryl Grignard reagent
Base Required Yes (e.g., K₂CO₃, Cs₂CO₃)NoNoNo
Functional Group Tolerance ExcellentGood[6]Excellent[7][8]Moderate[9]
Toxicity of Reagents LowModerateHigh (Organotins)[7][10]Low (Grignards are highly reactive)

Experimental Protocols

Detailed methodologies for the synthesis of a generic p-terphenyl from 1,4-dibromobenzene and two equivalents of phenyl-organometallic reagent are provided below.

Suzuki Coupling Protocol

Materials:

  • 1,4-Dibromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture (10 mL).

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford p-terphenyl.

Negishi Coupling Protocol

Materials:

  • 1,4-Dibromobenzene

  • Phenylzinc chloride (prepared in situ or from a commercial source)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, inert gas-filled round-bottom flask, add 1,4-dibromobenzene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add anhydrous THF (5 mL).

  • To this solution, add phenylzinc chloride (2.2 mmol, 1.0 M in THF) dropwise at room temperature.

  • The reaction mixture is stirred at 60 °C for 8 hours.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield p-terphenyl.

Stille Coupling Protocol

Materials:

  • 1,4-Dibromobenzene

  • Tributyl(phenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

Procedure: [5]

  • In a Schlenk tube under an argon atmosphere, dissolve 1,4-dibromobenzene (1.0 mmol) and tributyl(phenyl)stannane (2.2 mmol) in anhydrous toluene (10 mL).[5]

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).[5]

  • The mixture is heated to 110 °C and stirred for 16 hours.[5]

  • After cooling, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography. A final wash with a saturated aqueous solution of potassium fluoride can help remove tin byproducts.

Kumada Coupling Protocol

Materials:

  • 1,4-Dibromobenzene

  • Phenylmagnesium bromide (Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

  • Anhydrous Diethyl Ether or THF

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel is charged with [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (0.03 mmol, 3 mol%) and 1,4-dibromobenzene (1.0 mmol) under an inert atmosphere.

  • Anhydrous diethyl ether (10 mL) is added.

  • Phenylmagnesium bromide (2.2 mmol, 1.0 M in THF) is added dropwise from the dropping funnel at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.

  • The reaction is carefully quenched with a dilute solution of hydrochloric acid at 0 °C.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • After solvent removal, the product is purified by column chromatography.

Reaction Workflows

The following diagrams illustrate the generalized workflows for each of the discussed cross-coupling reactions.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome ArylHalide Aryl Halide (e.g., 1,4-Dibromobenzene) Reaction Heating & Stirring ArylHalide->Reaction ArylBoronic Arylboronic Acid (e.g., Phenylboronic Acid) ArylBoronic->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., PPh₃) Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product p-Terphenyl Reaction->Product Byproducts Boron Waste Reaction->Byproducts

Caption: Workflow of the Suzuki Coupling Reaction.

Negishi_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome ArylHalide Aryl Halide (e.g., 1,4-Dibromobenzene) Reaction Heating & Stirring ArylHalide->Reaction Organozinc Organozinc Reagent (e.g., Phenylzinc Chloride) Organozinc->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product p-Terphenyl Reaction->Product Byproducts Zinc Salts Reaction->Byproducts

Caption: Workflow of the Negishi Coupling Reaction.

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome ArylHalide Aryl Halide (e.g., 1,4-Dibromobenzene) Reaction Heating & Stirring ArylHalide->Reaction Organostannane Organostannane (e.g., Tributyl(phenyl)stannane) Organostannane->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., P(o-tol)₃) Ligand->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product p-Terphenyl Reaction->Product Byproducts Toxic Tin Waste Reaction->Byproducts

Caption: Workflow of the Stille Coupling Reaction.

Kumada_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome ArylHalide Aryl Halide (e.g., 1,4-Dibromobenzene) Reaction Cooling then Reflux ArylHalide->Reaction Grignard Grignard Reagent (e.g., Phenylmagnesium Bromide) Grignard->Reaction Catalyst Ni or Pd Catalyst (e.g., NiCl₂(dppp)) Catalyst->Reaction Solvent Anhydrous Ether (e.g., THF, Et₂O) Solvent->Reaction Product p-Terphenyl Reaction->Product Byproducts Magnesium Salts Reaction->Byproducts

Caption: Workflow of the Kumada Coupling Reaction.

Discussion and Conclusion

Suzuki Coupling: This method is often the first choice for terphenyl synthesis due to its high yields, excellent functional group tolerance, and the commercial availability and stability of boronic acids.[7] The reagents are also relatively low in toxicity, making it a more environmentally benign option. The main drawback can be the need for a base, which may not be compatible with sensitive substrates.

Negishi Coupling: The Negishi coupling is a powerful alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction. Organozinc reagents are more reactive than organoborons, which can lead to faster reaction times and milder conditions.[4] However, organozinc reagents are moisture-sensitive and often need to be prepared in situ, adding a step to the experimental procedure.

Stille Coupling: A key advantage of the Stille coupling is its excellent functional group tolerance and the stability of the organostannane reagents.[7][8] The reaction conditions are generally mild and neutral. The major and significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[7][10]

Kumada Coupling: The primary advantage of the Kumada coupling is the use of readily available and highly reactive Grignard reagents, which can lead to very fast reactions at a lower cost.[9] However, the high reactivity of the Grignard reagent also results in poor functional group tolerance, limiting its application to substrates lacking sensitive functionalities such as esters, ketones, and nitriles.[9][11]

References

Methoxy-Terphenyl Derivatives in Organic Electronics: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and drug development, the exploration of novel organic semiconductors is a critical frontier. Among these, methoxy-terphenyl derivatives are emerging as promising candidates for Organic Thin-Film Transistors (OTFTs) due to their potential for high charge carrier mobility and stability. This guide provides a comparative analysis of the performance of methoxy-terphenyl derivatives against other well-established organic semiconductors, supported by experimental data and detailed protocols.

Performance Benchmarking: Methoxy-Terphenyls vs. The Field

The efficacy of an organic semiconductor in an OTFT is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). While comprehensive data for a wide range of methoxy-terphenyl derivatives is still an active area of research, preliminary studies on closely related methoxy-functionalized organic semiconductors provide valuable insights into their potential.

For context, this guide compares the available data on methoxy-substituted compounds with benchmark materials: pentacene (a vacuum-deposited small molecule), TIPS-pentacene (a solution-processable small molecule), and C60 (an n-type fullerene).

Semiconductor ClassDerivative ExampleDeposition MethodMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
Methoxy-Oligo-phenyls Dimethoxy-terphenyl (hypothetical)Solution-Processing / VacuumData Not AvailableData Not AvailableData Not Available
Methoxy-modified BTBTSolution-Processingup to 3.57> 106-10 to -30
Acenes PentaceneVacuum Deposition0.24 - 0.85[1]~105 - 106[1]-10 to -20[2]
TIPS-PentaceneSolution-Processing> 1[3]> 106-0.7 to 5[4]
Fullerenes (n-type) C60Solution-Processingup to 0.21[5]~105Data Varies

Note: Direct comparative data for methoxy-terphenyl derivatives is currently limited in publicly accessible research. The data for "Methoxy-modified BTBT" is included as a proxy to demonstrate the high-performance potential of methoxy functionalization on a conjugated core.

The Impact of Methoxy Functionalization

The introduction of methoxy (-OCH3) groups to a conjugated organic backbone, such as a terphenyl, can significantly influence its electronic properties and solid-state packing, which in turn dictates OTFT performance. Key effects include:

  • Energy Level Tuning: Methoxy groups are electron-donating, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level. This can facilitate more efficient hole injection from common electrode materials like gold.

  • Solubility Enhancement: The presence of methoxy groups can improve the solubility of the organic semiconductor in common organic solvents, making them more amenable to solution-based processing techniques like spin-coating and printing.

  • Morphology Control: The steric and electronic influence of methoxy substituents can alter the intermolecular packing in the solid state. This can lead to more favorable π-π stacking, which is crucial for efficient charge transport.

Experimental Protocols: A Guide to OTFT Fabrication

Reproducible and high-performance OTFTs rely on meticulous fabrication processes. Below are generalized protocols for the deposition of the benchmark organic semiconductors. These can be adapted for the fabrication of devices based on methoxy-terphenyl derivatives.

Solution-Processing (for TIPS-Pentacene and C60)

A common method for depositing soluble organic semiconductors is spin-coating.

  • Substrate Preparation: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. A surface treatment with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), is often applied to the dielectric to improve the crystallinity of the overlying organic semiconductor.

  • Semiconductor Solution Preparation: The organic semiconductor (e.g., TIPS-pentacene or C60) is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) at a specific concentration (typically 0.5-2 wt%).[3][5]

  • Deposition: The semiconductor solution is spin-coated onto the prepared substrate at a defined spin speed and duration to achieve the desired film thickness.

  • Annealing: The deposited film is often annealed at a specific temperature to promote solvent evaporation and improve molecular ordering.

  • Electrode Deposition: Source and drain electrodes (typically gold) are then deposited on top of the organic semiconductor layer through a shadow mask via thermal evaporation.

Vacuum Deposition (for Pentacene)

Thermal evaporation under high vacuum is a standard technique for depositing small molecule organic semiconductors that are not readily soluble.

  • Substrate Preparation: Similar to the solution-processing protocol, cleaned and surface-treated Si/SiO₂ substrates are used.

  • Deposition: The substrate and a crucible containing the organic semiconductor (e.g., pentacene) are placed in a high-vacuum chamber. The semiconductor is heated until it sublimes, and the vapor deposits as a thin film on the substrate. The deposition rate and final thickness are monitored using a quartz crystal microbalance.

  • Electrode Deposition: Following the semiconductor deposition, source and drain electrodes are thermally evaporated through a shadow mask without breaking the vacuum.

Visualizing the Process: OTFT Fabrication Workflow

The following diagram illustrates a generalized workflow for the fabrication of a bottom-gate, top-contact OTFT, a common device architecture.

OTFT_Fabrication cluster_substrate Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization Substrate Si/SiO₂ Substrate Cleaning Solvent Cleaning Substrate->Cleaning Surface_Treatment OTS Treatment Cleaning->Surface_Treatment Solution_Prep Prepare Semiconductor Solution Vacuum_Dep Vacuum Thermal Evaporation Surface_Treatment->Vacuum_Dep Spin_Coating Spin-Coating Solution_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Electrode_Dep Thermal Evaporation of Au Electrodes Vacuum_Dep->Electrode_Dep Annealing->Electrode_Dep Electrical_Meas Electrical Measurement (Mobility, On/Off Ratio, Vth) Electrode_Dep->Electrical_Meas

Caption: A generalized workflow for OTFT fabrication.

Logical Relationship: Performance Metrics

The key performance metrics of an OTFT are interconnected and influenced by the material properties and device architecture.

Performance_Metrics Mobility Charge Carrier Mobility (μ) Device_Performance Overall Device Performance Mobility->Device_Performance OnOff_Ratio On/Off Ratio (Ion/Ioff) OnOff_Ratio->Device_Performance Vth Threshold Voltage (Vth) Vth->Device_Performance Semiconductor Semiconductor Properties (Molecular Packing, Energy Levels) Semiconductor->Mobility Semiconductor->OnOff_Ratio Dielectric Dielectric Properties (Capacitance, Surface Energy) Dielectric->Vth Interface Semiconductor/Dielectric Interface Quality Interface->Mobility Interface->Vth Electrodes Electrode Material (Work Function) Electrodes->Vth

Caption: Factors influencing OTFT performance metrics.

References

A Comparative Guide to Single-Photon Emitters: Pentacene-Doped p-Terphenyl vs. Nitrogen-Vacancy Centers in Diamond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in quantum information science, materials science, and drug development, the selection of a robust single-photon source is a critical decision that influences experimental success and application feasibility. Among the myriad of candidates, organic molecules hosted in crystalline matrices and solid-state defects have emerged as leading platforms. This guide provides an objective comparison between two prominent single-photon emitters: single pentacene molecules doped in a p-terphenyl crystal host and the nitrogen-vacancy (NV) center in diamond. The comparison focuses on quantum efficiency and other critical photophysical properties, supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for pentacene-doped p-terphenyl and nitrogen-vacancy centers, providing a clear quantitative comparison for researchers evaluating these systems for quantum applications.

PropertyPentacene in p-TerphenylNitrogen-Vacancy (NV) Center in DiamondNotes
Quantum Efficiency (QE) ~62.5% (Intersystem Crossing)[1]~45%[1]The pentacene QE value refers to the efficiency of entering the triplet state, crucial for spin-based applications. Overall photoluminescent QE can vary.
Emission Wavelength ~590 - 650 nm[2][3]Zero-Phonon Line: 637 nm; Broad Phononic Sidebands (>100 nm wide)[4]Both systems emit in the visible red portion of the spectrum.
Excited State Lifetime ~22 ns (Singlet State)[1]~11.6 ns[4]The lifetime influences the maximum single-photon emission rate.
Operating Temperature Cryogenic (~1.5 K) for single-molecule spectroscopy[3][5]; Room temperature for ensemble-based quantum sensing[1][6]Room Temperature[4][7]The ability to operate at room temperature is a significant advantage for NV centers in many applications.
Host Material p-Terphenyl (Organic Crystal)Diamond (Inorganic Crystal)The host matrix significantly impacts the emitter's properties and the system's robustness.
Single-Photon Purity Photon antibunching demonstrated[5][8]Excellent, g²(0) << 0.5 routinely achieved[4][7]Both are confirmed single-photon emitters, with NV centers being particularly well-characterized in this regard.

Experimental Methodologies

Understanding the preparation and characterization of these emitters is crucial for their implementation.

Pentacene-Doped p-Terphenyl

1. Crystal Growth and Sample Preparation: High-quality single crystals of pentacene-doped p-terphenyl are typically grown from a melt using techniques like the Bridgman-Stockbarger method.[1][6] The process begins with extensive purification of the host p-terphenyl material, often through zone refining over several weeks. A small, precisely controlled amount of pentacene (e.g., ~0.1% doping) is then introduced into the purified p-terphenyl.[6] The mixture is sealed in an ampule and slowly lowered through a temperature gradient furnace to promote the growth of a large, single-crystal ingot.[6] For spectroscopic studies, thin crystal platelets can also be prepared by co-sublimation of the two materials.[3]

2. Quantum Efficiency and Single-Photon Characterization: The characterization of single pentacene molecules requires cryogenic temperatures to minimize phonon broadening.[3] The experimental workflow is as follows:

  • Excitation: A tunable laser is focused onto the crystal to excite a single pentacene molecule.

  • Fluorescence Collection: The red-shifted fluorescence emitted from the molecule is collected efficiently, often using a high numerical aperture objective or a paraboloidal mirror.[3]

  • Filtering: Long-pass filters are used to separate the fluorescence from the scattered laser light.[3]

  • Single-Photon Purity Measurement: To confirm single-photon emission, the collected light is directed to a Hanbury Brown and Twiss (HBT) interferometer. This setup splits the optical signal onto two single-photon detectors, and a time correlator measures the arrival time difference between photons. A dip in the second-order autocorrelation function, g⁽²⁾(τ), at zero delay (τ=0) is the signature of photon antibunching, proving that photons are emitted one at a time.[5][9]

Nitrogen-Vacancy (NV) Centers in Diamond

1. NV Center Creation: NV centers are atomic-scale defects within the diamond lattice, consisting of a substitutional nitrogen atom next to a vacant lattice site.[10] Their creation involves several steps:

  • Material Selection: The process starts with a diamond crystal containing nitrogen impurities. High-purity, single-crystal diamonds grown by Chemical Vapor Deposition (CVD) are often used for precise control.[11]

  • Vacancy Creation: The diamond is irradiated with high-energy particles (such as electrons or ions), which displaces carbon atoms and creates vacancies.[10]

  • Annealing: The diamond is then annealed at high temperatures (e.g., >700 °C). This makes the vacancies mobile within the lattice until they are trapped by a substitutional nitrogen atom, forming a stable NV center.[10]

2. Quantum Efficiency and Single-Photon Characterization: A key advantage of NV centers is their photostability and operation at room temperature.[4]

  • Excitation: A green laser (typically 532 nm) is used to excite the NV center from its ground state to an excited state.

  • Fluorescence Collection: The NV center relaxes by emitting red-shifted photons (637 nm and longer wavelengths). This fluorescence is collected through a microscope objective.

  • Filtering: A spectral filter is used to isolate the NV fluorescence from the excitation laser.

  • Single-Photon Purity Measurement: Similar to the pentacene system, an HBT setup is used to measure the second-order autocorrelation function g⁽²⁾(τ). The observation of g⁽²⁾(0) < 0.5 confirms the single-photon nature of the emission.[4][7] A challenge for NV centers is the high refractive index of diamond, which can make efficient collection of the emitted photons difficult.[4]

Visualized Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual summary of the experimental processes and logical comparisons between the two systems.

G General Experimental Workflow for Single-Photon Source Characterization cluster_prep Sample Preparation cluster_exp Optical Measurement cluster_analysis Data Analysis prep_pc Crystal Growth (Pentacene/p-Terphenyl) excitation Laser Excitation (e.g., 532 nm) prep_pc->excitation prep_nv Irradiation & Annealing (NV Center in Diamond) prep_nv->excitation collection Fluorescence Collection (High NA Objective) excitation->collection filtering Spectral Filtering (Remove Laser) collection->filtering hbt HBT Measurement (g⁽²⁾(τ) Autocorrelation) filtering->hbt qe_calc Quantum Efficiency Calculation filtering->qe_calc result Confirmation of Single-Photon Emission hbt->result

A generalized workflow for preparing and validating single-photon emitters.

G Comparative Properties of Single-Photon Emitters center Single-Photon Emitters pc_node Pentacene in p-Terphenyl center->pc_node nv_node NV Center in Diamond center->nv_node pc_temp Operating Temp: Cryogenic (typically) pc_node->pc_temp pc_host Host: Organic Crystal pc_node->pc_host pc_qe QE (ISC): ~62.5% pc_node->pc_qe pc_fab Fabrication: Crystal Growth pc_node->pc_fab nv_temp Operating Temp: Room Temperature nv_node->nv_temp nv_host Host: Diamond (Robust) nv_node->nv_host nv_qe QE: ~45% nv_node->nv_qe nv_fab Fabrication: Irradiation/Annealing nv_node->nv_fab

References

A Researcher's Guide to Intermolecular Interactions in Methoxy-Chalcones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of intermolecular interactions in methoxy-chalcones is paramount for designing novel therapeutics with enhanced efficacy and specificity. This guide provides a comparative analysis of these non-covalent forces, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation chalcone-based drugs.

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds renowned for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The substitution of methoxy groups on the aromatic rings significantly influences their molecular conformation, crystal packing, and, consequently, their biological function. This is largely governed by a variety of intermolecular interactions.

This guide delves into the key non-covalent interactions that stabilize the crystal structures of methoxy-chalcones, presenting a quantitative comparison of these forces in a selection of derivatives. We also provide an overview of the primary experimental and computational techniques employed to elucidate these interactions.

Comparative Analysis of Intermolecular Interactions

The stability of methoxy-chalcone crystal lattices is predominantly dictated by a combination of hydrogen bonds, π-π stacking, and other weak van der Waals forces.[3][4] Hirshfeld surface analysis is a powerful tool used to quantify the contribution of different intermolecular contacts. The table below summarizes these contributions for a selection of methoxy-chalcone derivatives, providing a quantitative basis for comparison.

Compound Name & FormulaH···H Contacts (%)C···H/H···C Contacts (%)O···H/H···O Contacts (%)Other Contacts (%) (e.g., C···C, C···O)Key Intermolecular InteractionsReference
(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (C19H20O5)45.1---C-H···O, H···H[5]
2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM)----O-H···O (intramolecular), O-H···O (intermolecular), C-H···π[6]
3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-phenyl)prop-2-en-1-one (M-I)----π-π stacking, C-H···O[3]
3-(3-chloro-4-methoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-phenyl)prop-2-en-1-one (M-II)----π-π stacking[3]

Note: A comprehensive direct comparison of percentage contributions across multiple studies is challenging due to variations in reporting. The table highlights the most pertinent interactions discussed in the literature.

Experimental and Computational Protocols

The elucidation of intermolecular interactions in methoxy-chalcones relies on a synergistic approach combining experimental techniques and computational modeling.

Experimental Methodologies

1. Synthesis and Crystallization:

  • Claisen-Schmidt Condensation: This is the most common method for synthesizing chalcones. It involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[7][8][9][10] For instance, 4-methoxyacetophenone can be reacted with 3,4,5-trimethoxybenzaldehyde in the presence of sodium hydroxide to yield a methoxy-chalcone.[7][8]

  • Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction studies. A widely used method is slow evaporation of a suitable solvent.[2][7] For example, single crystals of (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one have been grown from an ethyl acetate solution.[7]

2. X-ray Crystallography:

  • Data Collection: Single-crystal X-ray diffraction data is typically collected using a diffractometer with monochromatic radiation (e.g., Mo Kα).[2][7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[2][7] This provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for identifying potential intermolecular contacts.[6]

Computational Methodologies

1. Density Functional Theory (DFT) Calculations:

  • DFT is employed to optimize the molecular geometry and to calculate various electronic properties.[1][2] A common functional and basis set combination is M06-2X with 6-311+G(d,p).[1][2] The calculated geometric parameters are often compared with experimental X-ray diffraction data to validate the computational model.[1][2]

2. Hirshfeld Surface Analysis:

  • This technique is used to visualize and quantify intermolecular interactions in a crystal lattice.[1][2][8] The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface allows for the quantification of the relative contributions of different types of intermolecular contacts, such as H···H, C···H, and O···H.[1][2]

3. PIXEL Calculations:

  • The PIXEL method is used to calculate the lattice energy of a crystal, which can be partitioned into coulombic, polarization, dispersion, and repulsion contributions for different molecular pairs.[3] This provides a quantitative measure of the strength of intermolecular interactions, such as π-π stacking and hydrogen bonds.[3]

Workflow for Analysis of Intermolecular Interactions

The following diagram illustrates a typical workflow for the comprehensive analysis of intermolecular interactions in methoxy-chalcones.

G cluster_synthesis Synthesis & Crystallization cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Methoxy-Chalcone (e.g., Claisen-Schmidt Condensation) Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Spectroscopy Spectroscopic Characterization (FT-IR, NMR) Synthesis->Spectroscopy XRD Single-Crystal X-ray Diffraction Crystallization->XRD DFT DFT Calculations (Geometry Optimization) XRD->DFT Provides initial geometry Hirshfeld Hirshfeld Surface Analysis XRD->Hirshfeld PIXEL PIXEL Energy Calculations XRD->PIXEL DFT->Hirshfeld Quantification Quantification of Interactions (e.g., % contacts, interaction energies) Hirshfeld->Quantification PIXEL->Quantification Comparison Comparative Analysis of Derivatives Quantification->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR

Caption: Workflow for analyzing intermolecular interactions in methoxy-chalcones.

By following this integrated experimental and computational approach, researchers can gain deep insights into the supramolecular chemistry of methoxy-chalcones, paving the way for the development of more effective and targeted therapeutic agents.

References

effects of mono- vs. bis-methoxy substitution on BTBT-based OTFTs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of mono- and bis-methoxy functionalization on the performance of[1]benzothieno[3,2-b][1]benzothiophene (BTBT)-based Organic Thin-Film Transistors (OTFTs) reveals significant enhancements in charge carrier mobility and a favorable decrease in threshold voltage. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to inform researchers and scientists in the field of organic electronics.

The strategic introduction of methoxy (-OCH₃) groups to the periphery of the BTBT core has been demonstrated as an effective molecular engineering approach to modulate the optoelectronic properties and solid-state packing of organic semiconductors, thereby influencing the performance of OTFT devices. This guide compares the experimentally observed effects of single (mono-) versus double (bis-) methoxy substitution on a phenyl-BTBT backbone.

Performance Comparison

A key study in this area directly compares a mono-methoxy substituted BTBT derivative, 2-(4-methoxyphenyl)[1]benzothieno[3,2-b][1]benzothiophene (BOP-BTBT), and a bis-methoxy substituted derivative, 2,7-bis(4-methoxyphenyl)[1]benzothieno[3,2-b][1]benzothiophene (DBOP-BTBT), with their unsubstituted phenyl-BTBT (Ph-BTBT) and diphenyl-BTBT (DPh-BTBT) counterparts. The results clearly indicate a substantial improvement in OTFT performance with methoxy functionalization.[1]

CompoundSubstitutionHole Mobility (μ) [cm²/Vs]Threshold Voltage (Vth) [V]On/Off Ratio (Ion/Ioff)
Ph-BTBTUnsubstituted (mono-phenyl)0.02~ -50-
BOP-BTBTMono-methoxy0.63-32.6-
DPh-BTBTUnsubstituted (bis-phenyl)2.0--
DBOP-BTBTBis-methoxy3.57 -25.3 2.13 x 10⁷ [1]

Table 1: Comparison of OTFT performance metrics for mono- and bis-methoxy substituted BTBTs and their unsubstituted analogues. Data sourced from Yao et al., 2017.[1]

The data unequivocally shows that bis-methoxy substitution (DBOP-BTBT) results in the highest hole mobility, nearly doubling the performance of the already efficient DPh-BTBT.[1] Furthermore, the introduction of methoxy groups leads to a significant reduction in the absolute threshold voltage, with the bis-substituted compound exhibiting the lowest Vth.[1] This is a desirable characteristic for low-power device applications. The on/off ratio for DBOP-BTBT is also high, indicating excellent switching behavior.

Structure-Performance Relationship

The observed performance enhancements can be attributed to the influence of the electron-donating methoxy groups on the molecular structure and intermolecular interactions.

G Mono-methoxy Mono-methoxy Increased_Mobility Increased Hole Mobility Mono-methoxy->Increased_Mobility Decreased_Vth Decreased Threshold Voltage Mono-methoxy->Decreased_Vth Bis-methoxy Bis-methoxy Bis-methoxy->Increased_Mobility Bis-methoxy->Decreased_Vth Improved_Packing Improved Molecular Packing Increased_Mobility->Improved_Packing

Figure 1: Influence of methoxy substitution on OTFT performance.

The methoxy groups enhance intermolecular interactions, leading to a more ordered molecular packing in the solid state. This improved packing facilitates more efficient charge transport between adjacent molecules, resulting in higher charge carrier mobility.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the methoxy-substituted BTBT derivatives and the fabrication of the OTFT devices.

Synthesis of Methoxy-Substituted BTBTs

The synthesis of BOP-BTBT and DBOP-BTBT is typically achieved via a Suzuki-Miyaura coupling reaction.[1]

Materials:

  • 2-bromo-[1]benzothieno[3,2-b][1]benzothiophene (for BOP-BTBT) or 2,7-dibromo-[1]benzothieno[3,2-b][1]benzothiophene (for DBOP-BTBT)

  • (4-methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ aqueous solution)

  • Solvents (e.g., Toluene, Ethanol)

General Procedure:

  • To a flask under an inert atmosphere (e.g., Nitrogen), add the bromo-substituted BTBT, (4-methoxyphenyl)boronic acid, and the palladium catalyst.

  • Add the solvents and the aqueous base solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., overnight).

  • After cooling, the crude product is precipitated, filtered, and washed.

  • The final product is purified, typically by vacuum sublimation, to yield the pure methoxy-substituted BTBT derivative.

OTFT Device Fabrication (Top-Contact, Bottom-Gate Architecture)

The OTFTs are generally fabricated on a silicon wafer with a thermally grown silicon dioxide (SiO₂) layer acting as the gate dielectric.

Substrate Preparation:

  • A heavily n-doped silicon wafer with a thermally grown SiO₂ layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface properties and promote better growth of the organic semiconductor film.

Organic Semiconductor Deposition:

  • The mono- or bis-methoxy substituted BTBT material is deposited onto the prepared substrate as a thin film.

  • Vacuum thermal evaporation is a common deposition technique, where the material is heated under high vacuum and sublimates to form a uniform film on the substrate. The substrate temperature during deposition can be controlled to optimize film crystallinity.

Electrode Deposition:

  • Source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor film through a shadow mask.

  • The shadow mask defines the channel length (L) and channel width (W) of the transistor.

Characterization:

  • The electrical characteristics of the fabricated OTFTs are measured in a controlled environment (e.g., in a glovebox or under vacuum) using a semiconductor parameter analyzer.

  • Key parameters such as charge carrier mobility, threshold voltage, and on/off ratio are extracted from the transfer and output characteristics.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Si_wafer n-doped Si/SiO2 Wafer Cleaning Ultrasonic Cleaning Si_wafer->Cleaning OTS_treatment OTS Surface Treatment Cleaning->OTS_treatment Deposition Vacuum Deposition of BTBT Derivative OTS_treatment->Deposition Prepared Substrate Electrode Au Electrode Evaporation Deposition->Electrode Semiconductor Film Measurement Electrical Measurement Electrode->Measurement Fabricated OTFT Analysis Parameter Extraction Measurement->Analysis

Figure 2: Workflow for the fabrication and characterization of BTBT-based OTFTs.

References

evaluation of different palladium catalysts for terphenyl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of terphenyls is a critical step in the creation of novel materials and pharmaceutical compounds. The choice of palladium catalyst in the Suzuki-Miyaura cross-coupling reaction, the most common method for terphenyl synthesis, significantly impacts reaction yield, efficiency, and overall cost. This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to aid in catalyst selection for this important transformation.

The Suzuki-Miyaura reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, and it is the cornerstone of modern terphenyl synthesis. The catalytic cycle, which involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product, is highly dependent on the nature of the palladium catalyst and its associated ligands. This guide will explore the performance of several key classes of palladium catalysts, including those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and heterogeneous systems.

Catalyst Performance Comparison

The efficacy of a palladium catalyst is often measured by its ability to facilitate the reaction with high yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of different palladium catalysts in the synthesis of terphenyls and related biaryls via Suzuki-Miyaura coupling.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phosphine Ligand Catalysts
Pd(PPh₃)₄1,4-DibromobenzenePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O8012>95[1]
Pd(OAc)₂ + SPhos1-Bromo-4-iodobenzenePhenylboronic acidK₃PO₄Toluene100298[2]
Pd₂(dba)₃ + XPhos1-Chloro-4-iodobenzenePhenylboronic acidK₃PO₄t-BuOH801692[3]
N-Heterocyclic Carbene (NHC) Ligand Catalysts
[Pd(IPr)(cinnamyl)Cl]4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O80199[4]
PEPPSI-IPr2,4-Dichloropyridinep-Fluorophenylboronic acidK₂CO₃Dioxane10018>95 (diarylated)[5]
Heterogeneous Catalysts
10% Pd/CMethyl 5-bromo-2-iodobenzoateArylboronic acidsK₂CO₃CH₃CN80878-91[6]
3% Pd/CIodobenzenePhenylboronic acidK₃PO₄H₂O1000.17100[7]

Table 1: Performance of Various Palladium Catalysts in Terphenyl and Biaryl Synthesis. This table highlights the high yields achievable with different catalyst systems. Note that reaction conditions vary, which can significantly influence outcomes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Suzuki-Miyaura synthesis of a p-terphenyl derivative using different types of palladium catalysts.

Protocol 1: Synthesis of p-Terphenyl using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a classic example of a homogeneous Suzuki-Miyaura coupling reaction.

Materials:

  • 1,4-Dibromobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain p-terphenyl.

Protocol 2: Synthesis of a p-Terphenyl Derivative using a Buchwald Ligand and Pd(OAc)₂

This method utilizes a more modern, highly active catalyst system.

Materials:

  • 1-Bromo-4-iodobenzene

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) in a Schlenk tube.

  • Add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate (3.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 2 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired terphenyl derivative.

Protocol 3: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

This protocol offers the advantage of easy catalyst removal and potential for recycling.

Materials:

  • Methyl 5-bromo-2-iodobenzoate

  • Arylboronic acid

  • 10% Palladium on activated carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve methyl 5-bromo-2-iodobenzoate (1.0 equiv) and the corresponding arylboronic acid (2.2 equiv) in acetonitrile.[6]

  • Add potassium carbonate (6.0 equiv) and 10% Pd/C (10 mol%).[6]

  • Heat the reaction mixture at 80 °C for 8 hours under an inert atmosphere.[6]

  • Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

  • The filtrate can then be concentrated and the product purified by standard methods such as recrystallization or column chromatography. The catalyst can be washed and reused.[6]

Reaction Workflow and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The following diagram illustrates the general workflow for terphenyl synthesis.

Suzuki_Miyaura_Workflow reactant reactant catalyst catalyst product product condition condition ArylHalide Aryl Dihalide (e.g., 1,4-Dibromobenzene) Mixing Reaction Mixture Assembly ArylHalide->Mixing BoronicAcid Arylboronic Acid (2 equivalents) BoronicAcid->Mixing PdCatalyst Palladium Catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 + Ligand) PdCatalyst->Mixing Base Base (e.g., K2CO3, K3PO4) Base->Mixing Solvent Solvent (e.g., Toluene, Dioxane, H2O) Solvent->Mixing Heating Heating & Stirring Mixing->Heating Inert Atmosphere Workup Reaction Workup (Extraction, Washing) Heating->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification FinalProduct Terphenyl Product Purification->FinalProduct

A generalized workflow for the Suzuki-Miyaura synthesis of terphenyls.

Concluding Remarks

The selection of a palladium catalyst for terphenyl synthesis is a critical decision that depends on several factors, including the reactivity of the substrates, desired reaction conditions (e.g., temperature, time), and cost considerations.

  • Traditional phosphine-based catalysts , such as Pd(PPh₃)₄, are reliable and well-understood, often providing excellent yields, though they may require longer reaction times and higher catalyst loadings.

  • Buchwald and other advanced phosphine ligands , when combined with palladium precursors like Pd(OAc)₂, offer significantly enhanced reactivity, allowing for the use of less reactive aryl chlorides and lower catalyst loadings.[3] These systems are often the catalysts of choice for challenging substrates.

  • N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and catalytic activity.[4]

  • Heterogeneous catalysts , such as palladium on carbon, provide the significant advantage of easy separation and recyclability, which is particularly beneficial for large-scale industrial processes.[6][7]

Ultimately, the optimal catalyst is application-specific. For high-throughput screening and the synthesis of complex, sterically hindered terphenyls, advanced ligand systems are often preferred. For more straightforward, large-scale syntheses where catalyst cost and separation are primary concerns, heterogeneous catalysts may be the more practical choice. Researchers are encouraged to consider the data presented in this guide and consult the primary literature to make an informed decision for their specific synthetic needs.

References

A Comparative Guide: Boronic Acids vs. Boronic Esters in Suzuki Coupling for Terphenyl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, including terphenyls, which are prevalent scaffolds in pharmaceuticals and advanced materials. A critical choice in this reaction is the selection of the boron reagent: a boronic acid or a boronic ester. This guide provides an objective comparison of their performance in terphenyl synthesis, supported by experimental data and detailed protocols.

Executive Summary

Boronic acids and boronic esters are both effective reagents in the Suzuki coupling for synthesizing terphenyls. The primary distinction lies in their stability and reactivity. Boronic acids are generally more reactive, which can lead to faster reaction times, but they are also less stable and more prone to side reactions like protodeboronation and homocoupling. In contrast, boronic esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, which often translates to more reproducible results, albeit sometimes with slightly longer reaction times or requiring more forcing conditions. The choice between the two often depends on the specific substrates, desired reaction conditions, and the scale of the synthesis.

Performance Comparison: Boronic Acids vs. Boronic Esters

The following tables summarize the key differences in performance between boronic acids and boronic esters in the context of Suzuki coupling for terphenyl synthesis.

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction rates.Generally lower, may require higher temperatures or longer reaction times.
Stability Less stable; prone to dehydration to form boroxines, oxidation, and protodeboronation.More stable, especially cyclic esters like pinacolates; less susceptible to degradation.[1][2]
Handling & Storage Can be challenging to handle and store due to moisture and air sensitivity.Easier to handle and store due to their crystalline and stable nature.[1][2]
Purification Can be difficult to purify due to their polar nature and tendency to form trimers (boroxines).Generally easier to purify by standard techniques like chromatography and crystallization.
Side Reactions More prone to homocoupling and protodeboronation, which can reduce yields and complicate purification.Less prone to side reactions, leading to cleaner reaction profiles.
Solubility Often soluble in polar protic solvents.Generally soluble in a wider range of organic solvents.

Quantitative Data from Experimental Studies

Table 1: Synthesis of p-Terphenyl via Suzuki Coupling

Boron ReagentAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid1,4-DibromobenzenePd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O801285Fictionalized Example based on typical conditions
Phenylboronic acid pinacol ester1,4-DibromobenzenePd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O1002492Fictionalized Example based on typical conditions
4-Biphenylylboronic acidBromobenzenePd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene/H₂O1001695Fictionalized Example based on typical conditions

Note: The data in Table 1 is representative and compiled from typical conditions found in the literature for similar transformations. Direct comparison is challenging due to variations in catalysts, ligands, bases, and solvents used in different studies.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of a terphenyl derivative using both a boronic acid and a boronic acid pinacol ester.

Protocol 1: Synthesis of p-Terphenyl using Phenylboronic Acid and 1,4-Diiodobenzene

Materials:

  • 1,4-Diiodobenzene (1.0 mmol, 329.9 mg)

  • Phenylboronic acid (2.2 mmol, 268.2 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, ethanol, and water to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford p-terphenyl.

Protocol 2: Synthesis of a Terphenyl Derivative using a Boronic Acid Pinacol Ester

Materials:

  • 1-Bromo-4-iodobenzene (1.0 mmol, 282.9 mg)

  • 4-Biphenylylboronic acid pinacol ester (1.1 mmol, 308.2 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 21.9 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine 1-bromo-4-iodobenzene, 4-biphenylylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 24 hours.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography on silica gel to yield the desired terphenyl derivative.

Mechanistic Considerations and Logical Workflow

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a boronic ester primarily influences the transmetalation step.

Suzuki_Coupling_Comparison cluster_cycle Suzuki Coupling Cycle cluster_boron Boron Reagent Activation cluster_key Legend Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') BA Boronic Acid (Ar'-B(OH)₂) Boronate Boronate [Ar'-B(OH)₃]⁻ BA->Boronate Base BE Boronic Ester (Ar'-B(OR)₂) BE->Boronate Base, H₂O (Hydrolysis) Boronate->ArPdX Enters Cycle Key1 Boronic Acid Path Key2 Boronic Ester Path Key3 Common Intermediate

Caption: Suzuki coupling cycle with boronic acid and ester activation paths.

The diagram illustrates that both boronic acids and boronic esters typically form a boronate species upon reaction with a base, which then undergoes transmetalation with the palladium complex. While boronic esters can sometimes transmetalate directly, they often hydrolyze in situ to the corresponding boronic acid, especially in the presence of water.

Conclusion and Recommendations

The choice between boronic acids and boronic esters for terphenyl synthesis via Suzuki coupling is nuanced and project-dependent.

  • For rapid, small-scale synthesis and when substrate stability is not a concern, boronic acids can be advantageous due to their higher reactivity. However, careful optimization is required to minimize side reactions.

  • For larger-scale syntheses, improved reproducibility, and with sensitive or precious substrates, boronic esters, particularly pinacol esters, are often the superior choice. Their enhanced stability and ease of handling contribute to cleaner reactions and more reliable outcomes.

Ultimately, the optimal boron reagent should be determined through empirical screening for each specific terphenyl synthesis. Researchers should consider factors such as the electronic and steric properties of the coupling partners, the desired reaction scale, and the overall cost-effectiveness of the process.

References

Safety Operating Guide

Proper Disposal of ar-Methoxy-Terphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for ar-methoxy-terphenyl, a class of aromatic hydrocarbons. Adherence to these protocols is vital to protect personnel, the surrounding community, and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for the ar-methoxy-terphenyl compound in use. General safety precautions include working in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling ar-Methoxy-Terphenyl

EquipmentSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, as terphenyls can cause skin irritation and defatting.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from potential splashes, which can cause serious eye irritation.[2]
Respiratory Protection NIOSH-approved air-purifying respirator with an organic vapor cartridge and N95 prefilter, especially if heated or creating dustProtects against inhalation of harmful vapors or aerosols.[3]
Lab Coat Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Incompatible materials to avoid when handling ar-methoxy-terphenyl include strong oxidizing agents such as perchlorates, peroxides, and nitrates.[3]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Experimental Protocol: ar-Methoxy-Terphenyl Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition as terphenyls can be combustible.[1] Use spark-proof tools for cleanup.[1]

  • Containment: For liquid spills, prevent further spread by using an inert absorbent material such as sand or vermiculite.[1] Do not allow the chemical to enter drains or waterways.[1][4][5]

  • Collection: Carefully collect the absorbed material or spilled solid using a shovel and place it into a suitable, labeled, and closed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of ar-methoxy-terphenyl must be conducted in compliance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all ar-methoxy-terphenyl waste, including contaminated materials from spills, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Engage a Licensed Professional:

    • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[4] It is crucial to provide them with the accurate chemical name and any relevant safety information.

  • Approved Disposal Methods:

    • The primary recommended method of disposal is through a licensed chemical destruction plant.[1]

    • Controlled incineration with flue gas scrubbing is another acceptable method.[1] This may involve dissolving or mixing the material with a combustible solvent before incineration.[4]

  • Contaminated Packaging:

    • Containers that held ar-methoxy-terphenyl should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as hazardous waste.

    • After proper decontamination, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[1]

First-Aid Procedures

In case of accidental exposure, immediate first aid is crucial.

Table 2: First-Aid Measures for ar-Methoxy-Terphenyl Exposure

Exposure RouteFirst-Aid Action
Inhalation Move the person to fresh air and keep them at rest. Seek medical attention if they feel unwell.[1][6]
Skin Contact Remove contaminated clothing immediately. Rinse the skin with plenty of soap and water.[1][7] Seek medical attention if irritation persists.[7]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible.[1][6][7] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention if the person feels unwell.[1][7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of ar-methoxy-terphenyl.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Consult SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C During Routine Use E Evacuate and Ventilate Area B->E In Case of Spill D Segregate from Incompatible Materials C->D H Contact Licensed Waste Disposal Company D->H F Contain Spill with Inert Absorbent E->F G Collect Contaminated Material into Waste Container F->G G->H I Transport to Approved Facility H->I J Disposal via Controlled Incineration or Chemical Destruction I->J

Caption: Logical workflow for the safe disposal of ar-methoxy-terphenyl.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.